Methyl 2-amino-5-fluoro-4-methylbenzoate
Description
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Properties
IUPAC Name |
methyl 2-amino-5-fluoro-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTQUZMIXQMUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929214-84-6 | |
| Record name | methyl 2-amino-5-fluoro-4-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-amino-5-fluoro-4-methylbenzoate: A Key Intermediate in Targeted Cancer Therapy
This guide provides a comprehensive technical overview of Methyl 2-amino-5-fluoro-4-methylbenzoate (CAS No. 929214-84-6), a crucial chemical intermediate in modern pharmaceutical development. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's properties, synthesis, and its pivotal role as a starting material for the potent RAF/EGFR kinase inhibitor, Lifirafenib (BGB-283).
Introduction and Strategic Importance
This compound is a substituted anthranilate ester. Its strategic value in medicinal chemistry is derived from the specific arrangement of its functional groups: an amine, a methyl ester, a fluorine atom, and a methyl group on the benzene ring. This precise configuration makes it an ideal scaffold for constructing complex heterocyclic systems found in many targeted therapeutics.[1] The presence of a fluorine atom, in particular, is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.
The primary significance of this compound lies in its role as a key building block in the synthesis of Lifirafenib (BGB-283) .[2][3][4] Lifirafenib is a potent, orally available inhibitor of both RAF family kinases (including BRAF V600E) and the Epidermal Growth Factor Receptor (EGFR).[2][4][5] Its dual-targeting mechanism is a promising strategy for overcoming resistance in tumors harboring BRAF mutations.[2][6] The structural integrity of this compound is foundational to the successful construction of the Lifirafenib molecule.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key data for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 929214-84-6 | |
| Molecular Formula | C₉H₁₀FNO₂ | |
| Molecular Weight | 183.18 g/mol | |
| Appearance | Typically a solid (powder/crystals) | Inferred |
| Storage Conditions | 2-8°C, keep in dark place, sealed in dry | [1] |
Spectroscopic Characterization (Predicted)
While publicly available spectra for this specific compound are scarce, its 1H and 13C NMR spectra can be reliably predicted based on its structure and data from analogous compounds.
-
1H NMR:
-
A singlet for the methyl ester protons (-OCH₃) around 3.8-3.9 ppm.
-
A singlet for the aromatic methyl group protons (-CH₃) around 2.1-2.3 ppm.
-
A broad singlet for the amine protons (-NH₂) which can vary in chemical shift.
-
Two aromatic protons appearing as doublets or multiplets, with coupling to the fluorine atom influencing their splitting patterns.
-
-
13C NMR:
-
A signal for the ester carbonyl carbon (~167 ppm).
-
Aromatic carbons showing characteristic shifts, with the carbon directly bonded to fluorine exhibiting a large C-F coupling constant.
-
Signals for the methyl ester carbon (~52 ppm) and the aromatic methyl carbon (~15-20 ppm).
-
Synthesis and Handling
Proposed Synthesis Protocol
A robust synthesis of this compound can be achieved via a multi-step sequence starting from commercially available materials. The logical and field-proven approach involves the synthesis of the parent carboxylic acid followed by esterification.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Synthesis of 2-Amino-5-fluoro-4-methylbenzoic Acid (Precursor):
-
The synthesis of the carboxylic acid precursor is the critical phase. A plausible route begins with m-fluorotoluene.
-
Acylation and Hydrolysis: Perform a Friedel-Crafts acylation on m-fluorotoluene, followed by hydrolysis to yield a mixture of fluoromethylbenzoic acid isomers.
-
Nitration: The appropriate isomer, 2-fluoro-4-methylbenzoic acid, is then subjected to nitration to introduce a nitro group ortho to the amine precursor.
-
Reduction: The nitro group is then reduced to an amine using standard conditions, such as iron powder in acidic medium or catalytic hydrogenation, to yield 2-amino-5-fluoro-4-methylbenzoic acid.
-
-
Esterification to Yield the Final Product:
-
Protocol: To a solution of 2-amino-5-fluoro-4-methylbenzoic acid (1.0 eq) in methanol (acting as both solvent and reactant), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Safety and Handling
Based on safety data for structurally similar compounds, this compound should be handled with care.
-
Hazard Classification (Anticipated):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (e.g., nitrile rubber).
-
Wear safety glasses with side-shields or chemical goggles.
-
Use a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
Application in the Synthesis of Lifirafenib
The primary documented application of this compound is as a key intermediate in the synthesis of the kinase inhibitor Lifirafenib. The synthesis involves a multi-step sequence where the amine and ester functionalities of the starting material are strategically utilized to build the complex heterocyclic core of the final drug molecule.
Caption: Key role of the title compound in the synthetic pathway to Lifirafenib.
This synthetic pathway highlights the "building block" nature of the title compound. The amine group provides a nucleophilic handle for coupling reactions, while the ester can be hydrolyzed or otherwise modified in later steps to complete the synthesis of the target drug. This application underscores the importance of designing and having access to well-defined, functionalized small molecules for efficient drug discovery and development pipelines.
Conclusion
This compound is more than a catalog chemical; it is a validated and critical component in the synthesis of next-generation targeted cancer therapies. Its carefully arranged functional groups provide medicinal chemists with a reliable and versatile starting point for constructing complex and potent kinase inhibitors like Lifirafenib. This guide has provided a detailed overview of its properties, a robust protocol for its synthesis, and an authoritative context for its application, serving as a valuable resource for professionals in the field of pharmaceutical sciences.
References
Methyl 2-amino-5-fluoro-4-methylbenzoate molecular weight
An In-Depth Technical Guide to the Molecular Weight of Methyl 2-amino-5-fluoro-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of this compound, a key intermediate in modern pharmaceutical development. The document delineates the precise physicochemical properties of this compound, with a primary focus on its molecular weight. It offers a detailed exploration of the theoretical calculations and the empirical methodologies for its verification. This guide serves as a practical resource, presenting validated protocols for high-resolution mass spectrometry (HRMS) and elemental analysis. The underlying principles of these techniques are discussed to provide a robust understanding of the experimental choices. Furthermore, the significance of this molecule as a building block in the synthesis of contemporary therapeutics, particularly in oncology and anti-infective research, is highlighted.
Introduction: The Molecular Profile of a Key Pharmaceutical Intermediate
This compound is a substituted aromatic compound with significant applications in medicinal chemistry and organic synthesis. Its structural complexity, incorporating an amine, a fluorine atom, and a methyl group on the benzene ring, makes it a valuable scaffold for the synthesis of bioactive molecules.[1][2] This compound is frequently utilized in the production of active pharmaceutical ingredients (APIs), especially in the development of novel anticancer and antimicrobial agents.[1][2] An accurate determination of its molecular weight is a critical first step in its characterization, ensuring the identity and purity of the material used in subsequent synthetic transformations and biological assays.
This guide will provide both the theoretical molecular weight and the practical, step-by-step protocols for its empirical determination, ensuring a high degree of confidence for researchers in their starting material.
Physicochemical Properties and Molecular Weight
A precise understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in research and development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₂ | [1][3][4] |
| Molecular Weight (Average) | 183.18 g/mol | [3][4][5] |
| Monoisotopic Mass | 183.06955672 Da | [6][7] |
| CAS Number | 929214-84-6 | [3][5][8] |
| Appearance | Crystalline solid | [9] |
| Storage Conditions | 2-8°C, protected from light, in a dry, sealed container | [1][4] |
The molecular weight is a fundamental property derived from the molecular formula. It is calculated by summing the atomic weights of all constituent atoms.[10] For C₉H₁₀FNO₂, the calculation is as follows:
-
(9 x 12.011) + (10 x 1.008) + (1 x 18.998) + (1 x 14.007) + (2 x 15.999) = 183.18 g/mol
While this average molecular weight is useful for stoichiometric calculations, high-resolution analytical techniques measure the monoisotopic mass, which is the mass of the molecule with the most abundant isotopes of each element.[4][8]
Experimental Determination of Molecular Weight and Formula
To ensure the identity and purity of a synthesized or procured batch of this compound, experimental verification of its molecular weight and elemental composition is paramount. The two primary techniques for this are High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful analytical technique that provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z).[5][11] This allows for the determination of the molecular formula with a high degree of confidence.[4][8]
Caption: Workflow for HRMS analysis of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
-
-
Instrumentation and Analysis:
-
Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with a high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight).[5][12]
-
Employ Electrospray Ionization (ESI) in positive ion mode. The primary amine on the molecule is readily protonated to form the [M+H]⁺ ion.
-
Set the mass spectrometer to scan a relevant m/z range, for instance, m/z 100-500.
-
Ensure the instrument is properly calibrated with a known standard to achieve high mass accuracy.[13]
-
-
Data Interpretation:
-
The expected molecular ion will be the protonated species, [C₉H₁₀FNO₂ + H]⁺, with a theoretical monoisotopic mass of 184.0773.
-
The high-resolution mass spectrometer should detect this ion with a mass accuracy of less than 5 ppm.
-
The presence of a peak at m/z 184.0773 (± 5 ppm) provides strong evidence for the correct molecular formula. The software can then be used to confirm the elemental composition based on this accurate mass.
-
While the primary goal is to identify the molecular ion, understanding potential fragmentation patterns can provide further structural confirmation. In electron impact ionization or collision-induced dissociation, aromatic esters like this compound can exhibit characteristic fragmentation.[14][15]
Caption: Potential fragmentation pathway for this compound.
Common fragmentation pathways for benzoate esters include the loss of the alkoxy radical (•OCH₃) to form a stable acylium ion, followed by the loss of carbon monoxide (CO).[14]
Elemental Analysis
Elemental analysis provides the percentage composition of each element (C, H, N) in the compound.[6] This data is used to determine the empirical formula, which is the simplest whole-number ratio of atoms in the compound.[7][9]
Caption: Workflow for determining the empirical formula via elemental analysis.
-
Sample Submission:
-
Provide a pure, dry sample (typically 2-5 mg) for analysis by a dedicated elemental analyzer.
-
-
Theoretical Calculation:
-
Carbon (C): (9 * 12.011) / 183.18 * 100% = 59.01%
-
Hydrogen (H): (10 * 1.008) / 183.18 * 100% = 5.50%
-
Nitrogen (N): (1 * 14.007) / 183.18 * 100% = 7.65%
-
-
Data Interpretation:
-
The experimental results should be within ±0.4% of the theoretical values to be considered a good match.
-
This confirms the elemental ratios and, when combined with the molecular weight from HRMS, validates the molecular formula C₉H₁₀FNO₂.[16]
-
Role in Drug Discovery and Development
The structural motifs present in this compound are of significant interest in medicinal chemistry.
-
Fluorine Substitution: The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.
-
Methyl Group: The "magic methyl" effect is a well-documented phenomenon in drug discovery where the addition of a methyl group can dramatically enhance the biological activity of a compound.[17]
-
Amino Group: The amino group serves as a key synthetic handle for further chemical modifications, allowing for the construction of more complex molecular architectures.
The combination of these features makes this compound a valuable starting material for the synthesis of targeted therapies, with its use documented in the development of potential anticancer and antimicrobial agents.[1][2]
Conclusion
The precise molecular weight of this compound is 183.18 g/mol (average) and its monoisotopic mass is 183.06955672 Da. This guide has detailed the theoretical basis for these values and provided robust, step-by-step protocols for their experimental verification using High-Resolution Mass Spectrometry and Elemental Analysis. For researchers and drug development professionals, the accurate characterization of this key intermediate is a non-negotiable step in ensuring the integrity and success of their scientific endeavors. The strategic importance of this molecule as a building block for novel therapeutics underscores the necessity for the rigorous analytical approach outlined herein.
References
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- 5. Molecular weight Determination - Aragen Bioscience [aragenbio.com]
- 6. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 7. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 8. scribd.com [scribd.com]
- 9. percent_composition [westfield.ma.edu]
- 10. The molecular weight of an organic compound was found by - McMurry 8th Edition Ch 3 Problem 104 [pearson.com]
- 11. LC-MS High-Resolution Mass Spectrometry Molecular Weight Detection_High-Resolution Mass Spectrometry Molecular Weight Detection_LC-MS Molecular Weight Detection_Molecular Weight Identification [en.biotech-pack.com]
- 12. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
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Methyl 2-amino-5-fluoro-4-methylbenzoate chemical properties
An In-depth Technical Guide to Methyl 2-amino-5-fluoro-4-methylbenzoate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, and applications of this compound (CAS No: 929214-84-6).[1][2][3][4] Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core characteristics of this compound, highlighting its significance as a versatile building block in the synthesis of complex pharmaceutical agents. The strategic placement of amino, fluoro, and methyl groups on the benzoate scaffold makes it a valuable intermediate, particularly in the development of novel therapeutics.[5][6]
Core Chemical and Physical Properties
This compound is a substituted aromatic ester. The presence of an electron-donating amino group, an electron-withdrawing fluorine atom, and a methyl group on the benzene ring creates a unique electronic and steric environment that influences its reactivity and utility in organic synthesis.
Structural and General Data
The fundamental properties of the compound are summarized in the table below. Proper storage in a dry, sealed container at 2-8°C, protected from light, is recommended to maintain its integrity.[5][6]
| Property | Value | Source(s) |
| CAS Number | 929214-84-6 | [2][3] |
| Molecular Formula | C₉H₁₀FNO₂ | [2][3][6] |
| Molecular Weight | 183.18 g/mol | [2][3][6] |
| IUPAC Name | This compound | N/A |
| SMILES | CC1=CC(=C(C=C1F)C(=O)OC)N | [2] |
| Purity | ≥98% (typical) | [3] |
| Storage Conditions | 2-8°C, protected from light, dry, sealed | [5][6] |
Chemical Structure Visualization
The arrangement of functional groups is crucial to the molecule's function in synthetic chemistry.
Caption: 2D structure of this compound.
Spectroscopic Profile and Structural Elucidation
Spectroscopic analysis is fundamental for confirming the identity and purity of synthetic intermediates. While specific spectra for this exact compound are not publicly available, its profile can be reliably predicted based on the analysis of structurally similar molecules.[7][8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton.
-
Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.5-8.0 ppm), with coupling constants influenced by the fluorine atom.
-
Amine (NH₂) Protons: A broad singlet, typically in the δ 4.0-5.5 ppm range, which can exchange with D₂O.
-
Ester Methyl (O-CH₃) Protons: A sharp singlet around δ 3.8 ppm.[8]
-
Ring Methyl (Ar-CH₃) Protons: A singlet around δ 2.1-2.4 ppm.
-
-
¹³C NMR: The carbon NMR would provide complementary information.
-
Carbonyl Carbon (C=O): A signal in the downfield region, approximately δ 165-168 ppm.[8]
-
Aromatic Carbons: Multiple signals between δ 110-155 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.
-
Ester Methyl Carbon (O-CH₃): A signal around δ 52 ppm.[8]
-
Ring Methyl Carbon (Ar-CH₃): A signal in the aliphatic region, around δ 15-20 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is used to identify key functional groups by their characteristic vibrational frequencies.[7][12]
-
N-H Stretching: Symmetric and asymmetric stretches for the primary amine group are expected in the 3300-3500 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.[7]
-
C=O Stretching: A strong, sharp absorption band for the ester carbonyl group is expected around 1700-1725 cm⁻¹.
-
C-F Stretching: A strong band for the carbon-fluorine bond is typically found in the 1200-1300 cm⁻¹ region.
-
C-O Stretching: The C-O stretch of the ester will appear in the 1100-1300 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. For this compound, the expected molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum would be at an m/z ratio corresponding to its molecular weight, 183.18.
Synthesis, Reactivity, and Applications
Role in Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[5][6] Its structure is a valuable building block for creating compounds targeting diseases like cancer and microbial infections.[5][6]
The strategic inclusion of fluorine is a common tactic in modern drug design to enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate.[13] The amino group provides a reactive handle for further molecular elaboration, such as amide bond formation or the construction of heterocyclic rings.
Caption: Role as an intermediate in multi-step API synthesis.
Chemical Reactivity
-
Amino Group: The primary amine is nucleophilic and can readily undergo acylation, alkylation, and sulfonylation. It is also susceptible to diazotization reactions when treated with nitrous acid, which can then be used to introduce a wide variety of other functional groups (e.g., -OH, -CN, -I).[14]
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions (saponification). This allows for subsequent amide coupling reactions.
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the amino and methyl groups. The positions of substitution are directed by the combined electronic and steric effects of all substituents.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, data for closely related aminobenzoates suggest that it should be handled with care. For instance, related compounds are classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[15]
GHS Hazard Information (Anticipated)
Based on analogous structures, the following GHS classifications are likely applicable:
-
Acute Toxicity, Oral (Warning) [15]
-
Skin Irritation (Warning) [15]
-
Serious Eye Irritation (Warning) [15]
-
Specific target organ toxicity — single exposure (Respiratory tract irritation) (Warning) [15]
Recommended Personal Protective Equipment (PPE)
When handling this chemical, appropriate personal protective equipment should be worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles.[16]
-
Skin Protection: Wear impervious, chemical-resistant gloves and clothing.[16]
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[16]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[17]
Experimental Protocol: NMR Sample Preparation
Accurate structural confirmation via NMR spectroscopy requires meticulous sample preparation. The following is a standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound like this compound.[8]
Step-by-Step Methodology
-
Weighing: Accurately weigh 5-10 mg of the solid compound directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often a good first choice for non-polar to moderately polar compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure the sample dissolves completely.
-
Transfer: Using a clean glass pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: If the solvent does not contain an internal standard, add a small drop of a solution containing tetramethylsilane (TMS).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Analysis: Insert the tube into the NMR spectrometer and proceed with instrument tuning, locking, shimming, and spectrum acquisition according to the instrument's standard operating procedure.
Caption: Standard workflow for preparing an NMR sample.
References
- 1. This compound | 929214-84-6 [m.chemicalbook.com]
- 2. This compound | 929214-84-6 | EMB21484 [biosynth.com]
- 3. appretech.com [appretech.com]
- 4. This compound | 929214-84-6 [sigmaaldrich.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 2-Amino-5-fluorobenzoic acid(446-08-2) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzoic acid, methyl ester [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 15. Methyl 5-amino-2-fluoro-4-methylbenzoate | C9H10FNO2 | CID 68202726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
A Comprehensive Technical Guide to Methyl 2-amino-5-fluoro-4-methylbenzoate (CAS 929214-84-6): A Key Intermediate in Modern Drug Discovery
Executive Summary
Methyl 2-amino-5-fluoro-4-methylbenzoate is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its strategic arrangement of amino, fluoro, methyl, and methyl ester substituents on a benzene ring provides a versatile scaffold for constructing Active Pharmaceutical Ingredients (APIs), particularly in the fields of oncology and anti-infective research. The presence of a fluorine atom, a common feature in modern pharmaceuticals, can significantly enhance the metabolic stability, binding affinity, and overall efficacy of a drug candidate. This guide provides an in-depth analysis of its chemical properties, a plausible synthetic workflow, key applications in drug development, and standard protocols for its analytical characterization and safe handling, designed for researchers and professionals in the pharmaceutical sciences.
Chemical Identification and Physicochemical Properties
Precise identification is paramount for regulatory compliance and scientific reproducibility. The compound is unambiguously defined by the following identifiers.
Table 1: Core Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 929214-84-6[1][2] |
| Molecular Formula | C₉H₁₀FNO₂[2][3] |
| Molecular Weight | 183.18 g/mol [2][3] |
| Canonical SMILES | CC1=CC(=C(C=C1F)C(=O)OC)N[2] |
| MDL Number | MFCD18300406[1][3] |
The physical and handling properties of this intermediate are crucial for its practical application in a laboratory or manufacturing setting.
Table 2: Physicochemical and Handling Data
| Property | Value / Recommendation | Source |
|---|---|---|
| Appearance | Typically a solid at room temperature. | Assumed from related compounds[4] |
| Purity | Commercially available up to ≥98%. | [3] |
| Storage Conditions | Store at 2-8°C in a dry, sealed container, protected from light. | [1][3] |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | General chemical principles |
The Strategic Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[5] The fluorine atom in this compound is not merely a placeholder; it imparts specific, advantageous properties to the final API.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile carbon-hydrogen bond with C-F can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (dipole-dipole, hydrogen bonds) with protein targets, enhancing the potency of the API.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the amino group in this molecule. This modulation can be critical for optimizing a drug's solubility, cell permeability, and target engagement at physiological pH.
Synthesis and Manufacturing Insights
The synthesis of polysubstituted aromatic rings like this compound requires a carefully planned regioselective strategy. While proprietary manufacturing processes exist, a plausible synthetic route can be conceptualized based on established organic chemistry principles. The following workflow illustrates a logical pathway from a common starting material.
A Plausible Synthetic Pathway
A viable synthesis can be envisioned starting from 4-methyl-3-nitrobenzoic acid. The sequence of reactions is designed to install the required functional groups in the correct positions.
Experimental Protocol (Hypothetical):
-
Esterification: React 4-methyl-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) under reflux conditions to yield methyl 4-methyl-3-nitrobenzoate.
-
Fluorination: Perform an electrophilic fluorination on the aromatic ring. The nitro and ester groups direct the incoming electrophile, and a reagent like Selectfluor® can be used in a suitable solvent system. This step is critical for regioselectivity and would likely place the fluorine at the 6-position (ortho to the methyl and meta to the nitro group), resulting in methyl 6-fluoro-4-methyl-3-nitrobenzoate.
-
Reduction: Reduce the nitro group to an amine. This is typically achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or using a chemical reducing agent like tin(II) chloride (SnCl₂) in an acidic medium. This final step yields the target compound, this compound.
Caption: A plausible synthetic workflow for this compound.
Applications in Drug Development
The primary and most significant application of this compound is as a versatile intermediate in the synthesis of APIs.[3][6] Its structure is particularly valuable for creating molecules with enhanced biological activity.[6]
Core Utility as a Pharmaceutical Intermediate
The molecule's three reactive sites—the amino group, the ester, and the aromatic ring itself—allow for a wide range of subsequent chemical transformations:
-
Amine Functionalization: The amino group can be acylated, alkylated, or used in cyclization reactions to build complex heterocyclic systems common in drug scaffolds.
-
Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.
-
Aromatic Ring Coupling: The aromatic ring can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) if further functionalized with a halide.
Relevance in Oncology and Anti-Infective Research
This building block is frequently employed in the development of anticancer and antimicrobial agents.[3][6] The strategic placement of its functional groups is often a key feature in the pharmacophore of targeted therapies. For instance, similar fluorinated aminobenzoate intermediates are crucial for synthesizing kinase inhibitors used in oncology, such as Dabrafenib, which targets the BRAF enzyme.[7] This highlights the validated role of this chemical scaffold in producing highly specific and effective modern medicines.
References
- 1. 929214-84-6|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 929214-84-6 | EMB21484 [biosynth.com]
- 3. This compound [myskinrecipes.com]
- 4. Methyl 5-amino-2-fluoro-4-methylbenzoate - C9H10FNO2 | CSSB00012720804 [chem-space.com]
- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. nbinno.com [nbinno.com]
A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-5-fluoro-4-methylbenzoate
Introduction
Molecular Structure and Key Features
The structure of Methyl 2-amino-5-fluoro-4-methylbenzoate (C₉H₁₀FNO₂) is fundamental to understanding its spectroscopic properties.[2][3] The arrangement of substituents on the benzene ring dictates the chemical environment of each atom and, consequently, their spectroscopic signatures.
Figure 1: Chemical structure of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals.[4]
-
Instrument Setup: The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is generally sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons, which is important for accurate integration.
-
Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.
-
-
Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Figure 2: Workflow for ¹H NMR Spectroscopy.
Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the amino protons, the methyl ester protons, and the aromatic methyl protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H (Aromatic) | ~ 7.0 - 7.5 | Doublet | ~ 8 - 10 (³JH-F) | 1H |
| H (Aromatic) | ~ 6.5 - 7.0 | Singlet | - | 1H |
| NH₂ | ~ 4.0 - 5.0 | Broad Singlet | - | 2H |
| OCH₃ | ~ 3.8 - 3.9 | Singlet | - | 3H |
| Ar-CH₃ | ~ 2.1 - 2.3 | Singlet | - | 3H |
Interpretation:
-
Aromatic Protons: The two protons on the benzene ring are in different chemical environments and are therefore expected to show distinct signals. The proton ortho to the fluorine atom is expected to appear as a doublet due to coupling with the fluorine atom (³JH-F). The other aromatic proton, being more isolated, may appear as a singlet or a finely split multiplet depending on long-range couplings.
-
Amino Protons (NH₂): The protons of the amino group typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding.
-
Methyl Ester Protons (OCH₃): The three protons of the methyl ester group are equivalent and are expected to appear as a sharp singlet in the downfield region due to the deshielding effect of the adjacent oxygen atom.
-
Aromatic Methyl Protons (Ar-CH₃): The three protons of the methyl group attached to the aromatic ring are also equivalent and will appear as a singlet.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: A broadband probe is used to decouple the protons from the carbons.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (2-10 seconds) may be necessary for quaternary carbons to be observed effectively.
-
Number of Scans: A significantly larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.[5][6]
-
-
Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, baseline corrected, and referenced.
Predicted ¹³C NMR Data and Interpretation
The predicted proton-decoupled ¹³C NMR spectrum of this compound will show nine distinct signals, corresponding to each of the unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester) | ~ 165 - 170 |
| C-F (Aromatic) | ~ 155 - 160 (d, ¹JC-F ≈ 240-250 Hz) |
| C-NH₂ (Aromatic) | ~ 145 - 150 |
| C-CH₃ (Aromatic) | ~ 130 - 135 |
| C-H (Aromatic) | ~ 115 - 125 |
| C-H (Aromatic) | ~ 110 - 120 |
| C-COOCH₃ (Aromatic) | ~ 105 - 115 |
| OCH₃ | ~ 50 - 55 |
| Ar-CH₃ | ~ 15 - 20 |
Interpretation:
-
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and appears at the lowest field (~165-170 ppm).
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹JC-F). The other substituted and unsubstituted aromatic carbons will have distinct chemical shifts based on the electronic effects of the attached groups.
-
Aliphatic Carbons: The methyl ester carbon (OCH₃) and the aromatic methyl carbon (Ar-CH₃) will appear in the upfield region of the spectrum.
Mass Spectrometry
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).
-
Fragmentation: The molecular ion is often unstable and undergoes fragmentation to produce a series of smaller, characteristic fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.[7][8]
Figure 3: Workflow for Electron Ionization Mass Spectrometry.
Predicted Mass Spectrum and Fragmentation
The EI mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
| m/z | Proposed Fragment | Plausible Neutral Loss |
| 183 | [M]⁺• (Molecular Ion) | - |
| 152 | [M - OCH₃]⁺ | •OCH₃ |
| 124 | [M - COOCH₃]⁺ | •COOCH₃ |
| 109 | [M - COOCH₃ - CH₃]⁺ | •COOCH₃, •CH₃ |
Interpretation:
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 183, corresponding to the molecular weight of the compound.[2][3] The presence of one nitrogen atom means the molecular weight is odd, consistent with the Nitrogen Rule.[7]
-
Loss of a Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the loss of a methoxy radical, which would result in a fragment ion at m/z 152.
-
Loss of a Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the aromatic ring and the ester group would lead to the loss of the carbomethoxy radical, giving a fragment at m/z 124.
-
Further Fragmentation: The fragment at m/z 124 could further lose a methyl radical to give an ion at m/z 109.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a powerful technique for identifying the functional groups present in a molecule.
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Sample Preparation (KBr Pellet): A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Data Acquisition: The sample is placed in the IR beam of an FT-IR spectrometer. An interferogram is collected and then Fourier transformed to produce the IR spectrum. A background spectrum of the empty sample holder (or pure KBr pellet) is collected and subtracted from the sample spectrum.[9][10]
-
Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Predicted IR Absorption Data and Interpretation
The IR spectrum of this compound will show characteristic absorption bands for its various functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H stretching (asymmetric and symmetric) | Amino (NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic |
| 3000 - 2850 | C-H stretching | Methyl (CH₃) |
| ~ 1700 | C=O stretching | Ester |
| ~ 1600, ~1480 | C=C stretching | Aromatic Ring |
| ~ 1250 | C-O stretching | Ester |
| ~ 1200 | C-N stretching | Aromatic Amine |
| ~ 1100 | C-F stretching | Aryl Fluoride |
Interpretation:
-
N-H Stretching: The presence of the primary amino group will be indicated by two bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.
-
C-H Stretching: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹.
-
C=O Stretching: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the ester carbonyl group.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to absorptions around 1600 cm⁻¹ and 1480 cm⁻¹.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, including C-O, C-N, and C-F stretching vibrations.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By combining the information from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently characterize this molecule. The detailed experimental protocols and interpretations of the spectral data serve as a valuable resource for scientists and professionals in drug development and related fields. It is important to reiterate that the spectral data presented are predictive and should be confirmed with experimental data when available.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 929214-84-6 | EMB21484 [biosynth.com]
- 3. appretech.com [appretech.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.uiowa.edu [chem.uiowa.edu]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group | Semantic Scholar [semanticscholar.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-5-fluoro-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Methyl 2-amino-5-fluoro-4-methylbenzoate, a key intermediate in pharmaceutical synthesis. In the absence of a publicly available experimental spectrum, this guide presents a detailed prediction of the ¹H NMR spectrum, grounded in established principles of NMR spectroscopy and analysis of analogous compounds. This guide will delve into the theoretical basis for the predicted chemical shifts (δ), coupling constants (J), and multiplicities for each proton in the molecule. Furthermore, it will outline a robust experimental protocol for acquiring a high-quality ¹H NMR spectrum of this compound, ensuring self-validation of the presented theoretical data. This document is intended to be an essential resource for researchers working with this molecule, providing the necessary insights for accurate spectral interpretation and quality control.
Introduction: The Significance of this compound
This compound is a highly functionalized aromatic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structural features, including an aminobenzoate core, a fluorine substituent, and a methyl group, make it a versatile precursor for the development of novel therapeutics. Accurate structural elucidation and purity assessment are paramount in drug development, and ¹H NMR spectroscopy is an indispensable tool for achieving this. This guide provides a detailed roadmap for understanding and utilizing the ¹H NMR spectrum of this important molecule.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl ester protons, the aromatic methyl protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the various substituents on the benzene ring.
The structure and numbering of the protons are as follows:
Figure 1. Molecular structure of this compound with proton numbering.
Aromatic Protons (H-3 and H-6)
The benzene ring has two protons, H-3 and H-6. Their chemical shifts are determined by the additive effects of the four substituents.
-
-NH₂ (Amino) Group: This is a strong electron-donating group (EDG) through resonance, causing significant shielding (upfield shift) at the ortho (H-3) and para (H-6, relative to -NH2) positions.
-
-CH₃ (Methyl) Group: This is a weak electron-donating group through induction and hyperconjugation, causing minor shielding at the ortho (H-3) and para positions.
-
-F (Fluoro) Group: This is an electron-withdrawing group (EWG) through induction but an electron-donating group through resonance. The inductive effect is generally stronger for halogens, leading to deshielding (downfield shift). However, the resonance effect can partially counteract this, especially at the para position.
-
-COOCH₃ (Methyl Ester) Group: This is a moderate electron-withdrawing group through resonance, causing deshielding at the ortho and para positions.
Prediction:
-
H-6: This proton is ortho to the electron-withdrawing -COOCH₃ group and meta to the electron-donating -NH₂ and -CH₃ groups, and para to the -F group. The deshielding effect of the ester group is expected to be dominant, placing this proton at a relatively downfield position.
-
H-3: This proton is ortho to the strongly electron-donating -NH₂ group and the weakly electron-donating -CH₃ group. It is meta to the -F and -COOCH₃ groups. The strong shielding from the amino group will likely cause a significant upfield shift for this proton.
Multiplicity:
-
H-6: This proton will be coupled to the fluorine atom at the 5-position (meta coupling, ⁴JHF) and potentially to the H-3 proton (para coupling, ⁵JHH), although the latter is often very small or unresolved. The primary coupling will be with fluorine. Therefore, H-6 is expected to appear as a doublet.
-
H-3: This proton will be coupled to the fluorine atom at the 5-position (meta coupling, ⁴JHF) and potentially to the H-6 proton. The coupling to fluorine will likely dominate, resulting in a doublet.
Methyl Protons
-
-COOCH₃ (Methyl Ester) Protons: These protons are attached to an oxygen atom which is adjacent to a carbonyl group. They are deshielded and typically appear as a sharp singlet.
-
-CH₃ (Aromatic Methyl) Protons: These protons are attached to the aromatic ring and will appear as a singlet in a region typical for benzylic protons.
Amine Protons (-NH₂)
The protons of the amino group are exchangeable and their chemical shift can be highly variable depending on the solvent, concentration, and temperature. They often appear as a broad singlet.
Predicted ¹H NMR Data Summary
The predicted ¹H NMR data for this compound is summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | 7.5 - 7.7 | d | ⁴JHF ≈ 4-6 | 1H |
| H-3 | 6.4 - 6.6 | d | ⁴JHF ≈ 2-4 | 1H |
| -NH₂ | 4.5 - 5.5 | br s | - | 2H |
| -COOCH₃ | 3.8 - 3.9 | s | - | 3H |
| -CH₃ | 2.1 - 2.3 | s | - | 3H |
Table 1. Predicted ¹H NMR Data for this compound in CDCl₃.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality, verifiable ¹H NMR spectrum of this compound, the following protocol is recommended.
Sample Preparation
-
Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl₃), as it is a common solvent for organic molecules and is relatively non-polar.[1] Ensure the solvent is of high purity to avoid extraneous peaks.
-
Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.[2] This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable time.
-
Filtration: To ensure a homogeneous magnetic field, it is critical to remove any solid particles.[1][3] Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Most high-quality deuterated solvents already contain TMS.
Figure 2. Workflow for ¹H NMR sample preparation.
Spectrometer Setup and Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Number of Scans: 8 to 16 scans should provide an adequate signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is typically sufficient.
-
Acquisition Time: An acquisition time of 2-4 seconds will ensure good digital resolution.
-
Spectral Width: Set a spectral width that encompasses all expected signals (e.g., 0 to 10 ppm).
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all the signals and normalize them to a known number of protons (e.g., one of the aromatic protons as 1H).
-
Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each signal and measure the coupling constants (in Hz) for the multiplets.
Trustworthiness and Self-Validation
The predicted spectrum in this guide is based on well-established principles of NMR theory.[5][6] The experimental protocol provided is a standardized method for obtaining high-quality NMR data.[1][2][3] By following this protocol, researchers can acquire an experimental spectrum of this compound. A comparison of the experimental data with the predicted values in Table 1 will serve as a self-validating system. Any significant deviations may indicate the presence of impurities or an incorrect sample identity, prompting further investigation.
Conclusion
This technical guide provides a detailed theoretical framework for understanding the ¹H NMR spectrum of this compound. The predicted spectral data, based on the analysis of substituent effects and analogous compounds, offers a valuable reference for researchers. The included experimental protocol outlines a robust methodology for acquiring a high-quality spectrum, enabling the verification of the predicted data and ensuring the accurate characterization of this important pharmaceutical intermediate. This comprehensive approach underscores the power of ¹H NMR spectroscopy in modern drug development and quality control.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorobenzene(462-06-6) 1H NMR [m.chemicalbook.com]
- 3. chegg.com [chegg.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968) [hmdb.ca]
- 6. TOLUENE-D8(2037-26-5) 1H NMR spectrum [chemicalbook.com]
Biological activity of Methyl 2-amino-5-fluoro-4-methylbenzoate
An In-depth Technical Guide to the Strategic Utility of Methyl 2-amino-5-fluoro-4-methylbenzoate in Medicinal Chemistry
Introduction: A Scaffold of Potential
In the landscape of modern drug discovery, the efficiency of synthesizing novel molecular entities with desirable pharmacological profiles is paramount. Within this context, certain chemical structures emerge not as therapeutic agents themselves, but as highly valuable starting materials or "scaffolds." this compound is a prime example of such a molecule. While direct biological activity data for this specific compound is not extensively documented, its true significance lies in its role as a versatile intermediate in the synthesis of more complex and potent pharmaceutical agents.[1][2]
This guide, prepared from the perspective of a Senior Application Scientist, delves into the core attributes of this compound. We will explore its chemical characteristics, the strategic importance of its functional groups, and the profound influence of its fluorine substituent on the pharmacokinetic and pharmacodynamic properties of its derivatives. The narrative will focus on the causality behind its use in medicinal chemistry, providing a framework for researchers and drug development professionals to leverage this compound in the pursuit of novel therapeutics, particularly in oncology and infectious diseases.[1][2]
Physicochemical Characteristics
A foundational understanding of a building block's properties is critical for its effective use in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 929214-84-6 | |
| Molecular Formula | C₉H₁₀FNO₂ | |
| Molecular Weight | 183.18 g/mol | [1] |
| Appearance | Not specified (typically a solid) | N/A |
| Storage | 2-8°C, protected from light, dry, sealed | [2] |
The Strategic Importance of Fluorine in Drug Design
The inclusion of a fluorine atom in a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[3][4] Fluorine's unique properties—high electronegativity, small atomic size (mimicking hydrogen), and the strength of the carbon-fluorine bond—can profoundly influence a molecule's potency, selectivity, and metabolic stability.[4][5]
The strategic placement of fluorine at the C5 position of the methylbenzoate ring, as in our topic compound, offers several potential advantages for its derivatives:
-
Enhanced Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can prevent the formation of unwanted metabolites and increase the drug's half-life and bioavailability.[6]
-
Increased Binding Affinity : Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and halogen bonds, potentially increasing the binding affinity and potency of the final compound.[5]
-
Modulation of Physicochemical Properties : The high electronegativity of fluorine can alter the acidity (pKa) of nearby functional groups and modify the molecule's overall lipophilicity. This allows for fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which is critical for ensuring a drug reaches its target in the body at an effective concentration.[4][6]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [myskinrecipes.com]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Unveiling a Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to the Potential Applications of Methyl 2-amino-5-fluoro-4-methylbenzoate
This compound is a strategically substituted anthranilate ester poised for significant utility in medicinal chemistry and drug development. As a derivative of anthranilic acid—a scaffold with a rich history in pharmaceuticals—this molecule combines the classical reactivity of an ortho-aminoaryl ester with the modern advantages conferred by fluorination.[1][2] Its structure is not merely incidental; it is a carefully orchestrated arrangement of functional groups designed to serve as a versatile building block for complex, biologically active molecules. This guide, intended for researchers, medicinal chemists, and drug development scientists, will explore the intrinsic value of this compound, detail its core reactivity, and present a comprehensive, technically-grounded vision for its application in the synthesis of high-value therapeutic scaffolds, particularly kinase inhibitors.
Core Physicochemical and Structural Properties
The foundation of this molecule's utility lies in its specific chemical identity. The combination of an amine, an ester, a fluorine atom, and a methyl group on a benzene ring creates a unique electronic and steric profile that can be leveraged in targeted synthesis.
| Property | Value | Source(s) |
| CAS Number | 929214-84-6 | [3][4] |
| Molecular Formula | C₉H₁₀FNO₂ | [3] |
| Molecular Weight | 183.18 g/mol | [4] |
| Synonyms | This compound | N/A |
| Canonical SMILES | CC1=CC(=C(C=C1F)C(=O)OC)N | [3] |
The Strategic Value of the Substitution Pattern in Medicinal Chemistry
The specific placement of the fluoro and methyl groups on the anthranilate core is a deliberate design choice that imparts significant advantages for drug development.
-
The Power of Fluorine: The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[5][6] The C5-fluoro substituent on this scaffold can profoundly influence a final compound's properties by:
-
Modulating pKa: The electron-withdrawing nature of fluorine can lower the pKa of the C2-amino group, influencing its ionization state at physiological pH and affecting target binding interactions.[6]
-
Enhancing Metabolic Stability: Fluorine can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), increasing the half-life and bioavailability of a drug.[5]
-
Improving Membrane Permeability: The lipophilicity of fluorine can enhance a molecule's ability to cross cellular membranes to reach intracellular targets.[6]
-
Strengthening Binding Affinity: Fluorine can engage in favorable non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in a target protein's active site.[5]
-
-
The Ortho-Amino Ester Moiety: The 2-amino-ester configuration is a classic "privileged scaffold" that serves as a versatile handle for building heterocyclic ring systems.[1][7] The nucleophilic amine and the electrophilic ester carbonyl provide two points of reactivity that can be orchestrated to construct complex architectures like quinazolinones, benzodiazepines, and other pharmacologically relevant cores.[7]
-
The C4-Methyl Group: The methyl group provides steric bulk and can serve as a probe for exploring specific hydrophobic pockets within a target's binding site. Its presence also influences the electronic properties of the aromatic ring and can prevent unwanted reactions at the C4 position.
Core Reactivity and Synthetic Transformations
The synthetic potential of this compound is primarily dictated by the reactivity of its C2-amino group and its methyl ester. These functional groups allow for a wide range of subsequent chemical modifications.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 929214-84-6 | EMB21484 [biosynth.com]
- 4. This compound [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
An In-Depth Technical Guide to Methyl 2-amino-5-fluoro-4-methylbenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-fluoro-4-methylbenzoate is a key chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. Its unique trifunctional structure, featuring an aniline, a methyl ester, and a fluorinated methyl-substituted aromatic ring, makes it a valuable building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its synthesis, chemical and physical properties, spectroscopic characterization, and established applications, with a particular focus on its role in the development of novel therapeutic agents, including kinase inhibitors for oncology. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting.
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound (CAS No: 929214-84-6) is a prime example of a fluorinated building block that has gained importance in drug discovery.[1][2] Its utility is particularly pronounced in the synthesis of active pharmaceutical ingredients (APIs) for anticancer and antimicrobial therapies.[1] This document serves as a technical resource for researchers, providing detailed methodologies for its synthesis and characterization, and exploring its applications in modern drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 929214-84-6 | [3] |
| Molecular Formula | C₉H₁₀FNO₂ | [3] |
| Molecular Weight | 183.18 g/mol | [3] |
| IUPAC Name | This compound | [4] |
| SMILES | CC1=CC(=C(C=C1F)C(=O)OC)N | [4] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor carboxylic acid, 2-amino-5-fluoro-4-methylbenzoic acid, followed by its esterification.
Synthesis of 2-amino-5-fluoro-4-methylbenzoic acid
Several synthetic routes have been reported for analogous aminobenzoic acids. A plausible and adaptable method for the synthesis of 2-amino-5-fluoro-4-methylbenzoic acid starts from 4-fluoro-3-methylaniline. The general strategy involves the protection of the amino group, followed by ortho-lithiation and carboxylation, and subsequent deprotection.
Conceptual Synthetic Pathway:
Caption: Conceptual workflow for the synthesis of the carboxylic acid precursor.
Esterification to this compound
The final step is the esterification of 2-amino-5-fluoro-4-methylbenzoic acid. Fischer esterification is a standard and efficient method for this transformation.[5][6]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-fluoro-4-methylbenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 equivalents), to the suspension.[7]
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Logical Flow of the Esterification Process:
Caption: Step-by-step workflow for the Fischer esterification of the precursor acid.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for quality control and for confirming its structure. Below are the expected spectroscopic data based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the aromatic methyl protons, and the amine protons. The aromatic protons will exhibit splitting patterns influenced by the fluorine atom and their relative positions.
-
Aromatic protons (2H): ~6.5-7.5 ppm (doublets and multiplets)
-
Amine protons (2H, broad singlet): ~4.0-5.0 ppm
-
Methyl ester protons (3H, singlet): ~3.8 ppm
-
Aromatic methyl protons (3H, singlet): ~2.2 ppm
-
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling), the methyl ester carbon, and the aromatic methyl carbon.
-
Carbonyl carbon: ~167 ppm
-
Aromatic carbons: ~110-150 ppm
-
Methyl ester carbon: ~52 ppm
-
Aromatic methyl carbon: ~18-22 ppm
-
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amine) |
| 3000-2850 | C-H stretching (aromatic and aliphatic) |
| 1720-1700 | C=O stretching (ester) |
| 1620-1580 | N-H bending (amine) and C=C stretching (aromatic) |
| 1300-1100 | C-O stretching (ester) and C-F stretching |
Mass Spectrometry (MS)
The mass spectrum, typically obtained using electrospray ionization (ESI), should show a prominent peak for the molecular ion [M+H]⁺ at m/z 184.08.
Reactivity and Chemical Properties
The chemical reactivity of this compound is dictated by its three primary functional groups: the aromatic amine, the methyl ester, and the fluorinated benzene ring.
-
Amino Group: The nucleophilic amino group can readily undergo a variety of reactions, including acylation, alkylation, and diazotization followed by Sandmeyer-type reactions.[8] This functionality is often the site of modification in the synthesis of more complex molecules.
-
Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide by reaction with an amine.
-
Aromatic Ring: The electron-donating amino group and the methyl group activate the aromatic ring towards electrophilic substitution, while the electron-withdrawing fluorine and ester groups have a deactivating effect. The positions of substitution are directed by the interplay of these electronic effects.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical agents.
Kinase Inhibitors in Oncology
A significant application of this compound is in the synthesis of kinase inhibitors for cancer therapy.[9] For instance, substituted aminobenzoic acids are core fragments in the structure of several tyrosine kinase inhibitors. The amino group serves as a key attachment point for heterocyclic pharmacophores that bind to the hinge region of the kinase domain.
Illustrative Synthetic Scheme for a Kinase Inhibitor Precursor:
Caption: General scheme for the use of this compound in kinase inhibitor synthesis.
Antimicrobial Agents
The fluorinated benzoxazole scaffold, which can be synthesized from ortho-aminophenols and carboxylic acid derivatives, has shown promising antimicrobial and anticancer activity.[2][10][11] this compound can be a precursor to the corresponding ortho-aminophenol, which can then be used in the synthesis of these bioactive heterocyclic systems.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Statements:
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
This compound is a strategically important building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its trifunctional nature allows for diverse chemical transformations, making it a versatile intermediate for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, properties, characterization, and applications, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. This compound [myskinrecipes.com]
- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 929214-84-6 | EMB21484 [biosynth.com]
- 4. Methyl 5-amino-2-fluoro-4-methylbenzoate | C9H10FNO2 | CID 68202726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-5-fluoro-4-methylbenzoate Derivatives
This guide provides a comprehensive overview of a robust synthetic pathway for Methyl 2-amino-5-fluoro-4-methylbenzoate, a key intermediate in the development of novel therapeutics. The strategic importance of this scaffold lies in its unique substitution pattern, which is often exploited in the design of bioactive molecules, including but not limited to anticancer and antimicrobial agents. The presence of the fluorine atom and the specific arrangement of the amino and methyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
This document is intended for researchers, medicinal chemists, and process development scientists. It delves into the causality behind the chosen synthetic route, offering detailed, step-by-step protocols and the underlying chemical principles.
Strategic Synthesis Plan
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from a commercially available precursor. The proposed synthetic route is outlined below. The core logic is to first establish the desired substitution pattern on the benzene ring and then perform the necessary functional group transformations.
A [label="4-Fluoro-3-methylaniline"]; B [label="4-Fluoro-3-methylacetanilide"]; C [label="4-Fluoro-2-nitro-5-methylacetanilide"]; D [label="4-Fluoro-5-methyl-2-nitroaniline"]; E [label="4-Fluoro-5-methyl-2-nitrobenzoic acid"]; F [label="2-Amino-5-fluoro-4-methylbenzoic acid"]; G [label="this compound"];
A -> B [label=" Acetic anhydride, Pyridine "]; B -> C [label=" HNO3, H2SO4 "]; C -> D [label=" HCl, H2O, heat "]; D -> E [label=" 1. NaNO2, H2SO4\n2. KCN, CuCN\n3. H2O, H+ "]; E -> F [label=" Fe, NH4Cl or H2, Pd/C "]; F -> G [label=" CH3OH, H2SO4 (cat.) "]; }
Caption: Proposed synthetic pathway for this compound.Part 1: Synthesis of the Key Intermediate: 2-Amino-5-fluoro-4-methylbenzoic acid
The initial phase of the synthesis focuses on constructing the core substituted benzoic acid.
Step 1.1: Protection of the Amine - Synthesis of 4-Fluoro-3-methylacetanilide
Rationale: The amino group of the starting material, 4-fluoro-3-methylaniline, is highly activating and susceptible to oxidation under the harsh conditions of nitration. Therefore, it is prudent to protect it as an acetanilide. This moderately deactivating group also helps to direct the incoming nitro group to the desired position.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-fluoro-3-methylaniline (1.0 eq.) in glacial acetic acid.
-
Cool the solution in an ice bath and slowly add acetic anhydride (1.1 eq.).
-
Remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.
Step 1.2: Regioselective Nitration - Synthesis of 4-Fluoro-2-nitro-5-methylacetanilide
Rationale: The nitration of the acetanilide is a critical step that introduces the nitro group at the position ortho to the amino group. The acetyl protecting group and the fluorine atom cooperatively direct the electrophilic substitution.
Protocol:
-
To a flask containing concentrated sulfuric acid, cooled to 0°C in an ice-salt bath, add the 4-fluoro-3-methylacetanilide (1.0 eq.) portion-wise, ensuring the temperature does not exceed 5°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid in a separate flask, also cooled to 0°C.
-
Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining the temperature below 5°C.[1]
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water, and recrystallize from ethanol to obtain the purified product.
Step 1.3: Deprotection of the Amine - Synthesis of 4-Fluoro-5-methyl-2-nitroaniline
Rationale: The acetyl protecting group is now removed by acid-catalyzed hydrolysis to reveal the free amino group, which is necessary for the subsequent Sandmeyer reaction.
Protocol:
-
Suspend the 4-fluoro-2-nitro-5-methylacetanilide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry.
Step 1.4: Sandmeyer Reaction - Synthesis of 4-Fluoro-5-methyl-2-nitrobenzoic acid
Rationale: This classic transformation converts the amino group into a carboxylic acid via a diazonium salt intermediate followed by cyanation and subsequent hydrolysis.
Protocol:
-
Diazotization: Dissolve the 4-fluoro-5-methyl-2-nitroaniline (1.0 eq.) in a mixture of concentrated sulfuric acid and water, and cool to 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5°C.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water.
-
Add the cold diazonium salt solution to the cyanide solution. A vigorous reaction with the evolution of nitrogen gas will occur.
-
Stir the mixture at room temperature for 2 hours, then heat to 60-70°C for 1 hour.
-
Hydrolysis: Cool the reaction mixture and add concentrated hydrochloric acid.
-
Heat the mixture to reflux for 8-12 hours to hydrolyze the nitrile to a carboxylic acid.
-
Cool the reaction mixture, and the product will precipitate. Collect the solid by filtration, wash with cold water, and dry.
Step 1.5: Reduction of the Nitro Group - Synthesis of 2-Amino-5-fluoro-4-methylbenzoic acid
Rationale: The final step in the formation of the key intermediate is the reduction of the nitro group to an amino group. Several methods are effective for this transformation, with the choice often depending on scale and available equipment. Catalytic hydrogenation is a clean and efficient method.[2]
Protocol (Catalytic Hydrogenation):
-
Dissolve the 4-fluoro-5-methyl-2-nitrobenzoic acid (1.0 eq.) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature until the hydrogen uptake ceases.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the desired product.
Part 2: Final Esterification Step
Step 2.1: Fischer Esterification - Synthesis of this compound
Rationale: The final step is a classic Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of a catalytic amount of strong acid to form the methyl ester.
Protocol:
-
Suspend the 2-amino-5-fluoro-4-methylbenzoic acid (1.0 eq.) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Fluoro-3-methylaniline | C₇H₈FN | 125.14 |
| 4-Fluoro-3-methylacetanilide | C₉H₁₀FNO | 167.18 |
| 4-Fluoro-2-nitro-5-methylacetanilide | C₉H₉FN₂O₃ | 212.18 |
| 4-Fluoro-5-methyl-2-nitroaniline | C₇H₇FN₂O₂ | 170.14 |
| 4-Fluoro-5-methyl-2-nitrobenzoic acid | C₈H₆FNO₄ | 199.14 |
| 2-Amino-5-fluoro-4-methylbenzoic acid | C₈H₈FNO₂ | 169.15 |
| This compound | C₉H₁₀FNO₂ | 183.18 |
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The rationale behind each step has been explained to provide a deeper understanding of the chemical transformations involved. Adherence to the described protocols and standard laboratory safety practices is essential for the successful synthesis of this valuable pharmaceutical intermediate.
References
Methodological & Application
Synthesis of Methyl 2-amino-5-fluoro-4-methylbenzoate: An Application Note and Detailed Protocol
Introduction
Methyl 2-amino-5-fluoro-4-methylbenzoate is a valuable substituted anthranilate derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its specific substitution pattern, featuring fluorine, methyl, and amino groups on the benzene ring, makes it an attractive building block for accessing complex molecular architectures. This application note provides a detailed, three-step synthesis protocol for this compound, commencing from the commercially available starting material, 4-fluoro-2-methylbenzoic acid. The described methodology is based on established chemical transformations, including electrophilic aromatic nitration, reduction of a nitro group, and Fischer esterification. Each step has been designed to be robust and reproducible, with explanations for key experimental choices to ensure both high yield and purity of the final product.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via the following three-step sequence:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 4-Fluoro-2-methyl-5-nitrobenzoic Acid (Step 1)
Principle and Mechanistic Insight
The initial step involves the electrophilic aromatic substitution of 4-fluoro-2-methylbenzoic acid. The directing effects of the substituents on the aromatic ring guide the incoming nitro group. The carboxylic acid is a meta-directing group, while the methyl and fluoro groups are ortho, para-directing. In this case, the strong activating effect of the methyl group and the ortho, para-directing nature of the fluorine atom favor nitration at the position ortho to the methyl group and meta to the carboxylic acid, which is the 5-position. The use of a mixed acid system of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Fluoro-2-methylbenzoic acid | ≥98% | Commercially available |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Grade (95-98%) | Standard Supplier |
| Concentrated Nitric Acid (HNO₃) | ACS Grade (68-70%) | Standard Supplier |
| Deionized Water | High Purity | In-house |
| Ice | In-house | |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Standard Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Supplier |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add 10.0 g (64.9 mmol) of 4-fluoro-2-methylbenzoic acid.
-
Carefully add 50 mL of concentrated sulfuric acid to the flask. Stir the mixture until the solid is completely dissolved.
-
Cool the flask in an ice-salt bath to between -5 and 0 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding 7.0 mL of concentrated nitric acid to 7.0 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Slowly add the nitrating mixture dropwise to the solution of 4-fluoro-2-methylbenzoic acid over a period of 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.
-
A precipitate of 4-fluoro-2-methyl-5-nitrobenzoic acid will form. Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the crude product in a vacuum oven at 50 °C to a constant weight. The product can be further purified by recrystallization from an appropriate solvent system if necessary.
Part 2: Synthesis of 2-Amino-5-fluoro-4-methylbenzoic Acid (Step 2)
Principle and Mechanistic Insight
This step involves the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation. The nitro compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The palladium surface adsorbs both the hydrogen gas and the nitro group, facilitating the reduction. This method typically proceeds with high yield and produces water as the only byproduct, simplifying purification.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 4-Fluoro-2-methyl-5-nitrobenzoic acid | From Step 1 | - |
| Palladium on Carbon (10% Pd/C) | Catalyst Grade | Standard Supplier |
| Methanol (CH₃OH) | ACS Grade | Standard Supplier |
| Hydrogen Gas (H₂) | High Purity | In-house Supply |
| Celite® | Filtration Aid | Standard Supplier |
Procedure:
-
To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 8.0 g (39.8 mmol) of 4-fluoro-2-methyl-5-nitrobenzoic acid and 100 mL of methanol.
-
Carefully add 0.8 g of 10% Pd/C catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.
-
Once the hydrogen uptake ceases (typically after 4-6 hours), depressurize the vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is 2-amino-5-fluoro-4-methylbenzoic acid. Dry the product under vacuum.
Part 3: Synthesis of this compound (Step 3)
Principle and Mechanistic Insight
The final step is a Fischer esterification, which converts the carboxylic acid to its corresponding methyl ester.[3][4][5] This reaction is an acid-catalyzed nucleophilic acyl substitution. Concentrated sulfuric acid is used as the catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[5][6] Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. The reaction is reversible, so a large excess of methanol is used to drive the equilibrium towards the product side, according to Le Châtelier's principle.[3]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-5-fluoro-4-methylbenzoic acid | From Step 2 | - |
| Methanol (CH₃OH) | Anhydrous, ACS Grade | Standard Supplier |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Grade (95-98%) | Standard Supplier |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Grade | Standard Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier |
| Brine (Saturated NaCl Solution) | ACS Grade | Standard Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Supplier |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 6.0 g (35.5 mmol) of 2-amino-5-fluoro-4-methylbenzoic acid in 100 mL of anhydrous methanol.
-
Carefully and slowly add 3.0 mL of concentrated sulfuric acid to the stirring suspension.
-
Heat the mixture to reflux and maintain reflux for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.
-
Carefully wash the organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization to obtain the final product.
Caption: Detailed workflow for the Fischer esterification of 2-amino-5-fluoro-4-methylbenzoic acid.
Characterization
The identity and purity of the final product, this compound (CAS No: 929214-84-6, Molecular Formula: C₉H₁₀FNO₂, Molecular Weight: 183.18 g/mol ), should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H stretch of the amine, C=O stretch of the ester).
-
Melting Point Analysis: To assess the purity of the crystalline solid.
Safety Considerations
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.
-
Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and eyes. The mixing of these acids is highly exothermic.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Catalytic hydrogenation with Pd/C and hydrogen gas should be conducted with appropriate safety precautions due to the flammability of hydrogen and the pyrophoric nature of the catalyst when dry.
References
The Versatile Synthon: Methyl 2-amino-5-fluoro-4-methylbenzoate in Modern Organic Synthesis
Introduction: Unveiling a Key Building Block
In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties. Methyl 2-amino-5-fluoro-4-methylbenzoate has emerged as a highly valuable and versatile building block in this context. Its unique substitution pattern, featuring an activating amino group, a deactivating but synthetically useful ester, a fluorine atom, and a methyl group, provides a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the synthesis and key applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.
This chemical is primarily used in pharmaceutical research and development as an intermediate in the synthesis of more complex compounds.[1] It plays a crucial role in the production of active pharmaceutical ingredients (APIs) that target specific diseases, particularly in the development of anticancer and antimicrobial agents.[1] Its structure, featuring both amino and fluoro groups, makes it a valuable building block for creating molecules with enhanced biological activity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 929214-84-6 | [2] |
| Molecular Formula | C₉H₁₀FNO₂ | [2] |
| Molecular Weight | 183.18 g/mol | [3] |
| Appearance | Off-white to light yellow crystalline powder | Commercial Suppliers |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents | General Knowledge |
Synthesis of this compound: A Practical Approach
The most direct and industrially scalable synthesis of this compound is achieved through the Fischer esterification of the corresponding carboxylic acid, 2-amino-5-fluoro-4-methylbenzoic acid. This acid-catalyzed reaction with methanol is a classic and efficient method for the preparation of methyl esters.
Protocol 1: Fischer Esterification of 2-amino-5-fluoro-4-methylbenzoic Acid
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid like sulfuric acid is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by methanol.
-
Methanol as Solvent and Reagent: Using methanol as the solvent ensures a large excess of one of the reactants, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the ester product.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Aqueous Workup with Base: The addition of a weak base, such as sodium bicarbonate, neutralizes the acidic catalyst and any unreacted carboxylic acid, allowing for the selective extraction of the less polar ester into an organic solvent.
Experimental Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-fluoro-4-methylbenzoic acid (1.0 eq).
-
Add methanol in a quantity sufficient to dissolve the starting material and to act as the reaction solvent (e.g., 10-20 mL per gram of carboxylic acid).
-
Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
Diagram 1: Fischer Esterification Workflow
Caption: Workflow for the synthesis of this compound.
Applications in the Synthesis of Bioactive Molecules
The strategic placement of functional groups on the this compound scaffold makes it a versatile precursor for a variety of important chemical transformations.
N-Acylation: A Gateway to Amide-Containing Scaffolds
The amino group of this compound can be readily acylated with a variety of acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This transformation is fundamental in the synthesis of numerous pharmaceutical agents, including kinase inhibitors.
Protocol 2: N-Acylation with an Aroyl Chloride
Causality of Experimental Choices:
-
Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.
-
Temperature Control: The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction rate and then allowed to warm to room temperature to ensure complete conversion.
Experimental Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Add the desired aroyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield the N-acylated product.
Diagram 2: N-Acylation Reaction Mechanism
Caption: General mechanism of N-acylation.
Synthesis of Quinazolinones: Building Privileged Heterocycles
Quinazolinones are a class of heterocyclic compounds with a broad spectrum of pharmacological activities.[4] this compound is an excellent starting material for the synthesis of substituted quinazolinones, often through a condensation reaction with an appropriate reagent.
Protocol 3: Synthesis of a 6-Fluoro-7-methyl-4(3H)-quinazolinone Derivative
This protocol is adapted from the Niementowski reaction, a classic method for quinazolinone synthesis from anthranilic acid esters.[5]
Causality of Experimental Choices:
-
Formamide: In this one-pot reaction, formamide serves as both a reactant (providing the C2 and N3 atoms of the quinazolinone ring) and a high-boiling solvent.
-
High Temperature: The reaction requires elevated temperatures (typically >150 °C) to drive the condensation and cyclization-dehydration steps.
Experimental Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and an excess of formamide (e.g., 5-10 eq).
-
Heat the mixture to 160-180 °C under an inert atmosphere and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry thoroughly.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
Diagram 3: Quinazolinone Synthesis Workflow
Caption: Workflow for the synthesis of a quinazolinone derivative.
Conclusion
This compound is a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of functional groups provides a versatile platform for the synthesis of a wide range of complex and biologically active molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers, enabling them to harness the full synthetic potential of this important building block in their pursuit of novel therapeutics and functional materials.
References
- 1. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 2. This compound [myskinrecipes.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Deployment of Methyl 2-amino-5-fluoro-4-methylbenzoate in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and specifically substituted aromatic systems is a cornerstone of rational drug design. Methyl 2-amino-5-fluoro-4-methylbenzoate, a seemingly unassuming building block, has emerged as a molecule of significant interest for the synthesis of complex pharmaceutical agents. Its utility is primarily rooted in its unique trifecta of functional groups: a nucleophilic amine, an electrophilic methyl ester, and a bioisosteric fluorine atom, all strategically positioned on a methylated benzene ring. This arrangement provides a versatile platform for constructing diverse molecular architectures with tunable physicochemical and pharmacological properties.
This guide provides an in-depth exploration of the applications of this compound, moving beyond theoretical discussions to present actionable protocols and the causal reasoning behind experimental designs. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors. The information presented herein is grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and practical relevance.
Core Attributes and Strategic Advantages
The inherent chemical functionalities of this compound offer several strategic advantages in the synthesis of bioactive molecules:
-
Orthogonal Reactivity: The amino and methyl ester groups provide orthogonal handles for sequential chemical modifications. The amine can readily undergo a variety of transformations, including acylation, alkylation, and sulfonylation, while the ester is amenable to hydrolysis or amidation. This allows for the systematic elaboration of the core scaffold.
-
The Influence of Fluorine: The presence of a fluorine atom at the 5-position significantly impacts the molecule's electronic properties and metabolic stability. Fluorine's high electronegativity can modulate the pKa of the adjacent amine, influencing its reactivity and binding interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby enhancing the pharmacokinetic profile of the final compound.
-
Methyl Group as a Modulator: The methyl group at the 4-position provides steric bulk and can influence the conformation of the molecule. It can also serve as a lipophilic substituent, potentially improving membrane permeability.
These attributes make this compound a valuable starting material for the synthesis of a range of therapeutic agents, with notable potential in the development of anticancer and antimicrobial drugs.[1]
Physicochemical Properties
A clear understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value |
| CAS Number | 929214-84-6 |
| Molecular Formula | C₉H₁₀FNO₂ |
| Molecular Weight | 183.18 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, DMF) |
Application Focus: Synthesis of a Key Intermediate for Bioactive Heterocycles
While direct synthesis of a marketed drug from this compound is not prominently featured in publicly accessible literature, its utility can be expertly demonstrated through its application in constructing complex heterocyclic systems that are common motifs in pharmacologically active compounds. A prime example is the synthesis of substituted quinazolinones, a class of compounds known for their diverse biological activities, including anticancer and anti-inflammatory properties.
The following section details a representative, multi-step protocol for the conversion of this compound into a key quinazolinone intermediate. This protocol is designed to be a self-validating system, with clear steps and explanations for the underlying chemical transformations.
Experimental Workflow: From Anthranilate to Quinazolinone
The overall synthetic strategy involves the initial acylation of the amine, followed by cyclization to form the quinazolinone ring system.
Caption: Synthetic workflow for quinazolinone synthesis.
Protocol 1: Acylation of this compound
This initial step introduces a key side chain and sets the stage for the subsequent cyclization. The choice of the acylating agent is critical as it will ultimately define a significant portion of the final molecule's structure and properties.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et₃N) or Pyridine
-
Appropriate Acid Chloride (e.g., Benzoyl chloride for demonstration)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acid chloride (1.1 eq) dropwise via a syringe. The slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Causality and Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the amine with atmospheric moisture and carbon dioxide.
-
Anhydrous Solvent: Water can react with the acid chloride, reducing the yield of the desired product.
-
Base: Neutralizes the HCl byproduct, which could otherwise protonate the starting amine, rendering it unreactive. Triethylamine is a common choice due to its volatility, making it easy to remove during workup.
-
Temperature Control: The initial cooling to 0 °C helps to mitigate the exothermic nature of the acylation reaction, preventing potential side reactions.
Protocol 2: Intramolecular Cyclization to form the Quinazolinone Ring
This step involves the formation of the heterocyclic ring, a critical transformation in the synthesis of the target scaffold.
Materials:
-
Acylated intermediate from Protocol 1
-
Phosphorus oxychloride (POCl₃) or Acetic Anhydride
-
Anhydrous Toluene or Xylene
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the acylated intermediate (1.0 eq) in anhydrous toluene.
-
Dehydrating Agent Addition: Slowly add phosphorus oxychloride (2.0-3.0 eq) to the solution at room temperature. Alternatively, acetic anhydride can be used, often requiring heating.
-
Cyclization: Heat the reaction mixture to reflux (typically 110-140 °C depending on the solvent) and maintain for 4-8 hours. Monitor the reaction by TLC.
-
Workup: Carefully cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic mixture with a saturated NaHCO₃ solution until the pH is approximately 7-8. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography or recrystallization to yield the desired quinazolinone.
Causality and Experimental Choices:
-
Dehydrating Agent: POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization by activating the amide carbonyl for nucleophilic attack by the ester group (after in situ transformation). Acetic anhydride can also be used, often promoting a milder cyclization.
-
High Temperature: The cyclization reaction typically requires thermal energy to overcome the activation barrier for ring formation.
-
Careful Quenching: The reaction of POCl₃ with water is highly exothermic and produces HCl gas. Pouring the reaction mixture onto ice helps to dissipate the heat and control the quenching process.
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic functionalization in the design of synthetic building blocks. Its inherent reactivity and the advantageous properties conferred by the fluorine and methyl substituents make it a valuable asset in the medicinal chemist's toolbox. The protocols outlined in this guide provide a practical framework for the utilization of this compound in the synthesis of complex, biologically relevant molecules. As the quest for novel therapeutics continues, the creative and efficient application of such well-designed building blocks will undoubtedly play a pivotal role in the discovery of the next generation of medicines. Further exploration into novel transformations of its functional groups will continue to expand its utility and solidify its place as a privileged scaffold in drug discovery.
References
Application Note: A Guide to the Purification of Methyl 2-amino-5-fluoro-4-methylbenzoate for Pharmaceutical Research
Abstract
Methyl 2-amino-5-fluoro-4-methylbenzoate is a valuable substituted aniline derivative serving as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of anticancer and antimicrobial agents.[1] The presence of amino, fluoro, and methyl groups on the aromatic ring provides a unique scaffold for creating molecules with enhanced biological activity.[1] Achieving high purity of this intermediate is paramount to ensure the efficacy, safety, and reproducibility of subsequent synthetic steps and the final API. This guide provides a detailed examination of robust purification strategies, including acid-base extraction, column chromatography, and recrystallization, tailored to the specific physicochemical properties of this compound. The protocols are designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure both purity and yield.
Compound Profile & Physicochemical Properties
Understanding the structural and chemical properties of this compound is the foundation for developing an effective purification strategy. The molecule contains a basic aromatic amine group (-NH₂) and a neutral methyl ester group (-COOCH₃). The amine is susceptible to protonation under acidic conditions, while the ester is vulnerable to hydrolysis under strongly basic conditions.[2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₂ | Biosynth[3] |
| Molecular Weight | 183.18 g/mol | PubChem[4] |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 929214-84-6 | Biosynth[3] |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Storage Conditions | 2-8°C, protected from light, dry, sealed | MySkinRecipes[1][5] |
Note: Experimental data for melting point and specific solvent solubility are not widely published and should be determined empirically.
Strategic Approach to Purification
The optimal purification strategy depends on the nature and quantity of the impurities present in the crude material. These impurities typically arise from unreacted starting materials, side-products, or catalysts from the preceding synthetic step (e.g., esterification of 2-amino-5-fluoro-4-methylbenzoic acid or reduction of a nitro-precursor). A multi-step approach is often the most effective.
The following workflow provides a logical decision-making process for purifying the crude compound.
Caption: Decision workflow for purification of this compound.
Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
Principle: This technique leverages the basicity of the aromatic amine to separate it from neutral and acidic impurities. The amine is protonated with a dilute acid to form a water-soluble ammonium salt, which moves to the aqueous phase. Neutral impurities remain in the organic phase. The aqueous phase is then basified to deprotonate the amine, allowing it to be re-extracted into an organic solvent.[2][6]
Causality:
-
Acid Choice (1M HCl): A dilute strong acid is used to ensure complete protonation of the weakly basic aromatic amine.
-
Base Choice (Saturated NaHCO₃): A weak base is critical. A strong base like NaOH would saponify (hydrolyze) the methyl ester, leading to significant product loss.[2] Sodium bicarbonate is strong enough to neutralize the HCl and deprotonate the ammonium salt without affecting the ester group.[6]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. The protonated product is now in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask. The organic layer, containing neutral impurities, can be discarded or saved for analysis.
-
Back-Extraction (Optional): To maximize recovery, wash the original organic layer once more with a fresh portion of 1M HCl and combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add saturated sodium bicarbonate (NaHCO₃) solution with stirring until gas evolution ceases and the pH of the solution is ~8. A precipitate (the free amine product) should form.
-
Product Re-extraction: Add a fresh portion of the organic solvent (e.g., ethyl acetate) to the flask and transfer the mixture back to the separatory funnel. Shake to extract the neutral amine product back into the organic layer.
-
Isolation: Drain the organic layer. Extract the aqueous layer twice more with the organic solvent. Combine all organic extracts.
-
Drying and Evaporation: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
Principle: This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[7] Less polar compounds travel through the column faster, while more polar compounds are retained longer.[7] This is ideal for separating the target compound from neutral impurities with different polarities.
Causality:
-
Stationary Phase (Silica Gel): Silica gel is a polar adsorbent and is effective for separating compounds of moderate polarity like the target molecule.
-
Mobile Phase (Hexane/Ethyl Acetate): This is a common solvent system that allows for fine-tuning of polarity. Hexane is non-polar, while ethyl acetate is more polar. By starting with a lower polarity (higher hexane ratio) and gradually increasing it, compounds can be eluted in order of increasing polarity.[8]
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal eluent composition using Thin Layer Chromatography (TLC). Spot the crude material on a silica gel TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal solvent system will give the target compound an Rf value of approximately 0.25-0.35.
-
Column Packing: Prepare a glass column with silica gel using either a dry or slurry packing method.[9] Equilibrate the packed column by passing 2-3 column volumes of the initial, low-polarity eluent through it.
-
Sample Loading: Dissolve the crude product from the previous step in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Apply gentle air pressure to achieve a steady flow rate.[9]
-
Gradient Elution (Recommended): Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This "gradient elution" provides better separation and sharper peaks.[8]
-
Fraction Collection: Collect the eluent in small, numbered fractions (e.g., 10-20 mL each).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Final Polishing by Recrystallization
Principle: Recrystallization purifies crystalline solids by dissolving the crude material in a hot solvent and then allowing the desired compound to selectively crystallize as the solution cools, leaving impurities behind in the solvent.[10]
Causality:
-
Solvent Selection: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble upon cooling. A solvent pair (one "good" solvent, one "poor" solvent) can also be effective.
Step-by-Step Methodology:
-
Solvent Screening: Test various solvents (e.g., ethanol, isopropanol, toluene, heptane, or mixtures like ethanol/water) on a small scale to find a suitable system.
-
Dissolution: Place the compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[11] Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Troubleshooting "Oiling Out": If the compound separates as an oil instead of crystals, this is known as "oiling out." This is common for amines.[11] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool even more slowly. Scratching the inside of the flask or adding a seed crystal can help induce crystallization.[11]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Purity Assessment & Quality Control
After each purification step, the purity of the material should be assessed.
| Technique | Purpose |
| Thin Layer Chromatography (TLC) | A rapid, qualitative method to check for the presence of impurities and monitor the progress of column chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative data on purity by separating the sample into its components and measuring their relative abundance. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the compound and can detect the presence of structurally similar impurities. |
| Melting Point Analysis | A pure crystalline solid will have a sharp, well-defined melting point range. Impurities typically broaden and depress the melting point. |
References
- 1. This compound [myskinrecipes.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. This compound | 929214-84-6 | EMB21484 [biosynth.com]
- 4. Methyl 5-amino-2-fluoro-4-methylbenzoate | C9H10FNO2 | CID 68202726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. orgsyn.org [orgsyn.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Recrystallization of Methyl 2-amino-5-fluoro-4-methylbenzoate
Introduction: The Critical Role of Purity in Drug Development
Methyl 2-amino-5-fluoro-4-methylbenzoate is a substituted aromatic amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The presence of amino, fluoro, and methyl groups on the benzene ring makes it a versatile building block in medicinal chemistry. As with any active pharmaceutical ingredient (API) or intermediate, achieving a high degree of purity is paramount to ensure the safety, efficacy, and stability of the final drug product. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, capable of removing impurities and yielding a highly ordered crystalline product.
This guide provides a detailed framework for developing a successful recrystallization protocol for this compound. It emphasizes the foundational principles of solvent selection, the influence of process parameters on crystal growth, and methods for troubleshooting common challenges.
Foundational Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.
The process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent.
-
Filtering the hot solution to remove any insoluble impurities.
-
Cooling the solution slowly to allow the desired compound to crystallize out, leaving the soluble impurities in the mother liquor.
-
Collecting the purified crystals by filtration.
-
Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying the crystals to remove residual solvent.
The success of a recrystallization protocol is heavily dependent on the choice of solvent and the careful control of experimental conditions.
Pre-Protocol Characterization: Essential First Steps
Prior to attempting a large-scale recrystallization, it is crucial to perform small-scale experiments to determine the solubility profile and an approximate melting point of the crude this compound.
3.1. Melting Point Determination of Crude Material: A melting point determination of the crude solid provides a baseline for purity. A pure compound will have a sharp melting point range (typically < 2 °C), while an impure sample will melt over a broader range and at a lower temperature.
3.2. Small-Scale Solubility Testing: The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. An ideal solvent should exhibit the following properties:
-
High solvency for the target compound at elevated temperatures and low solvency at room temperature or below .
-
Impurities should either be highly soluble or completely insoluble in the chosen solvent at all temperatures.
-
The solvent should not react with the target compound.
-
The solvent should be relatively volatile to allow for easy removal from the purified crystals.
-
The solvent should be non-toxic, non-flammable, and inexpensive , whenever possible.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The amino and ester groups suggest potential solubility in polar protic solvents. |
| Esters | Ethyl Acetate | "Like dissolves like" principle; the ester group in the solvent may interact favorably. |
| Aromatic Hydrocarbons | Toluene | The aromatic ring of the compound may lead to good solubility in aromatic solvents. |
| Aliphatic Hydrocarbons | Heptane, Hexane | Often used as an anti-solvent in mixed-solvent systems due to low polarity. |
| Ketones | Acetone | A polar aprotic solvent that can be effective for a range of organic compounds. |
Experimental Protocol for Solubility Testing:
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each addition. Observe if the solid dissolves. A good candidate solvent will not dissolve the compound readily at room temperature.
-
If the solid is insoluble at room temperature, heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves completely. Note the approximate volume of solvent required.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Observe the formation of crystals. A copious amount of crystal formation upon cooling indicates a promising solvent.
-
Repeat this process for each of the suggested solvents to identify the most suitable one.
Recrystallization Protocols
Based on the results of the solubility tests, one of the following protocols can be employed.
Protocol 1: Single-Solvent Recrystallization
This is the preferred method when a single solvent with a steep solubility curve for the target compound is identified.
Step-by-Step Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling with constant swirling. Continue adding small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can lead to the formation of small, impure crystals or precipitation. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.
Diagram 1: Single-Solvent Recrystallization Workflow
Caption: Workflow for single-solvent recrystallization.
Protocol 2: Mixed-Solvent Recrystallization
This method is employed when no single solvent provides the desired solubility characteristics. It involves using a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a minimum amount of the "good" solvent at its boiling point.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Crystal Collection, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol, using the mixed-solvent system (in the same proportion as the final solution) for washing the crystals.
Diagram 2: Mixed-Solvent Recrystallization Logic
Caption: Logic for mixed-solvent recrystallization.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The compound is very soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution.- Try a different solvent or a mixed-solvent system.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- The rate of cooling is too fast. | - Add more solvent and reheat to dissolve the oil, then cool more slowly.- Use a lower-boiling solvent.- Use a mixed-solvent system. |
| Low recovery of pure product | - Too much solvent was used.- Premature crystallization during hot filtration.- The crystals were washed with too much cold solvent or with warm solvent. | - Use the minimum amount of hot solvent.- Ensure the filtration apparatus is pre-heated.- Use a minimal amount of ice-cold solvent for washing. |
| Colored impurities in crystals | - The impurity is co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product). |
Conclusion
The successful recrystallization of this compound is a critical step in ensuring its suitability for downstream applications in pharmaceutical development. While a definitive, experimentally validated protocol is contingent on determining the compound's specific physical properties, the principles and procedures outlined in this guide provide a robust framework for achieving high purity. Careful solvent selection through systematic screening, coupled with controlled cooling and proper technique, will enable researchers to obtain a crystalline product of the desired quality.
Strategic Purification of Methyl 2-amino-5-fluoro-4-methylbenzoate via Normal-Phase Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-fluoro-4-methylbenzoate is a substituted aniline derivative frequently employed as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of novel kinase inhibitors and other targeted therapies.[1] Achieving high purity of this building block is paramount to ensure the integrity and success of subsequent synthetic steps. This application note provides a comprehensive, experience-driven guide to the purification of this compound using normal-phase column chromatography. We will delve into the underlying principles of separation, a systematic approach to method development using Thin-Layer Chromatography (TLC), a detailed step-by-step purification protocol, and a robust troubleshooting guide.
Principle of Separation: Exploiting Molecular Polarity
The successful purification of the target compound hinges on the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent).[2]
-
Stationary Phase: Silica gel (SiO₂) is a highly porous material covered with polar silanol groups (-Si-OH).
-
Analyte Interactions: this compound possesses several functional groups that dictate its interaction with the silica gel. The primary amino group (-NH₂) and the methyl ester (-COOCH₃) are the most polar moieties. They can form transient hydrogen bonds with the silanol groups on the silica surface. This adsorption slows the compound's movement down the column.
-
Elution: The mobile phase, a mixture of non-polar and moderately polar solvents, flows continuously over the stationary phase. It acts to dissolve and carry the analyte. By carefully tuning the polarity of the mobile phase, we can control the equilibrium between the analyte being adsorbed to the silica and dissolved in the eluent. A more polar mobile phase will compete more effectively for the adsorption sites on the silica, leading to faster elution of the analyte.[2]
Impurities from the synthesis (e.g., less polar starting materials or more polar by-products) will have different strengths of interaction with the silica gel, allowing for their separation from the desired product.
Foundational Method Development via Thin-Layer Chromatography (TLC)
Before committing a sample to a preparative column, it is essential to develop an optimal solvent system using TLC. This small-scale experiment saves significant time, solvent, and sample. The goal is to find a mobile phase composition that provides a retention factor (Rƒ) for the target compound in the ideal range of 0.20 - 0.40 .[3]
Why this Rƒ range?
-
Rƒ < 0.20: The compound is too strongly adsorbed to the silica. It will require an excessive volume of eluent to pass through the column, leading to broad peaks and a lengthy separation.
-
Rƒ > 0.40: The compound has low affinity for the silica in that solvent system and travels too quickly. This results in poor separation from nearby impurities.[4]
The relationship between Rƒ and the elution volume in column volumes (CV) can be approximated by the equation CV ≈ 1/Rƒ .[4] An Rƒ of 0.25, for instance, predicts the compound will elute in approximately 4 column volumes, allowing ample time for separation from other components.
Protocol 2.1: TLC Solvent System Screening
-
Prepare TLC Chambers: Add a small amount (~0.5 cm depth) of different test solvent systems to separate developing chambers. Place a piece of filter paper in each to ensure the chamber atmosphere is saturated with solvent vapor.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (typically at 254 nm). Circle the visible spots with a pencil.
-
Calculate Rƒ: Measure the distance from the baseline to the center of the spot (Zx) and the distance from the baseline to the solvent front (Zf). Calculate the Rƒ value using the formula: Rƒ = Zx / Zf .[5]
-
Optimize: Adjust the ratio of the polar to non-polar solvent until the Rƒ of the target compound is within the 0.20 - 0.40 range, and there is maximal separation from all impurities.
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ TLC Plates |
| Typical Non-Polar Solvents | Hexanes, Heptane |
| Typical Polar Solvents | Ethyl Acetate (EtOAc), Dichloromethane (DCM) |
| Starting Solvent Ratio (Test) | 20% Ethyl Acetate / 80% Hexanes (v/v) |
| Target Rƒ | 0.20 - 0.40 |
Preparative Column Chromatography Protocol
This protocol is designed for the purification of 1-2 grams of crude this compound. Adjust the scale accordingly.
Materials & Equipment
| Category | Item |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Solvents | Hexanes (or Heptane), Ethyl Acetate (ACS Grade or higher) |
| Glassware | Chromatography column (e.g., 40 mm diameter), round-bottom flasks, fraction collection tubes/vials, separatory funnel |
| Equipment | Fume hood, rotary evaporator, TLC supplies (plates, chambers, UV lamp) |
| Miscellaneous | Cotton or glass wool, sand, clamps, tubing |
Workflow Diagram
Caption: Figure 1. Workflow for purification of this compound.
Step-by-Step Procedure
Step 1: Column Packing (Slurry Method)
-
Ensure the column is clean, dry, and vertically clamped in a fume hood. Place a small plug of cotton or glass wool at the bottom.
-
Add a ~1 cm layer of sand over the plug to create a flat base.
-
In a separate beaker, create a slurry by mixing silica gel (approx. 50-100 times the weight of your crude sample) with the initial, non-polar mobile phase (e.g., 10% EtOAc/Hexanes).
-
With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to guide the pouring.
-
Continuously tap the side of the column gently to encourage even packing and dislodge any air bubbles. Add more solvent as needed to ensure the silica bed never runs dry.
-
Once the silica has settled into a stable bed, add a final ~1 cm layer of sand on top to protect the surface during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the silica go dry.
Step 2: Sample Preparation and Loading (Dry Loading) Causality Note: Dry loading is superior for this compound as it prevents band broadening that can occur if the sample is dissolved in a solvent stronger than the mobile phase.[6]
-
Dissolve the crude compound (~1-2 g) in a minimal amount of a low-boiling solvent like Dichloromethane.
-
Add 2-3 times the sample weight of silica gel to this solution.
-
Remove the solvent completely on a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to settle the sample layer and carefully add the mobile phase.
Step 3: Elution and Fraction Collection
-
Begin adding the mobile phase determined from your TLC analysis (e.g., 20% EtOAc/Hexanes). An addition funnel at the top of the column can ensure a constant head of solvent.
-
Open the stopcock to allow a steady flow rate (e.g., 1-2 drops per second).
-
Begin collecting the eluent in numbered test tubes or vials immediately. Collect fractions of a consistent volume (e.g., 10-15 mL).
Step 4: Monitoring the Separation
-
Every 3-5 fractions, perform a TLC analysis. Spot the crude mixture, the current fraction, and the previous analyzed fraction on the same plate.
-
This allows you to track the elution of different compounds. Non-polar impurities will elute first, followed by your target compound, and finally any highly polar impurities.
Step 5: Isolation of the Pure Product
-
Once the TLC analysis shows which fractions contain only the pure target compound, combine these fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Weigh the flask to determine the final mass and calculate the percentage yield. Confirm purity by appropriate analytical methods (NMR, LC-MS).
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Tailing Peak on TLC/Column | The basic amino group is interacting too strongly with the acidic silanol groups on the silica.[7] | Add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to the mobile phase. This deactivates the most acidic sites on the silica, improving peak shape. Alternatively, consider using a less acidic stationary phase like neutral alumina or an amine-functionalized column.[8] |
| Poor Separation | The chosen solvent system is not optimal; bands are overlapping. | Re-optimize the mobile phase with TLC. Try a less polar solvent system to increase the separation between bands (lower the Rƒ values). A slower flow rate during elution can also improve resolution. |
| Compound Won't Elute | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase (gradient elution). For example, after eluting less polar impurities with 20% EtOAc/Hexanes, switch to 30% or 40% EtOAc/Hexanes to elute the target compound. |
| Cracked or Channeled Silica Bed | The column was packed improperly, or the silica ran dry during the run. | This unfortunately requires repacking the column. Ensure the silica bed is always submerged in solvent and packed as a uniform slurry. |
Conclusion
The purification of this compound can be achieved with high efficiency and purity using normal-phase column chromatography. The cornerstone of this success lies in a methodical approach, beginning with rigorous method development using TLC to identify an optimal mobile phase. By employing proper column packing, sample loading techniques, and systematic fraction analysis, researchers can reliably isolate this critical pharmaceutical intermediate, ensuring the quality required for advanced drug development pipelines.
References
Analytical methods for Methyl 2-amino-5-fluoro-4-methylbenzoate
An Application Note on the Analytical Characterization of Methyl 2-amino-5-fluoro-4-methylbenzoate
Abstract
This document provides a comprehensive guide to the analytical methodologies required for the characterization of this compound, a key intermediate in modern pharmaceutical synthesis. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, ensuring the identity, purity, and quality of this compound. We will explore High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvent analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. The methodologies are grounded in the principles of scientific integrity and align with global regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).
Introduction: The Analytical Imperative
This compound (CAS No. 929214-84-6) is a substituted anthranilate derivative.[1] Its structural complexity and role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) necessitate a robust analytical control strategy. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of the final drug product. Therefore, validated, reliable, and accurate analytical methods are not merely a procedural formality but a cornerstone of pharmaceutical quality assurance.
This guide is structured to provide both the theoretical basis and practical, step-by-step protocols for three essential analytical techniques. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure data integrity and compliance.
High-Performance Liquid Chromatography (HPLC): Purity and Assay Determination
Reverse-phase HPLC is the primary method for determining the purity of this compound and quantifying its content (assay). The method separates the main compound from its potential process-related impurities and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
The Principle of Self-Validation: System Suitability Testing (SST)
Before any sample analysis, the chromatographic system's performance must be verified. This is achieved through System Suitability Testing (SST), which is an integral part of the analytical procedure.[2] SST ensures that the entire system—including the pump, injector, column, and detector—is operating correctly and can produce reliable and reproducible results.[3][4][5] Failure to meet SST criteria invalidates the run and requires troubleshooting before proceeding.[5]
Table 1: HPLC System Suitability Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria | Rationale |
| Tailing Factor (T) | Measures peak symmetry. | T ≤ 2.0 | Asymmetrical peaks can indicate column degradation or secondary interactions, affecting integration accuracy. |
| Theoretical Plates (N) | Measures column efficiency. | N ≥ 2000 | A higher number indicates sharper peaks and better separation capability. |
| Resolution (Rs) | Measures the separation between the main peak and the closest eluting impurity. | Rs ≥ 2.0 | Ensures baseline separation, which is critical for accurate quantitation of impurities. |
| % Relative Standard Deviation (%RSD) | Measures the precision of replicate injections. | ≤ 2.0% for Assay; ≤ 5.0% for Impurities | Demonstrates the reproducibility of the injector and the stability of the system over time.[6] |
| Signal-to-Noise Ratio (S/N) | Ensures the system can reliably detect low-level analytes. | S/N ≥ 10 for the Limit of Quantitation (LOQ) | Confirms the method's sensitivity for impurity analysis.[3][4] |
Method Validation Framework (ICH Q2(R2))
The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[2][7] The HPLC method described here should be fully validated according to the ICH Q2(R2) guideline, which covers the following performance characteristics.[6][8]
Caption: Core performance characteristics for analytical method validation as per ICH Q2(R2).
Detailed HPLC Protocol
This protocol provides a starting point for the analysis of this compound. Adjustments may be permissible within the framework of method validation as described in USP Chapter <621>.[5]
Table 2: HPLC Instrumental Parameters
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter and degas both mobile phases.
-
Standard Preparation (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Preparation (100 µg/mL): Prepare the sample solution at the same concentration as the standard using the same diluent.
-
System Suitability: Inject the standard solution six times. Calculate the %RSD, tailing factor, and theoretical plates. The results must meet the criteria in Table 1.
-
Analysis: Inject the blank (diluent), standard, and sample solutions in sequence.
-
Data Processing: Integrate the chromatograms. Identify the main peak based on the retention time of the standard. Calculate the % purity or assay value using the peak areas.
Gas Chromatography-Mass Spectrometry (GC-MS): Residual Solvent Analysis
Residual solvents are organic volatile chemicals used in the synthesis of drug substances. Their levels must be controlled to ensure patient safety. GC with a mass selective detector, particularly with headspace sampling, is the definitive technique for this analysis.
Detailed GC-MS Protocol
This protocol is based on the principles outlined in pharmacopeial methods for residual solvent testing.
Table 3: GC-MS Instrumental Parameters
| Parameter | Condition |
| GC-MS System | Agilent 7890B GC with 5977B MSD or equivalent |
| Headspace Sampler | Agilent 7697A or equivalent |
| Column | DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min |
| Injector Temperature | 250 °C |
| MS Transfer Line | 280 °C |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 35-350 amu |
Step-by-Step Procedure:
-
Standard Preparation: Prepare a stock standard containing all potential residual solvents at a known concentration in a suitable solvent (e.g., DMSO).
-
Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial. Add 5 mL of the diluent. Crimp the vial securely.
-
Headspace Parameters: Set the vial oven temperature to 80 °C, loop temperature to 90 °C, and transfer line temperature to 100 °C, with a 15-minute vial equilibration time.
-
Analysis: Analyze the blank, standard, and sample vials.
-
Data Processing: Identify and quantify any detected residual solvents by comparing their retention times and mass spectra to the reference standard.
Caption: Workflow for GC-MS headspace analysis of residual solvents.
NMR Spectroscopy: Structural Confirmation
NMR spectroscopy is an unparalleled technique for the unambiguous identification and structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity of this compound.
Predicted NMR Spectral Data
The following table outlines the expected chemical shifts and multiplicities for the target molecule. These predictions are based on standard chemical shift values and the electronic effects of the substituents (amino, fluoro, methyl, and methyl ester groups).
Table 4: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Aromatic H | ~7.5 | d | H adjacent to ester |
| Aromatic H | ~6.5 | d | H adjacent to amino |
| -NH₂ | ~4.5 | br s | Amino protons |
| -OCH₃ | ~3.8 | s | Ester methyl protons |
| -CH₃ | ~2.2 | s | Ring methyl protons |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| C=O | ~168 | Ester carbonyl | |
| Aromatic C-F | ~155 (d) | Carbon attached to Fluorine | |
| Aromatic C-NH₂ | ~148 | Carbon attached to Amino | |
| Aromatic C-CH₃ | ~130 | Carbon attached to Methyl | |
| Aromatic C-H | ~120-125 | Aromatic CH carbons | |
| Aromatic C-COOCH₃ | ~110 | Carbon attached to Ester | |
| -OCH₃ | ~52 | Ester methyl carbon | |
| -CH₃ | ~18 | Ring methyl carbon |
d = doublet, s = singlet, br s = broad singlet
Detailed NMR Protocol
This protocol is adapted from standard procedures for acquiring high-quality NMR data.[9]
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR Acquisition: Acquire the spectrum using a standard pulse program. A larger number of scans will be required due to the low natural abundance of ¹³C (typically 1024 or more).
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the spectra using the TMS signal.
-
Interpretation: Compare the obtained spectra with the predicted data in Table 4 and with any available reference spectra to confirm the structure.
Overall Analytical Quality Control Workflow
The described methods form an integrated workflow to ensure the quality of this compound. Each technique provides a critical piece of information, culminating in a comprehensive quality assessment.
Caption: Integrated analytical workflow for quality control.
References
- 1. 929214-84-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. database.ich.org [database.ich.org]
- 3. assayprism.com [assayprism.com]
- 4. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 5. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
HPLC analysis of Methyl 2-amino-5-fluoro-4-methylbenzoate
An Application Note for the Stability-Indicating HPLC Analysis of Methyl 2-amino-5-fluoro-4-methylbenzoate
Abstract
This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a valuable building block in organic synthesis, particularly for the development of active pharmaceutical ingredients (APIs).[1] Ensuring its purity and stability is critical for downstream applications in drug discovery and development. The described reverse-phase HPLC (RP-HPLC) method is designed for accuracy, precision, and specificity, enabling the separation of the main compound from potential degradation products. The protocol is developed with principles of scientific integrity and is aligned with the validation standards outlined by the International Council for Harmonisation (ICH).[2][3] This guide provides a detailed experimental protocol, explains the scientific rationale behind the methodological choices, and includes procedures for forced degradation studies to rigorously establish the method's stability-indicating capabilities.[4][5]
Scientific Principles and Method Rationale
The primary objective of this method is to create a self-validating system for the analysis of this compound. This requires not just a protocol, but an understanding of the analyte's chemistry and its interaction with the chromatographic system.
Analyte Characteristics: this compound is a moderately polar aromatic amine. The presence of the amino group (-NH₂) makes its retention and peak shape highly dependent on the mobile phase pH. At acidic pH, the amino group becomes protonated (-NH₃⁺), increasing its polarity and reducing retention time in a reverse-phase system. Controlling the pH is therefore critical to ensure consistent ionization and achieve a symmetrical peak shape.
Chromatographic Strategy: A reverse-phase C18 column was selected as the stationary phase due to its versatility and proven efficacy in retaining and separating non-polar to moderately polar aromatic compounds.[6] The mobile phase consists of an organic modifier (acetonitrile) and a buffered aqueous phase. Acetonitrile is chosen for its low UV cutoff and excellent elution strength. A phosphate buffer is used to maintain a constant pH, thereby ensuring reproducible retention times and peak shapes.
The Stability-Indicating Approach: A crucial aspect of pharmaceutical analysis is ensuring that the analytical method can distinguish the intact API from any impurities or degradation products that may form over time or under stress.[7] Such a method is termed "stability-indicating." To prove this capability, forced degradation studies are integral to method development.[4][8] These studies involve subjecting the analyte to harsh conditions (e.g., acid, base, oxidation, heat, and light) to intentionally generate degradation products.[5][9] A successful stability-indicating method will resolve the peak for the parent compound from all degradation product peaks, ensuring the method is specific.[10] This approach is a core requirement under ICH guidelines for stability testing.[8]
Materials and Methods
Equipment and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.
-
Chromatography Data System (CDS): OpenLab ChemStation or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Analytical Balance: Mettler Toledo or equivalent (0.01 mg readability).
-
pH Meter: Calibrated with standard buffers.
-
Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade).
-
Orthophosphoric acid (85%, analytical grade).
-
Hydrochloric acid (1N HCl).
-
Sodium hydroxide (1N NaOH).
-
Hydrogen peroxide (30% H₂O₂).
-
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase A (20 mM Phosphate Buffer, pH 3.0):
-
Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Diluent:
-
Prepare a mixture of Mobile Phase A and Acetonitrile in a 70:30 (v/v) ratio.
-
-
Standard Stock Solution (500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Working Standard Solution (50 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Protocol 2: HPLC System Workflow
The overall workflow from sample preparation to final analysis is depicted below. This systematic approach ensures consistency and reliability of the results.
Caption: HPLC analysis workflow from preparation to reporting.
Protocol 3: System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (50 µg/mL).
-
Verify the acceptance criteria:
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (Asymmetry): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Protocol 4: Forced Degradation Studies
These studies are essential to demonstrate the specificity and stability-indicating nature of the method.[4][7] A target degradation of approximately 10-30% is recommended to ensure that degradation products are formed at detectable levels without completely consuming the parent compound.[4]
-
Sample Preparation: Prepare a solution of this compound at a concentration of 500 µg/mL in diluent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the sample solution with 5 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 50 µg/mL with diluent.
-
Base Hydrolysis: Mix 5 mL of the sample solution with 5 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to a final concentration of 50 µg/mL.
-
Oxidative Degradation: Mix 5 mL of the sample solution with 5 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 50 µg/mL.
-
Thermal Degradation: Store the solid reference standard in an oven at 105°C for 24 hours. Prepare a 50 µg/mL solution from the stressed solid.
-
Photolytic Degradation: Expose the solid reference standard to UV light (254 nm) for 24 hours. Prepare a 50 µg/mL solution.
-
-
Analysis: Inject the unstressed control sample and each of the stressed samples into the HPLC system.
-
Evaluation: Analyze the resulting chromatograms. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak. Use a PDA detector to check for peak purity of the parent compound in the stressed samples.
Caption: Logical flow of a forced degradation study.
Method Validation Summary
For regulatory purposes, the analytical method must be validated according to ICH Q2(R2) guidelines.[3][11] The validation process demonstrates that the method is suitable for its intended purpose.[2][10]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak for the analyte is resolved from all other peaks (degradants, impurities). Peak purity index > 0.995. |
| Linearity | To show a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 25-75 µg/mL (50% to 150% of working concentration). |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |
| Precision | To demonstrate the method's consistency (repeatability and intermediate precision). | %RSD ≤ 2.0% for both repeatability (n=6) and intermediate precision (different day/analyst). |
| Robustness | To show the method's reliability with small, deliberate variations in parameters. | %RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min), pH (±0.2 units), and column temperature (±2°C). |
Conclusion
The HPLC method detailed in this application note is a robust, specific, and reliable tool for the quantitative analysis of this compound. The protocol, grounded in established chromatographic principles and validated against ICH guidelines, provides a trustworthy system for quality control and stability assessment. The successful resolution of the parent compound from its forced degradation products confirms the method's stability-indicating nature, making it highly suitable for use by researchers, scientists, and drug development professionals in a regulated environment.
References
- 1. This compound [myskinrecipes.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. onyxipca.com [onyxipca.com]
- 6. benchchem.com [benchchem.com]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. researchgate.net [researchgate.net]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. youtube.com [youtube.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Methyl 2-amino-5-fluoro-4-methylbenzoate
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Methyl 2-amino-5-fluoro-4-methylbenzoate. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of novel anticancer and antimicrobial agents.[1] The accurate quantification of this intermediate is critical for process optimization, quality control, and regulatory compliance. The described method, utilizing a reversed-phase chromatographic separation and electrospray ionization in positive mode with Multiple Reaction Monitoring (MRM), provides the necessary specificity, linearity, accuracy, and precision to support rigorous drug development programs.
Introduction: The Rationale for a Dedicated Method
This compound (CAS 929214-84-6) is a substituted aromatic amine and benzoate ester.[2][3] Its molecular structure, featuring amino and fluoro groups, makes it a versatile building block in medicinal chemistry.[1] Impurities or variations in the concentration of this intermediate can directly impact the yield, purity, and safety profile of the final API. Therefore, a reliable analytical method is paramount.
Liquid chromatography-mass spectrometry (LC-MS) is the technique of choice due to its inherent selectivity and sensitivity, which are essential for analyzing complex matrices often encountered during chemical synthesis and formulation.[1][4] This note provides a comprehensive guide, from sample preparation to method validation, grounded in established scientific principles and regulatory expectations.[5][6]
Analyte Properties:
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | Internal |
| CAS Number | 929214-84-6 | [2][7][8][9] |
| Molecular Formula | C₉H₁₀FNO₂ | [6][8][9] |
| Molecular Weight | 183.18 g/mol | [10] |
| Monoisotopic Mass | 183.06955672 Da |[5][10] |
Experimental Design: A Logic-Driven Approach
The method development strategy was based on the physicochemical properties of the analyte and extensive experience with similar small molecules.
Sample Preparation: Ensuring a Clean Extract
The goal of sample preparation is to extract the analyte from its matrix, remove interferences, and present it in a solvent compatible with the LC-MS system.[11][12] Given that this analyte is an intermediate, it may be present in organic reaction mixtures or aqueous work-up solutions. A generic and robust Protein Precipitation (PPT) or a more selective Liquid-Liquid Extraction (LLE) protocol is recommended. For this note, we will detail a "Dilute-and-Shoot" approach for simple matrices and an LLE for more complex ones.
Protocol 1: Simple Sample Preparation (Dilute-and-Shoot)
This protocol is suitable for relatively clean samples, such as final product solutions or reaction mixtures with minimal non-volatile components.
-
Aliquot: Transfer 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Dilution: Add 900 µL of a 50:50 (v/v) mixture of acetonitrile and water. This ensures the sample is dissolved in a solvent similar to the initial mobile phase, which is crucial for good peak shape.[7]
-
Vortex: Mix thoroughly for 30 seconds to ensure homogeneity.
-
Centrifuge: Centrifuge at 12,000 x g for 5 minutes to pellet any precipitated material.
-
Transfer: Carefully transfer the supernatant to an LC-MS autosampler vial for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Complex Matrices
This protocol is designed for samples containing significant salts, polar impurities, or other matrix components that could cause ion suppression.
-
Aliquot: Transfer 500 µL of the aqueous sample into a 2 mL microcentrifuge tube.
-
Basify: Add 50 µL of 1 M ammonium hydroxide to ensure the amino group is deprotonated, increasing its solubility in organic solvents.
-
Extract: Add 1 mL of ethyl acetate.
-
Vortex: Mix vigorously for 2 minutes to facilitate the transfer of the analyte into the organic phase.
-
Centrifuge: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Isolate: Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate: Dry the organic extract under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 500 µL of 50:50 (v/v) acetonitrile/water to concentrate the analyte and ensure compatibility with the mobile phase.
-
Transfer: Transfer to an LC-MS autosampler vial.
LC-MS Method Development: Optimizing Separation and Detection
The method was developed on a standard Triple Quadrupole (QqQ) mass spectrometer, which is the gold standard for quantitative analysis due to its sensitivity and specificity in MRM mode.[4]
Chromatography (LC): The primary objective is to achieve a sharp, symmetrical peak for the analyte, with sufficient retention to separate it from the solvent front and any early-eluting matrix components.
-
Rationale for Column Choice: A C18 reversed-phase column is the workhorse for small molecule analysis and is a logical starting point. It separates compounds based on hydrophobicity.
-
Rationale for Mobile Phase: A combination of water and a polar organic solvent (acetonitrile or methanol) is standard for reversed-phase chromatography. Acetonitrile was chosen for its lower viscosity and UV transparency. The addition of an acid, like formic acid, is critical. It serves to protonate the basic amino group on the analyte, which enhances retention on the C18 column and, most importantly, promotes efficient ionization in positive ESI mode.
Mass Spectrometry (MS):
-
Ionization Mode: Given the presence of a basic amino group, the analyte is expected to readily form a protonated molecule [M+H]⁺ in positive ion electrospray ionization (ESI+).
-
MRM Transitions: The key to a selective quantitative assay is the monitoring of specific precursor-to-product ion transitions.
-
Precursor Ion: The protonated molecule, [M+H]⁺, will have an m/z of 184.1 (calculated from the monoisotopic mass of 183.07).
-
Product Ions (Predicted): Tandem MS (MS/MS) of the precursor ion will induce fragmentation. Based on common fragmentation pathways for benzoate esters and aromatic amines, likely losses include methanol (-32 Da) from the ester and subsequent loss of carbon monoxide (-28 Da).
-
Loss of Methanol: [M+H - CH₃OH]⁺ -> m/z 152.1
-
Further Loss of CO: [M+H - CH₃OH - CO]⁺ -> m/z 124.1
-
-
The most intense and stable transition is typically chosen for quantification (Quantifier), while a second transition is used for confirmation (Qualifier).
-
Workflow Diagram
Caption: Overall workflow from sample preparation to final report.
Protocol 3: Final LC-MS/MS Method Parameters
| Parameter | Setting |
| LC System | Standard HPLC or UHPLC System |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 5 min; hold at 95% B for 1 min; return to 10% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Gas Temp. | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| MRM Transitions | Precursor (m/z) |
| 184.1 | |
| 184.1 |
Method Validation: Establishing Trustworthiness
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its fitness for purpose.[5][6][8] The validation assesses specificity, linearity, range, accuracy, precision, and robustness.
Validation Workflow
Caption: Key parameters for analytical method validation.
Protocol 4: Method Validation Experiments
-
Specificity: Analyze blank matrix (without analyte) to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity and Range: Prepare a series of calibration standards by spiking known amounts of a reference standard into a blank matrix. A typical range might be 1 ng/mL to 1000 ng/mL. Plot the peak area response against concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy: Analyze Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 50, and 800 ng/mL) against a freshly prepared calibration curve. The mean concentration should be within ±15% of the nominal value.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicates of the low, medium, and high QC samples within the same day. The relative standard deviation (RSD) should be ≤ 15%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument if possible. The RSD over the two days should be ≤ 15%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration on the calibration curve that can be measured with acceptable accuracy (±20%) and precision (≤20% RSD).
-
Robustness: Intentionally vary critical method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.1, flow rate ±5%) and assess the impact on the results. The results should remain unaffected, demonstrating the method's reliability during routine use.
Summary of Validation Results (Typical Acceptance Criteria)
| Validation Parameter | Concentration Levels | Acceptance Criteria |
| Linearity (r²) | 1 - 1000 ng/mL | ≥ 0.995 |
| Accuracy (% Bias) | Low, Mid, High QCs | Within ±15% of nominal value |
| Precision (% RSD) | Low, Mid, High QCs | ≤ 15% |
| LOQ Accuracy/Precision | 1 ng/mL | Within ±20% / ≤ 20% RSD |
| Specificity | Blank Matrix | No significant interference at analyte RT |
Conclusion
This application note provides a comprehensive, high-performance LC-MS/MS method for the quantitative analysis of this compound. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are designed for high sensitivity and selectivity. The validation strategy, aligned with ICH guidelines, ensures that the method is reliable, accurate, and fit for its intended purpose in a regulated drug development environment. This method can be readily implemented in quality control and process chemistry labs to support the synthesis and manufacturing of next-generation pharmaceuticals.
References
- 1. This compound [myskinrecipes.com]
- 2. 929214-84-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. This compound | 929214-84-6 [m.chemicalbook.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. Methyl 2-amino-5-fluoro-3-methylbenzoate | C9H10FNO2 | CID 53415135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. 929214-84-6|this compound|BLD Pharm [bldpharm.com]
- 8. This compound | 929214-84-6 | EMB21484 [biosynth.com]
- 9. americanelements.com [americanelements.com]
- 10. Methyl 5-amino-2-fluoro-4-methylbenzoate | C9H10FNO2 | CID 68202726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 929214-84-6 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
Application Notes and Protocols for Methyl 2-amino-5-fluoro-4-methylbenzoate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Methyl 2-amino-5-fluoro-4-methylbenzoate is a strategically functionalized aromatic building block with significant potential in pharmaceutical research and development. Its unique substitution pattern, featuring an ortho-amino group, a para-methyl group, and a meta-fluoro atom relative to the methyl ester, provides a versatile scaffold for the synthesis of complex heterocyclic systems. This guide offers an in-depth exploration of its applications, particularly in the synthesis of kinase inhibitors, and provides detailed, field-proven protocols for its synthesis and derivatization. The methodologies presented herein are designed to be self-validating, with a focus on the causal relationships behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Value of a Fluorinated Anthranilate
This compound (CAS No: 929214-84-6) is an anthranilic acid ester derivative that has emerged as a valuable intermediate in medicinal chemistry.[1][2] The constituent functional groups are not merely decorative but serve distinct and synergistic purposes in drug design:
-
The Anthranilate Core: The 2-amino and methyl ester groups provide a classic handle for the construction of fused heterocyclic systems, most notably quinazolinones, which are privileged scaffolds in oncology.[3][4]
-
Fluorine Substitution: The fluorine atom at the 5-position significantly influences the molecule's physicochemical properties. It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the amino group, thereby affecting its reactivity and the basicity of the final compound.[1]
-
Methyl Substitution: The 4-methyl group provides an additional point for steric interaction within a target's binding pocket and can influence the overall lipophilicity of the molecule.
These features make this compound a sought-after precursor for active pharmaceutical ingredients (APIs), particularly in the development of anticancer and antimicrobial agents.[1]
Physicochemical Properties
A comprehensive understanding of the starting material's properties is fundamental to successful process development and scale-up.
| Property | Value | Source |
| CAS Number | 929214-84-6 | [2] |
| Molecular Formula | C₉H₁₀FNO₂ | [2] |
| Molecular Weight | 183.18 g/mol | [2] |
| Appearance | Off-white to light yellow crystalline powder | Supplier Data |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents | Supplier Data |
| Storage | 2-8°C, protected from light and moisture | General Lab Practice |
Synthesis Protocol: Preparation of this compound
The synthesis of the title compound can be achieved through a two-step process starting from 2-fluoro-4-methylaniline. This protocol outlines a common and reliable laboratory-scale synthesis.
Diagram of Synthetic Workflow
Caption: A plausible synthetic route to this compound.
Step 1: Synthesis of 2-Amino-5-fluoro-4-methylbenzoic Acid (Intermediate)
This step involves the introduction of a carboxylic acid group ortho to the amino group. A common route involves the nitration of the starting aniline, followed by reduction, diazotization, and a Sandmeyer-type reaction.
Materials:
-
4-Fluoro-2-nitrotoluene
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (for pH adjustment)
-
Ethanol
Protocol:
-
Reduction of the Nitro Group: To a stirred suspension of iron powder (3 eq.) in a mixture of ethanol and water, add a catalytic amount of concentrated HCl. Heat the mixture to reflux. Add 4-fluoro-2-nitrotoluene (1 eq.) dropwise, maintaining a gentle reflux. The reaction is exothermic. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol. Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Diazotization: Dissolve the crude 5-fluoro-2-methylaniline in aqueous HCl and cool to 0-5°C in an ice-salt bath. Add a solution of NaNO₂ (1.1 eq.) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes.
-
Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of CuCN (1.2 eq.) and NaCN (1.2 eq.) in water. Add the cold diazonium salt solution to the cyanide solution portion-wise, allowing the nitrogen gas to evolve.
-
Hydrolysis: After the addition is complete, heat the reaction mixture to hydrolyze the nitrile to a carboxylic acid. The progress of the hydrolysis can be monitored by TLC.
-
Purification: Cool the reaction mixture and adjust the pH to ~2 with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry to afford 2-amino-5-fluoro-4-methylbenzoic acid.
Step 2: Esterification to this compound
This is a standard Fischer esterification.[5]
Materials:
-
2-Amino-5-fluoro-4-methylbenzoic Acid
-
Methanol (MeOH), anhydrous
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
Protocol:
-
Reaction Setup: Suspend 2-amino-5-fluoro-4-methylbenzoic acid (1 eq.) in anhydrous methanol. Cool the mixture in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq.) to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Extraction: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the residue with ethyl acetate and carefully wash with saturated NaHCO₃ solution until the effervescence ceases. Then, wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
Application in Kinase Inhibitor Synthesis: A Representative Protocol
This compound is an ideal starting material for the synthesis of quinazoline-based kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. The following protocol describes a representative synthesis of a 4-amino-5-nitropyrimidine intermediate, a key step in the construction of a Polo-like kinase 1 (PLK1) inhibitor, based on analogous chemistry found in the patent literature.
Signaling Pathway Context: The Role of PLK1 in Cancer
Caption: Simplified role of PLK1 in cell cycle progression and its inhibition.
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is common in many cancers and is often associated with poor prognosis. Therefore, inhibiting PLK1 is a promising therapeutic strategy to induce mitotic arrest and apoptosis in cancer cells.
Synthetic Workflow: Construction of a Quinazoline Core
Caption: Synthetic workflow for a quinazoline-based kinase inhibitor core.
Protocol: Synthesis of a Quinazoline Precursor
Step 1: Nucleophilic Aromatic Substitution
This reaction couples the aminobenzoate with a di-chlorinated pyrimidine, a common strategy in the synthesis of kinase inhibitors.
Materials:
-
This compound (1 eq.)
-
4,6-Dichloro-5-nitropyrimidine (1.1 eq.)[6]
-
N,N-Diisopropylethylamine (DIPEA) (2 eq.)
-
2-Propanol
Protocol:
-
Reaction Setup: To a solution of this compound in 2-propanol, add 4,6-dichloro-5-nitropyrimidine and DIPEA.
-
Heating: Heat the reaction mixture to reflux (approximately 80-85°C) for 12-16 hours. Monitor the reaction by LC-MS or TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration and wash with cold 2-propanol. If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes).
Step 2: Ammonolysis
The remaining chlorine atom is displaced with ammonia.
Materials:
-
Product from Step 1
-
Ammonia (7N solution in methanol or isopropanol)
Protocol:
-
Reaction Setup: Dissolve the product from Step 1 in a suitable solvent (e.g., isopropanol) in a pressure vessel.
-
Ammonia Addition: Add a solution of ammonia in methanol or isopropanol. Seal the vessel.
-
Heating: Heat the mixture at 80-100°C for 6-12 hours.
-
Work-up: Cool the reaction vessel to room temperature. Concentrate the mixture under reduced pressure. The crude product can be triturated with a suitable solvent like diethyl ether to induce precipitation. Filter the solid and dry.
Step 3: Reductive Cyclization
The nitro group is reduced to an amine, which then undergoes intramolecular cyclization with the methyl ester to form the quinazoline-dione ring system.
Materials:
-
Product from Step 2
-
Iron powder (5 eq.)
-
Ammonium chloride (NH₄Cl) (1 eq.)
-
Ethanol/Water mixture
Protocol:
-
Reaction Setup: Suspend the product from Step 2 in a mixture of ethanol and water. Add ammonium chloride and iron powder.
-
Heating: Heat the mixture to reflux for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and filter through celite to remove the iron salts. Wash the celite pad with hot ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the quinazoline-dione core, which can be further purified by recrystallization. This core can then be subjected to further functionalization to yield the final kinase inhibitor.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in the synthesis of pharmaceutical compounds. Its utility is prominently demonstrated in the construction of complex heterocyclic scaffolds for targeted cancer therapies, such as kinase inhibitors. The protocols and data presented here offer a foundational guide for researchers in drug discovery and development to leverage the synthetic potential of this important intermediate. Further exploration of its reactivity can undoubtedly lead to the discovery of novel therapeutic agents for a wide range of diseases.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | 929214-84-6 | EMB21484 [biosynth.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 2-amino-3,4,5,6-tetrafluorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-5-fluoro-4-methylbenzoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-amino-5-fluoro-4-methylbenzoate. Recognizing the critical role of this compound as a pharmaceutical intermediate, this guide focuses on identifying and mitigating common impurities that can arise during its synthesis. The information presented is based on established chemical principles and analogous syntheses of structurally related molecules.
Introduction: The Criticality of Purity
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as even trace amounts of impurities can have significant impacts on the safety and efficacy of the final drug product. This guide is structured to address potential impurities arising from a plausible and common two-stage synthetic route: the synthesis of the 2-amino-5-fluoro-4-methylbenzoic acid intermediate, followed by its esterification.
Part 1: Impurities from the Synthesis of 2-amino-5-fluoro-4-methylbenzoic Acid Intermediate
A likely synthetic pathway to 2-amino-5-fluoro-4-methylbenzoic acid involves the nitration of a suitable toluene precursor followed by reduction of the nitro group and oxidation of the methyl group, or other multi-step sequences. A significant challenge in such syntheses is the control of regioselectivity during electrophilic aromatic substitution reactions, such as nitration.
FAQ 1: Isomeric Impurities
Question: My analysis of the 2-amino-5-fluoro-4-methylbenzoic acid intermediate shows the presence of an isomeric impurity. What is the likely identity of this impurity and how is it formed?
Answer: The most probable isomeric impurity is 2-amino-3-fluoro-4-methylbenzoic acid . This impurity arises from a lack of complete regioselectivity during the electrophilic substitution step, most commonly nitration, on the substituted toluene precursor. The directing effects of the substituents on the aromatic ring (methyl, fluoro, and the precursor to the carboxylic acid) will dictate the position of the incoming nitro group. While the desired isomer is the primary product, the formation of other isomers is often unavoidable.
Troubleshooting and Prevention:
-
Reaction Conditions: The regioselectivity of nitration is highly dependent on reaction conditions. Careful control of temperature, concentration of nitrating agents (e.g., nitric acid, sulfuric acid), and the choice of solvent can maximize the yield of the desired isomer. Lower temperatures generally favor higher selectivity.
-
Starting Material Selection: The choice of the starting material and the order of functional group introduction can significantly influence the final isomeric ratio. A thorough review of the synthetic route is recommended to identify steps where regioselectivity can be improved.
-
Purification: If the formation of the isomeric impurity cannot be completely suppressed, efficient purification methods are essential. Recrystallization is often effective for separating isomers, provided there is a sufficient difference in their solubility in a given solvent system. Preparative chromatography (e.g., flash chromatography or preparative HPLC) can also be employed for more challenging separations.
Diagram 1: Potential Formation of an Isomeric Impurity during Nitration
Technical Support Center: Synthesis of Methyl 2-amino-5-fluoro-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Methyl 2-amino-5-fluoro-4-methylbenzoate. As a key intermediate in pharmaceutical research, particularly in the development of antimicrobial and anticancer agents, a reliable synthetic protocol is crucial. This guide is structured to address specific experimental challenges you may encounter, offering solutions grounded in established chemical principles and field-proven experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the multi-step synthesis of this compound. The proposed synthetic route is outlined below and will serve as the framework for the troubleshooting advice.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Q1: My nitration of 4-fluoro-2-methyltoluene is giving a low yield of the desired 5-nitro isomer. What's going wrong?
A1: The regioselectivity of electrophilic aromatic substitution is a common challenge. In the nitration of 4-fluoro-2-methyltoluene, both the methyl and fluoro groups are ortho-, para-directing. The observed product distribution will be a result of the interplay between their directing strengths and steric hindrance.
-
Causality: The methyl group is an activating, ortho-, para-director primarily through hyperconjugation and inductive effects. The fluorine atom is deactivating inductively but directing ortho-, para- via resonance. The position para to the fluorine and ortho to the methyl group (position 5) is sterically accessible and electronically activated, making it a likely position for nitration. However, other isomers can form.
-
Troubleshooting Steps:
-
Reaction Temperature: Nitration is highly exothermic. Running the reaction at a low temperature (e.g., -15°C to 0°C) can improve selectivity by favoring the thermodynamically more stable product.[1][2]
-
Nitrating Agent: The choice of nitrating agent can influence isomer distribution. A standard mixture of concentrated nitric acid and sulfuric acid is often used. Using a milder nitrating agent, or a solid acid catalyst, might offer better regioselectivity.[3][4]
-
Rate of Addition: Add the nitrating agent slowly and dropwise to the substrate solution to maintain temperature control and minimize side reactions. A rapid addition can lead to localized overheating and the formation of undesired isomers and di-nitrated byproducts.
-
Analysis of Crude Product: Before purification, analyze a small sample of the crude reaction mixture by GC-MS or ¹H NMR to determine the isomeric ratio. This will confirm if the issue is with the reaction itself or the purification process.
-
Q2: During the oxidation of the methyl group with potassium permanganate, I'm getting a significant amount of unreacted starting material or a complex mixture of products. How can I improve this step?
A2: The oxidation of a methyl group on an electron-deficient aromatic ring can be sluggish. The presence of a nitro group and a fluorine atom deactivates the ring, making the methyl group less susceptible to oxidation.
-
Causality: Potassium permanganate is a strong oxidizing agent, but the reaction requires the benzylic position to be sufficiently activated. Incomplete reaction is common if the conditions are too mild, while harsh conditions can lead to ring degradation.
-
Troubleshooting Steps:
-
Phase Transfer Catalyst: For heterogeneous reactions involving permanganate, the use of a phase transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate by facilitating the transfer of the permanganate ion into the organic phase.
-
Reaction Time and Temperature: This oxidation often requires prolonged heating. Monitor the reaction progress by TLC or GC. If the reaction stalls, a modest increase in temperature may be necessary.
-
pH Control: The oxidation is typically carried out under basic or neutral conditions. Maintaining the appropriate pH is crucial for the reactivity of the permanganate and to prevent side reactions.
-
Stoichiometry of Oxidant: Ensure you are using a sufficient excess of potassium permanganate. A molar ratio of 2:1 to 3:1 (KMnO₄:substrate) is a good starting point.
-
Q3: The esterification of my nitro-benzoic acid with methanol is inefficient. What can I do to drive the reaction to completion?
A3: Fischer esterification is a reversible reaction, and several factors can limit its efficiency.
-
Causality: The equilibrium of the reaction can be unfavorable. The presence of water, either in the reagents or formed during the reaction, can hydrolyze the ester product back to the carboxylic acid.
-
Troubleshooting Steps:
-
Use of a Dehydrating Agent: The most effective way to drive the equilibrium towards the product is to remove water as it is formed. This can be achieved by using a large excess of methanol, which also serves as the solvent, or by adding a dehydrating agent.
-
Choice of Catalyst: While sulfuric acid is a common catalyst, thionyl chloride (SOCl₂) can be a more effective reagent for this esterification.[5] It reacts with the carboxylic acid to form an acyl chloride intermediate, which then rapidly reacts with methanol. This method is generally not reversible.
-
Anhydrous Conditions: Ensure that your methanol and any other solvents are anhydrous. The presence of water will inhibit the reaction.
-
Q4: My final reduction step of the nitro group is resulting in a low yield or is incomplete. What are the potential issues?
A4: The reduction of an aromatic nitro group can be sensitive to the choice of reagents and reaction conditions, especially in the presence of other functional groups like an ester.
-
Causality: The catalyst can be poisoned, or the reducing agent may not be active enough under the chosen conditions. The ester group could also be susceptible to reduction or hydrolysis depending on the method used.
-
Troubleshooting Steps:
-
Catalytic Hydrogenation: This is often the cleanest method.
-
Catalyst: Use a high-quality palladium on carbon (Pd/C) catalyst. Ensure the catalyst is not old or deactivated.
-
Hydrogen Pressure: While the reaction can sometimes be performed at atmospheric pressure, using a slightly elevated pressure of hydrogen (e.g., in a Parr shaker) can significantly increase the reaction rate.
-
Solvent: Methanol or ethanol are good solvent choices. Ensure the starting material is fully dissolved.
-
-
Metal/Acid Reduction: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective. However, the strongly acidic conditions can potentially hydrolyze the methyl ester. If using this method, it's crucial to keep the reaction temperature low and to neutralize the reaction mixture promptly during workup.
-
Monitoring: Track the disappearance of the starting material by TLC. The product, being an amine, will have a different Rƒ value and may stain differently (e.g., with ninhydrin).
-
| Problem | Potential Cause | Recommended Solution |
| Low Isomer Selectivity in Nitration | Reaction temperature too high; incorrect nitrating agent. | Conduct the reaction at lower temperatures (-15°C to 0°C); consider alternative nitrating agents. |
| Incomplete Oxidation of Methyl Group | Insufficient oxidant; poor phase mixing. | Use a phase transfer catalyst; increase reaction time and/or temperature; ensure an excess of KMnO₄. |
| Inefficient Esterification | Presence of water; unfavorable equilibrium. | Use anhydrous methanol and an excess of it; employ thionyl chloride as the reagent. |
| Incomplete Nitro Group Reduction | Deactivated catalyst; insufficient reducing agent. | Use fresh Pd/C catalyst and/or increase hydrogen pressure; consider alternative reducing agents like Sn/HCl with careful temperature control. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the fluorine atom in this synthesis?
A1: The fluorine atom has several effects on the reactivity of the aromatic ring. Its strong electron-withdrawing inductive effect deactivates the ring towards electrophilic substitution, making reactions like nitration slower and requiring harsher conditions compared to toluene.[6] However, through resonance, it is an ortho-, para-director. This electronic influence is a key factor in determining the regioselectivity of the nitration step.
Q2: Can I perform the reduction of the nitro group before the esterification?
A2: Yes, it is possible to reduce the nitro group first to obtain 2-amino-5-fluoro-4-methylbenzoic acid, followed by esterification. The choice of sequence can impact the overall ease of the synthesis and purification.
-
Reduce then Esterify:
-
Advantage: Aminobenzoic acids are often crystalline and can be easier to purify than their nitro counterparts.
-
Disadvantage: The amino group can be reactive during esterification. While Fischer esterification is generally compatible, the use of thionyl chloride for esterification might require protection of the amino group to prevent side reactions.[5]
-
-
Esterify then Reduce:
-
Advantage: The esterification of the nitrobenzoic acid is straightforward.
-
Disadvantage: The nitro-ester intermediate may be an oil and more challenging to purify. Care must be taken during the reduction step to avoid hydrolysis of the ester.
-
Caption: Alternative synthetic sequences for consideration.
Q3: What are the key safety precautions for this synthesis?
A3:
-
Nitration: This reaction is highly exothermic and can be dangerous if not properly controlled. Use an ice bath to maintain a low temperature, add the nitrating agent slowly, and ensure efficient stirring. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. Have a quenching agent (like a large volume of ice water) readily available.
-
Oxidation with Permanganate: Potassium permanganate is a strong oxidizer. Avoid contact with combustible materials.
-
Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure all equipment is properly set up and purged with an inert gas (like nitrogen or argon) before introducing hydrogen. Use a spark-free stirring motor.
Q4: What are the best methods for purifying the final product?
A4: The final product, this compound, can be purified by:
-
Column Chromatography: This is a very effective method for separating the desired product from any unreacted starting materials or byproducts. A silica gel column with a solvent system like ethyl acetate/hexanes would be a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent pair can be an excellent way to achieve high purity.
Q5: What analytical techniques should I use to confirm the identity and purity of my final product?
A5:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The chemical shifts, integration, and coupling patterns will provide detailed information about the arrangement of atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This can be used to identify the key functional groups, such as the N-H stretches of the amine, the C=O stretch of the ester, and the C-F stretch.
-
Melting Point: For a solid product, a sharp melting point close to the literature value is a good indicator of purity.
References
- 1. prepchem.com [prepchem.com]
- 2. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-5-fluoro-4-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 2-amino-5-fluoro-4-methylbenzoate (CAS No. 929214-84-6)[1]. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and optimized protocols. As a crucial building block in medicinal chemistry and organic synthesis[2][3], achieving a high yield of this substituted anthranilate is paramount. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you diagnose and resolve common experimental challenges.
Section 1: Overview of the Synthetic Pathway
The most common and cost-effective route to this compound involves a two-stage process. First is the synthesis of the key intermediate, 2-amino-5-fluoro-4-methylbenzoic acid, followed by its esterification. While multiple routes to the acid precursor exist, a plausible and robust pathway often involves diazotization and fluorination reactions.
References
Technical Support Center: Synthesis of Methyl 2-amino-5-fluoro-4-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 2-amino-5-fluoro-4-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemistry, you can optimize your reaction conditions to maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical steps?
The most prevalent method for synthesizing this compound is through the esterification of 2-amino-5-fluoro-4-methylbenzoic acid. This reaction is typically a Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[1][2]
The critical steps in this synthesis are:
-
Protonation of the carbonyl group: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[1][2]
-
Driving the equilibrium: Fischer esterification is a reversible reaction.[1][2] To achieve a high yield, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of methanol or by removing the water that is formed during the reaction.[1]
Q2: My reaction mixture turns dark, and the yield of the desired product is low. What could be the cause?
A significant darkening of the reaction mixture often indicates decomposition or the formation of polymeric side products.[1] This can be caused by:
-
Excessively high temperatures: Prolonged heating at high temperatures, especially in the presence of a strong acid, can lead to the degradation of the starting material or product.[1]
-
Oxidation: Aromatic amines are susceptible to oxidation, which can be accelerated by heat and the presence of acidic conditions, leading to colored impurities.
Troubleshooting Steps:
-
Temperature Control: Carefully monitor and control the reaction temperature. Avoid excessive heating and consider running the reaction at a lower temperature for a longer duration.
-
Inert Atmosphere: While not always necessary for esterification, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
-
Milder Catalyst: If decomposition persists, consider using a milder acid catalyst.
Q3: I am observing significant amounts of unreacted starting material. How can I improve the conversion?
Low conversion in a Fischer esterification is often related to the reversible nature of the reaction.[1][2]
Troubleshooting Steps:
-
Increase the Excess of Methanol: Use a larger excess of methanol (e.g., 5-10 fold or even using it as the solvent) to shift the equilibrium towards the formation of the ester, according to Le Chatelier's Principle.[1]
-
Removal of Water: If practical for your setup, removing water as it forms can significantly improve the yield. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.[1]
-
Sufficient Catalyst: The amino group in the starting material is basic and will neutralize some of the acid catalyst.[1] Ensure that you are using a sufficient amount of catalyst to both protonate the amino group and catalyze the esterification.
Q4: What are the most likely side products in this synthesis, and how can I minimize them?
Besides unreacted starting material, several side reactions can occur:
-
N-Alkylation: The amino group is nucleophilic and can potentially react with the methanol under certain conditions, although this is less common in Fischer esterification. More significantly, the primary amine product can react with any alkylating agents present.[3][4][5] To avoid this, ensure that the reaction conditions do not favor N-alkylation.
-
Decarboxylation: At very high temperatures, aromatic carboxylic acids can undergo decarboxylation, leading to the formation of 4-fluoro-3-methylaniline.
-
Sulfonation: If using sulfuric acid as a catalyst at high temperatures, sulfonation of the aromatic ring can occur.
Mitigation Strategies:
| Side Reaction | Promoting Factors | Mitigation Strategy |
| Incomplete Reaction | Insufficient excess of alcohol, water present | Use a large excess of methanol, remove water.[1] |
| Decomposition/Polymerization | High temperature, strong acid | Lower reaction temperature, use a milder catalyst.[1] |
| N-Alkylation | Presence of alkylating agents | Use pure reagents and avoid conditions that could generate alkylating species. |
| Decarboxylation | Excessive heat | Maintain optimal reaction temperature. |
| Ring Sulfonation | High temperature with H₂SO₄ | Use a lower temperature or a different acid catalyst (e.g., HCl). |
Troubleshooting Guide: Step-by-Step Protocol and Common Issues
Experimental Protocol: Fischer Esterification of 2-amino-5-fluoro-4-methylbenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-5-fluoro-4-methylbenzoic acid with a 5-10 fold molar excess of methanol.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%). An initial precipitate may form as the aminobenzoic acid salt.
-
Reflux: Heat the mixture to a gentle reflux. The solid should dissolve as the reaction progresses. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralization and Precipitation: Pour the cooled reaction mixture into cold water. Slowly add a 10% sodium carbonate solution to neutralize the excess acid until the pH is basic (pH > 8).[6] The product, this compound, which is insoluble in water, will precipitate out.[6]
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water.[6] The product can be further purified by recrystallization, typically from an ethanol/water mixture.[6]
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the synthesis of this compound.
Mechanistic Insight: The Role of the Acid Catalyst
The acid catalyst plays a dual role in this reaction. It protonates the carbonyl oxygen, which activates the carboxylic acid towards nucleophilic attack by methanol. Additionally, it protonates the basic amino group, preventing it from interfering with the esterification reaction.
Caption: Simplified mechanism of Fischer esterification.
References
Technical Support Center: Methyl 2-amino-5-fluoro-4-methylbenzoate
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Methyl 2-amino-5-fluoro-4-methylbenzoate (C₉H₁₀FNO₂). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability, handling, and analysis of this important chemical intermediate. As a key building block in pharmaceutical synthesis, maintaining its integrity is critical for reproducible and successful experimental outcomes.[1]
Part 1: Frequently Asked Questions (FAQs) on Handling and Stability
This section addresses the most common preliminary questions regarding the storage and initial assessment of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is the most critical factor in preventing degradation. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a cool, dark, and dry place. Room temperature is generally acceptable, but refrigeration (2-8°C) is recommended for long-term storage to minimize the rate of potential degradation reactions. Exposure to light, moisture, and atmospheric oxygen should be strictly avoided.
Q2: My solid this compound has developed a yellowish or brownish tint. What does this mean?
A2: A color change from the expected white or off-white solid to a yellow or brown hue is a common visual indicator of degradation. This is typically due to the oxidation of the aniline (amino group) functionality.[2][3] Aniline and its derivatives are susceptible to aerobic oxidation, which often produces highly colored polymeric or quinone-like impurities, even at very low concentrations.
Q3: If the material has changed color, is it still usable for my synthesis?
A3: Usability depends on the stringency of your experimental requirements. While slight discoloration may indicate only minor degradation (<1-2%), it can still introduce impurities that may complicate your reaction, purification, or lead to lower yields. For sensitive applications, such as GMP synthesis or kinetic studies, it is crucial to first determine the purity of the material. We strongly recommend performing a purity analysis (e.g., by HPLC or NMR) before using discolored material. For less sensitive, exploratory reactions, a small test reaction may be warranted.
Q4: What are the primary chemical groups on this molecule that are susceptible to degradation?
A4: The molecule has two primary points of vulnerability:
-
The Aromatic Amino Group: This aniline-type functional group is susceptible to oxidation, which can be initiated by air, light, or trace metal impurities.[2][4] This is the most common degradation pathway and is responsible for color formation.
-
The Methyl Ester Group: This group is prone to hydrolysis, a reaction with water that cleaves the ester bond.[5][6][7] This can occur under either acidic or basic conditions, including exposure to atmospheric moisture over long periods, and will result in the formation of 2-amino-5-fluoro-4-methylbenzoic acid.
Part 2: Troubleshooting Experimental Failures
This section provides a structured approach to diagnosing issues that may arise during reactions involving this compound.
Q5: I am experiencing low yields or reaction stalling. Could degraded starting material be the cause?
A5: Yes, this is a highly probable cause. If the starting material has degraded, its effective concentration is lower than what was measured by mass.
-
Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common culprit. The resulting carboxylic acid may not participate in the desired reaction or could interfere with the reaction mechanism (e.g., by neutralizing a basic catalyst).
-
Oxidation of the amino group reduces the amount of active nucleophile available for reaction.
To troubleshoot, you must first verify the purity of your starting material. See the protocols in Part 3.
Q6: My reaction is producing unexpected side products, and I'm seeing extra spots on my TLC or extra peaks in my LC-MS. What could they be?
A6: Unexpected products often originate from impurities in the starting material. The two most likely degradants are the hydrolysis product and various oxidation products. You can use analytical techniques like LC-MS to identify them by their mass.
Table 1: Key Compound Masses for Degradation Analysis
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Observation |
| This compound | C₉H₁₀FNO₂ | 183.18 | Parent Compound |
| 2-amino-5-fluoro-4-methylbenzoic acid | C₈H₈FNO₂ | 169.15 | Hydrolysis Product |
| Various Oxidation Products | Variable | e.g., >183 (dimers, oxides) | Colored impurities, complex chromatogram |
Note: Oxidation can lead to a variety of products, including nitroso compounds, nitro compounds, and polymeric species, which may be difficult to fully characterize without advanced analytical methods.[4][8]
Diagram 1: Primary Degradation Pathways
The following diagram illustrates the two main degradation routes for this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methyl Esters [organic-chemistry.org]
- 6. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
Stability of Methyl 2-amino-5-fluoro-4-methylbenzoate under different conditions
Welcome to the technical support center for Methyl 2-amino-5-fluoro-4-methylbenzoate (CAS No. 929214-84-6). This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this crucial chemical intermediate throughout its storage and application. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: Understanding the Stability of this compound
This compound is a substituted anthranilate derivative, a class of compounds widely used as building blocks in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs).[1] The stability of this reagent is paramount for the reproducibility of synthetic procedures and the purity of the final products. The molecule possesses two primary functional groups that are susceptible to degradation: an aromatic amine and a methyl ester. The electron-donating amino group and the electron-withdrawing fluoro group on the benzene ring can influence the molecule's reactivity and degradation profile.
This guide will delve into the practical aspects of maintaining the stability of this compound and diagnosing potential degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, the compound should be stored at 2-8°C, protected from light, in a tightly sealed container to keep it dry.[1][2]
Q2: Why is storage at 2-8°C recommended?
Q3: How does light affect the stability of this compound?
A3: Aromatic amines are known to be susceptible to photo-oxidation. Exposure to light, particularly UV light, can lead to the formation of colored impurities and degradation products. Therefore, storing the compound in an amber vial or in a dark place is crucial.
Q4: What is the impact of moisture on the stability of this compound?
A4: The methyl ester functional group is susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction is accelerated in the presence of acids or bases. Storing the compound in a dry environment is essential to prevent the formation of the corresponding carboxylic acid, 2-amino-5-fluoro-4-methylbenzoic acid.
Q5: I've noticed a change in the color of my sample from off-white to a yellowish or brownish tint. What does this indicate?
A5: A color change is a common indicator of degradation, particularly for compounds containing an aromatic amine. This is often due to oxidation, which can form highly colored polymeric or quinone-like structures. If you observe a significant color change, it is advisable to re-analyze the purity of the material before use.
Q6: My reaction yield is lower than expected when using an older batch of this compound. Could this be a stability issue?
A6: Yes, lower than expected yields can be a direct consequence of using a degraded starting material. If the purity of the reagent has decreased, the actual amount of the desired starting material is lower than what was weighed out. It is recommended to perform a purity analysis (e.g., by HPLC or NMR) on older batches of the reagent before use.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent reaction outcomes | Degradation of the starting material. | Verify the purity of the this compound batch using a suitable analytical method like HPLC-UV or ¹H NMR. If degradation is confirmed, use a fresh batch of the reagent. |
| Appearance of new, unexpected spots on TLC analysis of the starting material | Presence of degradation products. | Attempt to identify the impurities. A common degradation product would be the hydrolyzed carboxylic acid, which will have a different Rf value on TLC. Consider re-purifying the starting material if a fresh batch is unavailable. |
| The solid reagent has become clumpy or sticky | Absorption of moisture leading to potential hydrolysis. | The material should be properly dried under vacuum. However, if significant hydrolysis has occurred, the purity will be compromised. It is best to use a fresh, properly stored sample. |
| Formation of colored byproducts in the reaction mixture | Oxidation of the aromatic amine. | Ensure that reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the reaction is run at elevated temperatures or for extended periods. |
Forced Degradation Studies: A Proactive Approach to Understanding Stability
Forced degradation, or stress testing, is a critical component in the development of drug substances and products.[3] These studies are designed to intentionally degrade a compound to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.[3][4] While specific regulatory guidelines on the exact conditions are not prescribed, a systematic approach is recommended.[4][5]
Below is a representative workflow for a forced degradation study on this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
References
Technical Support Center: Purification of Methyl 2-amino-5-fluoro-4-methylbenzoate
Welcome to the technical support guide for the purification of Methyl 2-amino-5-fluoro-4-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. The following sections are structured in a question-and-answer format to directly address common challenges encountered during its synthesis and purification.
Assumed Synthesis Route: Reduction of a Nitro Precursor
For the context of this guide, we will assume that this compound is synthesized via the reduction of its nitro precursor, Methyl 5-fluoro-4-methyl-2-nitrobenzoate. This is a common and efficient pathway for the introduction of an amino group onto an aromatic ring.
Caption: Assumed synthetic pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a dark-colored oil or solid. What is the likely cause and how can I purify it?
A1: Cause of Discoloration
Dark coloration in the crude product is a common issue when synthesizing aromatic amines. It typically arises from two main sources:
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Incomplete Reduction Byproducts: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reaction is not driven to completion, these colored impurities will contaminate your final product. Azoxy and azo compounds, formed from the condensation of these intermediates, are also highly colored and may be present.
-
Oxidation of the Amine: Aromatic amines, including your target compound, are susceptible to air oxidation, which can form colored impurities over time.
Purification Strategy:
For colored impurities, a combination of recrystallization with an activated carbon treatment is often effective. For more stubborn impurities, column chromatography is recommended.
Protocol 1: Recrystallization with Activated Carbon
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For aminobenzoates, common solvents to screen include ethanol/water mixtures, ethyl acetate/hexane, or toluene.[1][2]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Decolorization: Add a small amount (typically 1-2% by weight of your crude product) of activated carbon to the hot solution.
-
Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper to remove the activated carbon. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q2: I see multiple spots on my TLC plate after the reaction. How do I identify and remove these byproducts?
A2: Identification of Byproducts and Purification Strategy
Multiple spots on a TLC plate indicate the presence of impurities. In the context of a nitro reduction, these are likely to be:
-
Unreacted Starting Material (Methyl 5-fluoro-4-methyl-2-nitrobenzoate): This will be less polar than your product.
-
Intermediate Reduction Products (nitroso, hydroxylamine, azoxy, azo compounds): These will have varying polarities.
-
Product (this compound): The amino group makes this compound more polar than the starting nitro compound.
Purification Strategy:
Column chromatography is the most effective method for separating compounds with different polarities.[1]
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel is the standard choice. For basic compounds like amines, tailing on the column can be an issue due to interaction with acidic silica. This can be mitigated by using an amine-functionalized silica or by adding a small amount of a volatile base, like triethylamine (0.1-1%), to the eluent.[3]
-
Eluent Selection: A good starting point for the eluent system is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). The optimal ratio should be determined by TLC analysis. A common starting point is a 9:1 to 4:1 hexane:ethyl acetate mixture.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the column.
-
Elution: Begin elution with the selected solvent system, collecting fractions and monitoring them by TLC to identify those containing the pure product.
Caption: Workflow for purification by flash column chromatography.
Q3: My reaction seems to be complete by TLC, but my yield is low after workup. Where could my product be going?
A3: Potential for Product Loss and an Alternative Workup
Low yields after an apparently complete reaction can be due to losses during the workup, particularly if an acid-base extraction is performed without careful pH control. Aromatic amines are basic and can be protonated in acidic solutions, making them water-soluble.
Alternative Purification Strategy: Acid-Base Extraction
An acid-base extraction can be a powerful purification tool to separate your basic product from neutral or acidic impurities.[4][5]
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). Your product, being basic, will be protonated and move into the aqueous layer. Neutral impurities, including any unreacted nitro starting material, will remain in the organic layer.
-
Separation: Separate the two layers. The organic layer contains neutral impurities and can be discarded (after checking by TLC).
-
Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated sodium bicarbonate solution) until the solution is basic (pH > 8). Your product will deprotonate and may precipitate out. Extract the now neutral product back into an organic solvent (e.g., ethyl acetate, 3 times).
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified product.
Caption: Logic of purification via acid-base extraction.
Summary of Troubleshooting Strategies
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Dark-colored product | Incomplete reduction byproducts (nitroso, azo), air oxidation. | Recrystallization with activated carbon (Protocol 1). |
| Multiple spots on TLC | Unreacted starting material, various byproducts. | Flash column chromatography (Protocol 2). |
| Low yield after workup | Product loss into aqueous phase during extraction. | Perform a careful acid-base extraction (Protocol 3). |
| "Oiling out" during recrystallization | Melting point of product is lower than boiling point of solvent; high impurity level. | Use a lower boiling point solvent or a solvent/anti-solvent system. Pre-purify by another method if necessary. |
| Product tailing on silica gel TLC/column | Interaction of the basic amine with acidic silica. | Add 0.1-1% triethylamine to the eluent or use amine-functionalized silica.[3] |
References
Technical Support Center: Scaling Up the Synthesis of Methyl 2-amino-5-fluoro-4-methylbenzoate
Welcome to the technical support center for the synthesis of Methyl 2-amino-5-fluoro-4-methylbenzoate (MFCD18300406).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important pharmaceutical intermediate.[2][3] We will address common issues encountered during synthesis, providing practical troubleshooting advice and in-depth explanations to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing substituted anilines, and by extension, this compound, often involves the nitration of a substituted toluene or benzoic acid derivative, followed by reduction of the nitro group to an amine, and subsequent esterification. Given the substitution pattern, a plausible route would start from 2-fluoro-4-methylbenzoic acid. This would typically involve nitration, followed by reduction of the nitro group, and finally esterification to yield the methyl ester.
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns during the scale-up of syntheses involving nitration are the handling of strong acids (like sulfuric and nitric acid) and the potential for runaway exothermic reactions.[4] Proper temperature control is critical. Additionally, reactions involving fluorinated organic compounds may have unique hazards, and appropriate personal protective equipment (PPE) should always be used.[5]
Q3: How does the fluorine substituent affect the reactivity of the aromatic ring?
The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[5] However, it is also an ortho-, para- director. The interplay between the activating methyl group and the deactivating but directing fluorine atom will influence the regioselectivity of reactions like nitration.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up of this compound.
Problem 1: Low Yield of the Desired Product
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction is stirred efficiently to ensure homogeneity.- Confirm the quality and purity of your starting materials. |
| Side Reactions | - Over-nitration or formation of undesired isomers can occur if the reaction temperature is not strictly controlled. Maintain the recommended temperature throughout the addition of reagents.[4]- The presence of water can lead to unwanted side products. Ensure all glassware is dry and use anhydrous solvents where necessary. |
| Product Loss During Workup | - During aqueous workup, ensure the pH is carefully adjusted to minimize the solubility of the product in the aqueous phase.[6]- Use an appropriate solvent for extraction and perform multiple extractions to ensure complete recovery of the product. |
Problem 2: Difficulty in Product Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Presence of Isomeric Impurities | - Isomeric impurities can be difficult to remove by simple crystallization. Column chromatography is often necessary for achieving high purity.[7]- Optimize the mobile phase for column chromatography to achieve better separation of the desired product from its isomers. |
| Residual Starting Material | - If the reaction has not gone to completion, residual starting material can co-crystallize with the product. Ensure the reaction is complete before workup.- A carefully chosen recrystallization solvent system can help in removing unreacted starting material. |
| Formation of Tar-like Byproducts | - Tar formation is often a result of high reaction temperatures or prolonged reaction times.[8] Adhere strictly to the recommended reaction conditions.- Treatment with activated charcoal during recrystallization can help in removing colored impurities. |
Experimental Protocols
Illustrative Synthesis Workflow
The following diagram outlines a general workflow for the synthesis of this compound, highlighting key stages where issues may arise.
References
- 1. This compound | 929214-84-6 | EMB21484 [biosynth.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Methyl 2-amino-5-fluoro-4-methylbenzoate
Welcome to the dedicated technical support center for the purification of Methyl 2-amino-5-fluoro-4-methylbenzoate (MFMB), a key intermediate in pharmaceutical synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
I. Understanding the Molecule: Key Purification Challenges
This compound possesses a unique combination of functional groups that can present specific purification challenges:
-
Amino Group (-NH₂): The basicity of the amino group can lead to tailing during normal-phase column chromatography on silica gel. It also makes the compound susceptible to oxidation, which can result in colored impurities.
-
Ester Group (-COOCH₃): This group is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
-
Fluorine and Methyl Substituents: These groups influence the molecule's polarity and solubility, which are critical parameters for selecting appropriate purification solvents.
-
Aromatic Ring: The electron-rich aromatic system can sometimes lead to the formation of colored byproducts through oxidative processes.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of MFMB in a question-and-answer format.
Recrystallization Issues
Question 1: My purified this compound is still showing low purity by HPLC/NMR. What can I do?
Answer:
This is a common issue that can often be resolved by optimizing your recrystallization protocol.
-
Inadequate Solvent System: The chosen solvent may not have a sufficiently large solubility differential between hot and cold conditions for your compound versus its impurities.
-
Solution: Experiment with different solvent systems. Good starting points for aminobenzoates include ethanol/water, acetone/water, or toluene/heptane mixtures. The goal is to find a solvent in which MFMB is highly soluble when hot and sparingly soluble when cold, while the impurities remain in solution upon cooling.
-
-
Co-precipitation of Impurities: If an impurity has similar solubility characteristics to your product, it may co-precipitate.
-
Solution: A second recrystallization from a different solvent system can be effective. The change in solvent polarity may alter the solubility of the impurity more than your target compound.
-
-
Trapped Solvent or Mother Liquor: Impurities can be trapped within the crystal lattice or on the surface of the crystals.
-
Solution: Ensure slow cooling to allow for the formation of well-defined crystals. After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Question 2: The product "oils out" during recrystallization instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or as a supersaturated liquid.
-
High Impurity Concentration: A high level of impurities can depress the melting point of your compound.
-
Solution: Consider a preliminary purification step like a quick filtration through a plug of silica gel to remove gross impurities before attempting recrystallization.
-
-
Inappropriate Solvent: The boiling point of your solvent may be too high.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of pure MFMB can also encourage crystallization.
-
Question 3: My final product has a persistent yellow or brown color. What is the cause and how can I remove it?
Answer:
Color in the final product is often due to trace amounts of oxidized impurities or residual starting materials from the synthesis.
-
Oxidation of the Amino Group: Aromatic amines are prone to air oxidation, which can form colored byproducts.
-
Solution 1: Activated Carbon Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated carbon. Boil the solution for a few minutes and then perform a hot filtration to remove the carbon. The carbon will adsorb many colored impurities.
-
Solution 2: Use of a Reducing Agent: In some cases, adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) during the aqueous workup of the synthesis reaction can prevent the formation of colored, oxidized species.
-
Column Chromatography Issues
Question 4: My compound is tailing badly on the silica gel column. How can I improve the peak shape?
Answer:
Tailing of basic compounds like MFMB on acidic silica gel is a frequent problem.
-
Acid-Base Interaction: The basic amino group interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape.
-
Solution 1: Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile base, such as triethylamine (0.1-1%) or a few drops of ammonium hydroxide, into your mobile phase can neutralize the acidic sites on the silica gel and significantly improve peak shape.
-
Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel.
-
Question 5: I am having difficulty separating my product from a closely eluting impurity. What strategies can I employ?
Answer:
Separating compounds with similar polarities requires careful optimization of your chromatographic conditions.
-
Suboptimal Mobile Phase: The polarity of your eluent may not be ideal for resolving the two compounds.
-
Solution 1: Fine-tune the Solvent Ratio: Make small, incremental changes to the ratio of your polar and non-polar solvents.
-
Solution 2: Change the Solvent System: Switching to a different solvent system with different selectivities can often improve separation. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system.
-
-
Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the column's silica gel weight.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound?
A1: To prevent degradation, MFMB should be stored in a tightly sealed container in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidation of the amino group.
Q2: Is this compound stable in solution?
A2: While generally stable for short periods in common organic solvents, prolonged storage in solution is not recommended, especially in protic solvents which could potentially lead to slow hydrolysis of the ester. For analytical purposes, prepare solutions fresh.
Q3: What are the expected impurities from the synthesis of this compound?
A3: The synthesis of MFMB typically involves the reduction of a nitro group and subsequent esterification. Potential impurities could include:
-
The corresponding nitro compound (Methyl 5-fluoro-4-methyl-2-nitrobenzoate) if the reduction is incomplete.
-
The carboxylic acid (2-amino-5-fluoro-4-methylbenzoic acid) if the esterification is incomplete or if hydrolysis occurs during workup.
-
Byproducts from the reduction or esterification reactions.
Q4: Can I use reverse-phase chromatography for the purification of MFMB?
A4: Yes, reverse-phase chromatography can be an excellent alternative, especially for polar impurities. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
IV. Experimental Protocols & Workflows
General Purification Workflow
Caption: General purification workflow for this compound.
Protocol 1: Recrystallization from Ethanol/Water
This protocol is suitable for removing non-polar and some polar impurities.
-
Dissolution: Place the crude MFMB in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities or if using activated carbon for decolorization, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This protocol is effective for separating impurities with different polarities.
-
Column Packing: Pack a glass column with silica gel using a slurry method with your chosen non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude MFMB in a minimal amount of dichloromethane or your mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Start eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane. Remember to add 0.5% triethylamine to the mobile phase to prevent tailing.
-
Fraction Collection: Collect fractions and monitor the elution of your product by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Recommended Solvent Systems for Chromatography and Recrystallization
| Purification Method | Solvent System (Starting Ratios) | Notes |
| Recrystallization | Ethanol / Water | Good for a range of polarities. |
| Toluene / Heptane | Effective for less polar impurities. | |
| Isopropanol / Water | An alternative to ethanol/water. | |
| Column Chromatography | Hexane / Ethyl Acetate (9:1) | A standard system for moderately polar compounds. |
| Dichloromethane / Methanol (98:2) | For more polar compounds. |
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting the purification of this compound.
V. References
-
Organic Syntheses Procedure for 2-amino-3-fluorobenzoic acid. Available at: --INVALID-LINK--
-
Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Available at: --INVALID-LINK--
-
Google Patents. Purification of methyl anthranilate. Available at: --INVALID-LINK--
-
Google Patents. Method for recycling anthranilic acid from methyl anthranilate wastewater. Available at: --INVALID-LINK--
-
Millipore Sigma (formerly Merck Millipore). Troubleshooting Purification Methods. Available at: --INVALID-LINK--
-
Thermo Fisher Scientific. Protein Purification Support—Troubleshooting. Available at: --INVALID-LINK--
-
GoldBio. Troubleshooting: Purification of a Tagged Protein. Available at: --INVALID-LINK--
-
NEB. Troubleshooting Guide for Purification using NEBExpress® Ni Resin. Available at: --INVALID-LINK--
-
Sigma-Aldrich. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Available at: --INVALID-LINK--
Validation & Comparative
Characterization of Methyl 2-amino-5-fluoro-4-methylbenzoate: A Guide for Synthetic and Medicinal Chemists
An In-Depth Technical Guide and Comparative Analysis for Researchers
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery and fine chemical synthesis, the selection of appropriate building blocks is a critical determinant of success. Methyl 2-amino-5-fluoro-4-methylbenzoate (CAS No: 929214-84-6) has emerged as a compound of significant interest.[1][2][3][4] Its strategic arrangement of an activating amino group, an electron-withdrawing fluorine atom, and a methyl group on a benzoate scaffold provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive characterization of this reagent, provides a comparative analysis against structurally similar alternatives, and presents detailed experimental protocols to ensure its effective application in research and development.
This compound is primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of anticancer and antimicrobial agents.[5][6] The presence and positioning of the fluoro and methyl groups are instrumental in modulating the biological activity and pharmacokinetic properties of the resulting molecules.[5][6]
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. A thorough understanding of these characteristics is the first step in its reliable application.
| Property | Value | Source(s) |
| CAS Number | 929214-84-6 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀FNO₂ | [1][3][6] |
| Molecular Weight | 183.18 g/mol | [1][3][5] |
| Purity | ≥98% (typical) | [3][4] |
| Storage Conditions | 2-8°C, protected from light, dry, sealed | [5] |
The structural uniqueness of this molecule lies in the interplay of its functional groups. The ortho-amino group and the ester are key reactive handles for amide bond formation or further heterocyclic ring construction. The fluorine atom at the 5-position significantly influences the electronic properties of the aromatic ring, often enhancing metabolic stability and binding affinity in drug candidates. The methyl group at the 4-position provides steric bulk and can be a site for further functionalization, while also impacting the electronic nature of the ring. For quality assurance, it is imperative to verify the structure and purity of the material using standard analytical techniques such as NMR, HPLC, and LC-MS, for which documentation should be available from the supplier.[2]
Proposed Synthetic Pathway and Mechanistic Considerations
While multiple proprietary synthesis routes exist, a common and logical approach for analogous aminobenzoates involves a multi-step sequence. The following proposed pathway is based on established organic chemistry principles and analogous syntheses reported for similar structures.[7][8]
The synthesis logically begins with a commercially available substituted toluene. A key strategic step is the regioselective nitration of the aromatic ring, followed by the reduction of the nitro group to the essential primary amine. The final step involves the esterification of the carboxylic acid to yield the target methyl ester. The choice of a Sandmeyer-type reaction, as seen in analogous syntheses, could also be employed to introduce specific functionalities if starting from the amino-substituted precursor.[7]
Caption: Proposed synthetic workflow for this compound.
The causality behind these steps is crucial. Nitration is directed by the existing substituents on the ring. The subsequent reduction is a standard and high-yielding transformation. Fischer esterification is an equilibrium-driven process favored by using an excess of methanol as the solvent. Each step requires careful optimization of temperature, reaction time, and purification methods to ensure high yield and purity.
Comparative Analysis with Structural Analogs
The utility of this compound can be best understood by comparing it with other commercially available, structurally related building blocks. The choice of analog depends entirely on the desired electronic and steric properties for a given synthetic target.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Differences |
| This compound | C₉H₁₀FNO₂ | 183.18 | Target compound with fluoro and methyl groups. |
| Methyl 2-amino-4-chlorobenzoate | C₈H₈ClNO₂ | 185.61 | Chloro instead of fluoro; lacks methyl group.[9][10][11] |
| Methyl 2-amino-5-fluorobenzoate | C₈H₈FNO₂ | 169.16 | Lacks the 4-methyl group.[12] |
| Methyl 2-amino-4,5-difluorobenzoate | C₈H₇F₂NO₂ | 187.14 | Second fluoro group instead of methyl; lacks methyl group.[13] |
Impact of Substitution on Reactivity and Application:
-
Fluoro vs. Chloro: The fluorine atom in the target compound is a strong electron-withdrawing group via induction but a weak π-donor through resonance. Chlorine is less electronegative but has more accessible p-orbitals, which can alter its resonance contribution. This subtle electronic difference can impact the nucleophilicity of the amino group and the susceptibility of the aromatic ring to further substitution.
-
Presence of Methyl Group: The electron-donating methyl group in the target compound partially counteracts the electron-withdrawing effect of the fluorine atom. It also provides steric hindrance, which can be exploited for regioselective reactions. Analogs without this group, such as Methyl 2-amino-5-fluorobenzoate, offer a less sterically hindered scaffold.
-
Difluoro Analog: Methyl 2-amino-4,5-difluorobenzoate presents a significantly more electron-deficient aromatic ring due to the presence of two fluorine atoms.[13] This can be advantageous for reactions requiring an electron-poor aromatic system but may decrease the nucleophilicity of the amino group.
Experimental Protocol: Purity Verification by High-Performance Liquid Chromatography (HPLC)
To ensure the integrity of experimental results, the purity of the starting material must be rigorously verified. HPLC is the gold standard for this purpose. The following protocol describes a self-validating system for the quality control of this compound.
Objective: To determine the purity of this compound by reverse-phase HPLC with UV detection.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL using the same solvent mixture.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which effectively retains the nonpolar aromatic compound.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanol groups on the column, reducing peak tailing, and ensures the amino group is protonated for better peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier providing good elution strength for this type of compound.
-
Gradient Elution:
-
0-15 min: 30% B to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: 90% B to 30% B
-
18-20 min: Hold at 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm, a common wavelength for detecting aromatic compounds.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Caption: Workflow for HPLC purity analysis of the target compound.
This protocol is designed to be self-validating. The gradient elution ensures that impurities with a wide range of polarities are separated from the main compound. The re-equilibration step ensures that the column is ready for the next injection, providing reproducible results.
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis. Its unique substitution pattern offers chemists a tool to fine-tune the properties of target molecules. By understanding its physicochemical characteristics, leveraging a logical synthetic approach, and comparing its properties to structural analogs, researchers can make informed decisions to accelerate their research programs. Rigorous analytical verification, as outlined in the HPLC protocol, is a non-negotiable step to ensure the quality and reproducibility of any subsequent experimental work.
References
- 1. This compound | 929214-84-6 | EMB21484 [biosynth.com]
- 2. 929214-84-6|this compound|BLD Pharm [bldpharm.com]
- 3. appretech.com [appretech.com]
- 4. 929214-84-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound [myskinrecipes.com]
- 7. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 8. 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Methyl 2-amino-4-chlorobenzoate, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. 2-Amino-5-fluorobenzoic acid methyl ester | 319-24-4 [m.chemicalbook.com]
- 13. Methyl 2-amino-4,5-difluorobenzoate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
A Definitive Guide to the Structural Confirmation of Methyl 2-amino-5-fluoro-4-methylbenzoate: A Comparative Spectroscopic Approach
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical sciences and drug development, the unequivocal structural confirmation of a synthesized compound is a cornerstone of scientific rigor and regulatory compliance. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential toxicological profile. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, technical framework for the structural elucidation of Methyl 2-amino-5-fluoro-4-methylbenzoate, a substituted aromatic ester with potential applications in medicinal chemistry.
This document eschews a rigid template, instead opting for a narrative that weaves together the theoretical underpinnings and practical applications of key analytical techniques. We will delve into the causality behind experimental choices and present a self-validating system of protocols. To provide a robust and practical comparison, we will analyze the spectroscopic data of this compound alongside its structural isomer, Methyl 5-amino-2-fluoro-4-methylbenzoate. This comparative analysis is crucial, as isomeric impurities can significantly impact a drug candidate's efficacy and safety profile.
The Imperative of Isomeric Differentiation
The subject of our investigation, this compound, possesses a unique substitution pattern on the benzene ring that gives rise to several potential structural isomers. Among these, Methyl 5-amino-2-fluoro-4-methylbenzoate presents a significant analytical challenge due to its identical molecular formula and weight. The subtle yet critical differences in the positions of the amino and fluoro groups can only be resolved through a multi-pronged spectroscopic approach.
DOT Script for Molecular Structures
Caption: Chemical structures of the target compound and its isomer.
A Symphony of Spectroscopies: The Analytical Workflow
The confirmation of this compound's structure relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous identification.
DOT Script for Analytical Workflow
Caption: The integrated analytical workflow for structural confirmation.
Comparative Spectroscopic Analysis
Due to the limited availability of public experimental spectra, this guide will utilize high-quality predicted spectroscopic data for a detailed comparative analysis of this compound and its isomer, Methyl 5-amino-2-fluoro-4-methylbenzoate. This approach allows for a thorough examination of the expected differences in their spectral signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are highly sensitive to their local electronic environments, providing a detailed map of the molecule's connectivity.
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers are expected to show distinct differences in the aromatic region due to the varying positions of the substituents.
| Predicted ¹H NMR Data | This compound | Methyl 5-amino-2-fluoro-4-methylbenzoate |
| Aromatic Protons | Two singlets or doublets with small coupling constants. The proton at C6 will be a doublet coupled to the fluorine at C5. The proton at C3 will be a singlet. | Two doublets. The proton at C3 will be a doublet coupled to the fluorine at C2. The proton at C6 will be a singlet. |
| -OCH₃ Protons | Singlet, ~3.8-3.9 ppm | Singlet, ~3.8-3.9 ppm |
| -CH₃ Protons | Singlet, ~2.1-2.3 ppm | Singlet, ~2.1-2.3 ppm |
| -NH₂ Protons | Broad singlet, variable chemical shift | Broad singlet, variable chemical shift |
¹³C NMR Spectroscopy
The carbon NMR spectra will also exhibit significant differences, particularly in the chemical shifts of the aromatic carbons directly attached to the fluorine and amino groups. The C-F and C-N bonds will have the most pronounced effects on the carbon chemical shifts.
| Predicted ¹³C NMR Data | This compound | Methyl 5-amino-2-fluoro-4-methylbenzoate |
| C=O Carbon | ~168-170 ppm | ~165-167 ppm |
| Aromatic Carbons | Six distinct signals. The carbon attached to fluorine (C5) will show a large ¹JCF coupling constant. The carbon attached to the amino group (C2) will be significantly shielded. | Six distinct signals. The carbon attached to fluorine (C2) will show a large ¹JCF coupling constant. The carbon attached to the amino group (C5) will be shielded. |
| -OCH₃ Carbon | ~51-53 ppm | ~51-53 ppm |
| -CH₃ Carbon | ~15-17 ppm | ~15-17 ppm |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The vibrational frequencies of bonds are characteristic of the bond type and its environment.
| Predicted IR Data (cm⁻¹) | This compound | Methyl 5-amino-2-fluoro-4-methylbenzoate |
| N-H Stretching | Two bands, ~3300-3500 (asymmetric and symmetric) | Two bands, ~3300-3500 (asymmetric and symmetric) |
| C-H Stretching (Aromatic) | ~3000-3100 | ~3000-3100 |
| C-H Stretching (Aliphatic) | ~2850-3000 | ~2850-3000 |
| C=O Stretching (Ester) | ~1700-1720 | ~1700-1720 |
| C=C Stretching (Aromatic) | ~1500-1600 | ~1500-1600 |
| C-N Stretching | ~1250-1350 | ~1250-1350 |
| C-F Stretching | ~1100-1250 | ~1100-1250 |
While the IR spectra will confirm the presence of the key functional groups (amine, ester, aromatic ring, and C-F bond), distinguishing between the two isomers based solely on IR spectroscopy can be challenging. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. Both isomers will have the same molecular ion peak (m/z = 183.07). However, the relative intensities of the fragment ions may differ due to the different substitution patterns, which can influence the stability of the resulting fragments.
Expected Fragmentation Pattern:
-
Loss of -OCH₃: [M - 31]⁺
-
Loss of -COOCH₃: [M - 59]⁺
-
Subsequent fragmentation of the aromatic ring.
The fragmentation pathways can be influenced by the relative positions of the amino and fluoro groups, potentially leading to different ratios of key fragment ions, which can aid in their differentiation.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments discussed. The causality behind each step is explained to provide a deeper understanding of the experimental design.
NMR Spectroscopy
1. Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of solvent is important to dissolve the sample and to avoid interfering signals.
-
Protocol:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
2. Data Acquisition:
-
Rationale: The parameters for data acquisition are chosen to optimize signal-to-noise ratio and resolution.
-
Protocol for ¹H NMR:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the expected chemical shift range, and an appropriate relaxation delay.
-
-
Protocol for ¹³C NMR:
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
A wider spectral width is needed to cover the larger chemical shift range of carbon nuclei.
-
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Rationale: ATR is a convenient method for analyzing solid samples with minimal preparation.
-
Protocol:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
2. Data Acquisition:
-
Rationale: A background spectrum is collected to subtract the absorbance of the atmosphere (CO₂ and water vapor).
-
Protocol:
-
Collect a background spectrum with no sample on the ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry
1. Sample Introduction:
-
Rationale: The method of sample introduction depends on the type of mass spectrometer and the properties of the analyte.
-
Protocol (Direct Infusion for Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
2. Data Acquisition:
-
Rationale: The mass spectrometer is scanned over a range of m/z values to detect the molecular ion and its fragments.
-
Protocol:
-
Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For aminobenzoates, positive ion mode is typically used.
-
Set the mass range to cover the expected molecular weight and potential fragments.
-
For fragmentation analysis (MS/MS), the molecular ion is isolated and fragmented by collision-induced dissociation (CID) to generate a product ion spectrum.
-
Conclusion
The structural confirmation of this compound necessitates a meticulous and multi-faceted analytical approach. While individual spectroscopic techniques provide valuable information, their combined power allows for an unambiguous assignment of the molecular structure and differentiation from its isomers. This guide has provided a comprehensive framework, grounded in scientific principles and practical protocols, to aid researchers in this critical task. The comparative analysis with a key structural isomer underscores the importance of a thorough characterization to ensure the integrity and quality of chemical entities in the drug discovery and development pipeline.
A Senior Application Scientist's Comparative Guide to Methyl 2-amino-5-fluoro-4-methylbenzoate and Other Substituted Benzoates
Foreword: The Strategic Imperative of Fluorination in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are leveraged to enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity.[1] This guide provides an in-depth comparison of Methyl 2-amino-5-fluoro-4-methylbenzoate, a valuable fluorinated building block, with its non-fluorinated and other substituted benzoate analogs. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, properties, and potential applications, supported by experimental data and established scientific principles.
Synthesis and Structural Elucidation: A Comparative Overview
The synthesis of substituted methyl 2-aminobenzoates (methyl anthranilates) is pivotal to their application. Here, we compare plausible synthetic routes for this compound and its non-fluorinated counterpart, Methyl 2-amino-4-methylbenzoate.
Proposed Synthesis of this compound
dot
References
Spectroscopic comparison of Methyl 2-amino-5-fluoro-4-methylbenzoate and its precursors
For researchers, scientists, and professionals in the fast-paced world of drug development, the unambiguous identification and characterization of synthesized molecules are paramount. Spectroscopic analysis serves as the cornerstone of this process, providing a molecular fingerprint that confirms the identity and purity of a compound. This guide offers an in-depth spectroscopic comparison of Methyl 2-amino-5-fluoro-4-methylbenzoate, a valuable building block in medicinal chemistry[1], and its precursors: 2-amino-5-fluoro-4-methylbenzoic acid and 4-fluoro-3-methylaniline. By understanding the distinct spectroscopic changes at each synthetic step, chemists can confidently track reaction progress and validate the final product's integrity.
The Synthetic Pathway: A Spectroscopic Journey
The synthesis of this compound typically proceeds through a two-step process, starting from 4-fluoro-3-methylaniline. The first step involves the carboxylation of the aniline derivative to form 2-amino-5-fluoro-4-methylbenzoic acid. This is followed by an esterification reaction to yield the final methyl ester product. Each transformation introduces specific functional groups that give rise to characteristic signals in various spectroscopic analyses.
Caption: Synthetic route to this compound.
Comparative Spectroscopic Analysis
The key to effective reaction monitoring and product verification lies in recognizing the distinct spectroscopic signatures of the starting material, intermediate, and final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structural changes occurring during the synthesis.
¹H NMR:
The transformation from 4-fluoro-3-methylaniline to 2-amino-5-fluoro-4-methylbenzoic acid introduces a carboxylic acid group, which results in the appearance of a characteristic broad singlet for the acidic proton, typically observed far downfield (>10 ppm). The subsequent esterification to this compound is clearly marked by the disappearance of the carboxylic acid proton signal and the emergence of a sharp singlet around 3.8 ppm, corresponding to the newly formed methyl ester group. The aromatic proton signals will also experience shifts due to the changes in electronic effects of the substituents.
¹³C NMR:
The introduction of the carboxyl group in 2-amino-5-fluoro-4-methylbenzoic acid will be evident by a new signal in the downfield region of the ¹³C NMR spectrum (typically 165-185 ppm)[2][3]. Upon esterification to the final product, this carbonyl carbon signal will remain in a similar region, but the chemical shifts of the aromatic carbons will be subtly altered by the change from a carboxylic acid to a methyl ester. A new peak corresponding to the methyl group of the ester will also appear around 50-60 ppm[2][3].
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
-
4-Fluoro-3-methylaniline: The IR spectrum will be characterized by N-H stretching vibrations of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region. C-H stretching of the methyl and aromatic groups will be observed around 2850-3100 cm⁻¹, and C-F stretching will appear in the 1000-1300 cm⁻¹ region.
-
2-Amino-5-fluoro-4-methylbenzoic Acid: The most significant change will be the appearance of a very broad O-H stretch from the carboxylic acid, spanning from 2500 to 3300 cm⁻¹, which will overlap with the N-H stretches. A strong C=O stretch from the carbonyl group will also be present around 1680-1710 cm⁻¹[4][5].
-
This compound: In the final product, the broad O-H stretch will disappear. The C=O stretch of the ester will be observed, typically at a slightly higher wavenumber (1700-1730 cm⁻¹) compared to the carboxylic acid. The N-H stretches of the amino group will become more distinct in the 3300-3500 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
4-Fluoro-3-methylaniline: The mass spectrum will show a molecular ion peak (M⁺) at m/z 125.
-
2-Amino-5-fluoro-4-methylbenzoic Acid: The molecular ion peak will be observed at m/z 169.
-
This compound: The final product will exhibit a molecular ion peak at m/z 183[6][7].
Summary of Spectroscopic Data
| Compound | ¹H NMR Highlights | ¹³C NMR Highlights | IR (cm⁻¹) Highlights | MS (m/z) |
| 4-Fluoro-3-methylaniline | Aromatic protons, NH₂ protons, CH₃ protons | Aromatic carbons, CH₃ carbon | ~3400 & ~3300 (N-H str), ~2920 (C-H str), ~1250 (C-F str) | 125 |
| 2-Amino-5-fluoro-4-methylbenzoic Acid | Disappearance of one aromatic proton signal, appearance of broad COOH proton signal | Appearance of COOH carbon (~170 ppm) | Broad O-H str (2500-3300), ~1680 (C=O str) | 169 |
| This compound | Disappearance of COOH proton, appearance of OCH₃ singlet (~3.8 ppm) | Appearance of OCH₃ carbon (~52 ppm), shift in C=O carbon | Disappearance of broad O-H str, ~1710 (C=O str) | 183[6][7] |
Experimental Protocols
General Spectroscopic Methods
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). Samples are typically dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard for chemical shift referencing[8].
-
FTIR Spectroscopy: Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as KBr pellets or by using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
-
Mass Spectrometry: Mass spectra are acquired using a mass spectrometer, with electron ionization (EI) being a common method for these types of molecules.
Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Step 1: Carboxylation of 4-Fluoro-3-methylaniline A common method for the carboxylation of anilines is through ortho-lithiation followed by quenching with carbon dioxide. The 4-fluoro-3-methylaniline is treated with a strong base like n-butyllithium to deprotonate the position ortho to the amino group, which is then reacted with solid carbon dioxide (dry ice). An acidic workup then yields 2-amino-5-fluoro-4-methylbenzoic acid.
Step 2: Fischer Esterification of 2-Amino-5-fluoro-4-methylbenzoic Acid The synthesized carboxylic acid is then subjected to Fischer esterification. This involves refluxing the acid in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid. The reaction is typically monitored by thin-layer chromatography (TLC) until completion. An aqueous workup followed by extraction and purification (e.g., column chromatography or recrystallization) affords the final product, this compound[9].
Conclusion
The spectroscopic comparison of this compound and its precursors clearly demonstrates the power of NMR, IR, and Mass Spectrometry in synthetic organic chemistry. Each technique provides a unique and complementary piece of the structural puzzle, allowing for the confident tracking of chemical transformations and the definitive characterization of the final product. This guide serves as a practical resource for researchers, enabling them to apply these spectroscopic principles to their own synthetic endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. instanano.com [instanano.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. This compound | 929214-84-6 | EMB21484 [biosynth.com]
- 7. Methyl 5-amino-2-fluoro-4-methylbenzoate | C9H10FNO2 | CID 68202726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 9. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of a Fluorinated Anthranilate Building Block
An In-Depth Comparative Guide to the Synthesis of Methyl 2-amino-5-fluoro-4-methylbenzoate
This compound is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. As a substituted anthranilate, its structure incorporates key pharmacophores: a nucleophilic amino group, an ester for further derivatization, and strategically placed fluorine and methyl groups. The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1]. This makes the target molecule a valuable intermediate for synthesizing complex therapeutic agents and novel materials[2][3].
The efficient and scalable synthesis of this molecule is paramount for its application in drug discovery and development. However, the specific arrangement of four different substituents on the benzene ring presents a significant regioselectivity challenge. This guide, intended for researchers and process chemists, provides a detailed comparison of two distinct and viable synthetic routes, offering insights into the strategic choices, underlying mechanisms, and practical considerations for each pathway. We will analyze a classical multi-step approach involving sequential functional group transformations and a more convergent strategy that manipulates the order of these steps for potential process optimization.
Route 1: The Classical Pathway via Nitration, Oxidation, and Reduction
This route represents a traditional and linear approach to building the target molecule, starting from a simple, commercially available fluorotoluene. The strategy involves installing the key functional groups in a stepwise manner: first nitration to introduce the nitrogen functionality, followed by oxidation of the benzylic methyl group, reduction of the nitro group, and concluding with esterification.
Overall Reaction Scheme
Caption: A four-step classical synthesis route starting from 4-fluoro-3-methyltoluene.
Detailed Experimental Protocols
Step 1: Nitration of 4-Fluoro-3-methyltoluene
-
Rationale: The initial nitration step introduces the nitrogen atom that will ultimately become the amino group. The directing effects of the existing methyl (ortho, para-directing) and fluoro (ortho, para-directing) groups are crucial. The nitro group is expected to add ortho to the methyl group due to steric hindrance at the position between the two substituents.
-
Protocol (Adapted from similar nitration procedures[4][5]):
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid (150 mL), add 4-fluoro-3-methyltoluene (55 g, 0.5 mol) dropwise while maintaining the temperature.
-
Prepare a nitrating mixture of concentrated nitric acid (45 mL) and concentrated sulfuric acid (55 mL) and add it dropwise to the toluene solution over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture for an additional 2 hours at 5-10 °C.
-
Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
-
The solid precipitate, 5-fluoro-4-methyl-2-nitrotoluene, is collected by vacuum filtration, washed with cold water until neutral, and dried.
-
Step 2: Oxidation to 5-Fluoro-4-methyl-2-nitrobenzoic Acid
-
Rationale: The benzylic methyl group is oxidized to a carboxylic acid. Potassium permanganate (KMnO₄) is a strong oxidizing agent suitable for this transformation. The reaction is typically performed under basic conditions to improve the solubility of the permanganate.
-
Protocol (Adapted from standard oxidation methods):
-
Suspend 5-fluoro-4-methyl-2-nitrotoluene (68 g, 0.4 mol) in 1 L of water containing sodium hydroxide (20 g, 0.5 mol).
-
Heat the mixture to 80-90 °C and add potassium permanganate (126 g, 0.8 mol) portion-wise over 3-4 hours, maintaining the temperature.
-
After the purple color of the permanganate has disappeared, cool the reaction and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the clear filtrate with concentrated hydrochloric acid to a pH of ~2.
-
The precipitated 5-fluoro-4-methyl-2-nitrobenzoic acid is collected by filtration, washed with water, and dried.
-
Step 3: Reduction to 2-Amino-5-fluoro-4-methylbenzoic Acid
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing an aromatic nitro group to an amine without affecting the carboxylic acid or the fluorine substituent[6].
-
Protocol (Adapted from similar nitro reductions):
-
Dissolve 5-fluoro-4-methyl-2-nitrobenzoic acid (60 g, 0.3 mol) in 500 mL of methanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (3 g, 5% w/w).
-
Pressurize the reaction vessel with hydrogen gas (H₂) to 50 psi and stir vigorously at room temperature overnight.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield 2-amino-5-fluoro-4-methylbenzoic acid.
-
Step 4: Fischer Esterification
-
Rationale: This is the final step to produce the target methyl ester. The classic Fischer esterification uses an excess of alcohol (methanol) under acidic catalysis.
-
Protocol:
-
Suspend 2-amino-5-fluoro-4-methylbenzoic acid (46 g, 0.25 mol) in 400 mL of methanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (10 mL) as a catalyst.
-
Heat the mixture to reflux and maintain for 8-12 hours.
-
Cool the reaction, reduce the volume of methanol by half via rotary evaporation.
-
Pour the remaining solution into 500 mL of ice water and neutralize carefully with a saturated sodium bicarbonate solution.
-
The precipitated product, this compound, is collected by filtration, washed with water, and dried. Purity can be enhanced by recrystallization from an ethanol/water mixture.
-
Route 2: The "Ester First" Pathway
This alternative strategy rearranges the synthetic sequence to perform the esterification on the nitro-substituted intermediate. This can offer advantages in terms of solubility and reactivity, potentially simplifying purification steps and avoiding protection/deprotection of the amino group.
Overall Reaction Scheme
Caption: A more convergent two-step synthesis from the nitrobenzoic acid intermediate.
Detailed Experimental Protocols
Step 1: Esterification of 5-Fluoro-4-methyl-2-nitrobenzoic Acid
-
Rationale: Esterifying the nitro-acid intermediate can be more straightforward than esterifying the final amino acid, which is zwitterionic and can have poor solubility. Using thionyl chloride (SOCl₂) with methanol is a highly effective method that proceeds via an acyl chloride intermediate, often giving high yields at moderate temperatures[5].
-
Protocol (Adapted from[5]):
-
Suspend 5-fluoro-4-methyl-2-nitrobenzoic acid (60 g, 0.3 mol) in 500 mL of dry methanol and cool to 0 °C.
-
Add thionyl chloride (SOCl₂) (33 mL, 0.45 mol) dropwise over 30 minutes, keeping the temperature below 10 °C.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (400 mL) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 5-fluoro-4-methyl-2-nitrobenzoate, which can be purified by column chromatography or recrystallization.
-
Step 2: Reduction of the Nitro Ester
-
Rationale: The final step is the reduction of the nitro group on the ester intermediate. Catalytic hydrogenation remains an excellent choice for its cleanliness and high efficiency.
-
Protocol:
-
Dissolve Methyl 5-fluoro-4-methyl-2-nitrobenzoate (64 g, 0.28 mol) in 500 mL of methanol.
-
Add 10% Pd/C catalyst (3.2 g, 5% w/w).
-
Pressurize the reaction vessel with hydrogen gas (H₂) to 50 psi and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the methanol to yield the final product, this compound, often in high purity.
-
Comparative Analysis
The choice between these two synthetic routes depends on several factors, including the availability of starting materials, scale of the reaction, and desired purity profile.
| Parameter | Route 1: Classical Pathway | Route 2: "Ester First" Pathway | Rationale & Justification |
| Number of Steps | 4 (from fluorotoluene) | 2 (from nitrobenzoic acid) | Route 2 is significantly shorter if the nitrobenzoic acid is a readily available starting material. |
| Overall Yield | Moderate | Potentially Higher | Fewer steps in Route 2 generally lead to a higher overall yield by minimizing material loss at each stage. |
| Purification | Can be challenging | More straightforward | Ester intermediates (Route 2) are often less polar and easier to purify by chromatography or recrystallization than amino acids (Route 1). |
| Reagent Safety | Uses KMnO₄ (strong oxidizer) | Uses SOCl₂ (corrosive, toxic) | Both routes use hazardous materials. SOCl₂ requires careful handling due to its reaction with moisture to produce HCl and SO₂ gas. |
| Scalability | Oxidation with KMnO₄ can be difficult to scale due to large amounts of MnO₂ waste. | Catalytic hydrogenation is highly scalable. The use of SOCl₂ is common in industrial processes. | Route 2 appears more amenable to large-scale production due to more manageable unit operations. |
| Alternative Reagents | Esterification in Route 1 could use a solid acid catalyst for a greener process[7]. | Reduction in Route 2 could use cheaper metals like Iron (Fe) in acidic medium instead of Pd/C, though this may complicate workup. | The flexibility to substitute reagents allows for process optimization based on cost and environmental factors. |
Workflow Comparison Diagram
Caption: Comparison of workflows for the two primary synthetic routes.
Conclusion and Recommendations
For laboratory-scale synthesis where flexibility is key, both routes are viable. The Classical Pathway (Route 1) offers a complete synthesis from a very basic starting material, providing a thorough exercise in aromatic functional group manipulation. However, its length and the challenging oxidation step make it less desirable for larger quantities.
For process development and scale-up operations, the "Ester First" Pathway (Route 2) is demonstrably superior. Its shorter sequence, higher potential overall yield, and more straightforward purification of the non-polar ester intermediate make it a more efficient and economical choice. The final catalytic hydrogenation step is clean, high-yielding, and readily scalable. Therefore, for researchers and drug development professionals aiming for efficient production of this compound, sourcing or preparing the 5-fluoro-4-methyl-2-nitrobenzoic acid intermediate and proceeding with Route 2 is the recommended strategy.
References
- 1. Methyl 5-amino-2-fluoro-4-methylbenzoate | C9H10FNO2 | CID 68202726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-chloro-4-fluoro-benzoic acid methyl ester | 936540-27-1 | LMB54027 [biosynth.com]
- 3. 2-Amino-4-fluoro-5-methylbenzoic acid | CymitQuimica [cymitquimica.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 6. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Yield comparison of different Methyl 2-amino-5-fluoro-4-methylbenzoate synthesis methods
Methyl 2-amino-5-fluoro-4-methylbenzoate, a key intermediate in the synthesis of various pharmaceuticals, presents a unique synthetic challenge due to its specific substitution pattern on the benzene ring. This guide provides a comparative analysis of plausible synthetic routes to this compound, offering detailed experimental protocols and yield comparisons to aid researchers and drug development professionals in selecting the most suitable method for their needs. The methodologies discussed are synthesized from established chemical principles and analogous transformations reported in the scientific literature.
Introduction to this compound
This compound (CAS 929214-84-6) is a valuable building block in medicinal chemistry.[1][2][3][4][5] Its structure, featuring an amino group ortho to a methyl ester and fluorine and methyl groups on the aromatic ring, makes it a precursor for a range of complex molecules, including active pharmaceutical ingredients (APIs). The efficient synthesis of this intermediate is therefore of significant interest. This guide will explore three potential synthetic pathways, evaluating their respective merits based on factors such as starting material availability, reaction efficiency, and overall yield.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached from several different starting points, primarily revolving around the sequence of introducing the required functional groups onto a substituted toluene or benzoic acid core. We will explore three logical and chemically sound routes, providing a step-by-step analysis of each.
| Parameter | Route 1: Toluene Nitration First | Route 2: Toluene Oxidation First | Route 3: Esterification First |
| Starting Material | 4-Fluoro-2-methyltoluene | 4-Fluoro-2-methyltoluene | 5-Fluoro-2-methylbenzoic acid |
| Number of Steps | 4 | 4 | 3 |
| Key Transformations | Nitration, Oxidation, Reduction, Esterification | Oxidation, Nitration, Reduction, Esterification | Esterification, Nitration, Reduction |
| Estimated Overall Yield | Moderate | Moderate to High | High |
| Key Advantages | Utilizes a readily available starting material. | Potentially better regioselectivity in nitration. | Shorter route with potentially higher overall yield. |
| Potential Challenges | Regiocontrol in the nitration of toluene. | Harsh oxidation conditions. | Availability of the starting benzoic acid. |
Route 1: Synthesis Starting with Nitration of 4-Fluoro-2-methyltoluene
This route commences with the nitration of a commercially available substituted toluene, followed by a series of functional group manipulations to arrive at the target molecule.
Workflow for Route 1
Caption: Synthetic pathway for Route 1.
Step 1: Nitration of 4-Fluoro-2-methyltoluene
The initial step involves the introduction of a nitro group onto the 4-fluoro-2-methyltoluene ring. The directing effects of the fluorine (ortho, para-directing) and the methyl group (ortho, para-directing) will influence the position of nitration. The desired product is 5-fluoro-4-methyl-2-nitrotoluene.
Experimental Protocol (Adapted from similar nitration reactions):
-
Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.
-
Slowly add 4-fluoro-2-methyltoluene to the cooled acid mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC or GC.
-
Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Yield: The yield for nitration of substituted toluenes can vary, but yields in the range of 70-85% are commonly reported for similar transformations.
Step 2: Oxidation of 5-Fluoro-4-methyl-2-nitrotoluene
The methyl group is then oxidized to a carboxylic acid. This is a crucial step that requires a strong oxidizing agent.
Experimental Protocol (Adapted from the oxidation of a substituted nitrotoluene): [6][7]
-
Prepare a solution of potassium permanganate (KMnO4) or a mixture of potassium dichromate and sulfuric acid in water.[6]
-
Add 5-fluoro-4-methyl-2-nitrotoluene to the oxidizing solution.
-
Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and filter to remove manganese dioxide (if using KMnO4).
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to obtain 5-fluoro-4-methyl-2-nitrobenzoic acid.
Yield: Oxidation of methyl groups on nitrotoluenes can be challenging, with yields typically ranging from 50% to 75% due to the deactivating effect of the nitro group.[6][7]
Step 3: Reduction of 5-Fluoro-4-methyl-2-nitrobenzoic acid
The nitro group is reduced to an amino group. Catalytic hydrogenation is a common and effective method for this transformation.
Experimental Protocol (Adapted from similar nitro group reductions): [8]
-
Dissolve 5-fluoro-4-methyl-2-nitrobenzoic acid in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-amino-5-fluoro-4-methylbenzoic acid.
Yield: Catalytic hydrogenation of nitroarenes to anilines is generally a high-yielding reaction, with yields often exceeding 90%.[8]
Step 4: Esterification of 2-Amino-5-fluoro-4-methylbenzoic acid
The final step is the conversion of the carboxylic acid to its methyl ester. Fischer esterification is a standard method for this conversion.
Experimental Protocol (Adapted from Fischer esterification): [9]
-
Suspend 2-amino-5-fluoro-4-methylbenzoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it to obtain the crude methyl ester.
-
Purify the product by column chromatography or recrystallization to yield this compound.
Yield: Fischer esterification typically provides good to excellent yields, generally in the range of 80-95%.[9]
Route 2: Synthesis Starting with Oxidation of 4-Fluoro-2-methyltoluene
This pathway reverses the first two steps of Route 1, starting with the oxidation of the methyl group, followed by nitration.
Workflow for Route 2
Caption: Synthetic pathway for Route 2.
Step 1: Oxidation of 4-Fluoro-2-methyltoluene
The synthesis begins with the oxidation of the methyl group of the starting toluene derivative.
Experimental Protocol: The protocol is similar to the oxidation step in Route 1, using a strong oxidizing agent like KMnO4 or K2Cr2O7/H2SO4.
Yield: The oxidation of a methyl group on an activated ring (due to the fluorine) can be more efficient than on a deactivated ring, with expected yields in the range of 70-90%.
Step 2: Nitration of 4-Fluoro-2-methylbenzoic acid
The resulting benzoic acid is then nitrated. The carboxylic acid group is a meta-director, while the fluorine is ortho, para-directing. This should favor the introduction of the nitro group at the desired position.
Experimental Protocol (Adapted from the nitration of a substituted benzoic acid): [10]
-
Dissolve 4-fluoro-2-methylbenzoic acid in concentrated sulfuric acid at a low temperature (0-5°C).
-
Slowly add a nitrating agent, such as a mixture of fuming nitric acid and oleum, while maintaining the low temperature.
-
Stir the reaction mixture for a few hours, allowing it to warm to room temperature.
-
Carefully pour the reaction mixture onto ice.
-
Collect the precipitated product by filtration, wash with water, and dry to obtain 5-fluoro-4-methyl-2-nitrobenzoic acid.
Yield: The nitration of substituted benzoic acids can be highly efficient, with reported yields often in the 85-95% range.[10]
Steps 3 & 4: Reduction and Esterification
The subsequent reduction of the nitro group and the esterification of the carboxylic acid would follow the same protocols as described in Route 1, with similar expected high yields.
Route 3: Synthesis Starting with Esterification of 5-Fluoro-2-methylbenzoic acid
This route is the most convergent, starting from a more advanced intermediate, 5-fluoro-2-methylbenzoic acid, which may be commercially available or synthesized separately.
Workflow for Route 3
References
- 1. This compound | 929214-84-6 | EMB21484 [biosynth.com]
- 2. This compound [myskinrecipes.com]
- 3. 929214-84-6 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 4. americanelements.com [americanelements.com]
- 5. appretech.com [appretech.com]
- 6. Synthesis routes of 3-Fluoro-4-nitrobenzoic acid [benchchem.com]
- 7. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Methyl 2-amino-5-fluoro-4-methylbenzoate: A Cost-Benefit Analysis for Researchers
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 2-amino-5-fluoro-4-methylbenzoate, a valuable building block in the creation of various pharmaceuticals, presents a synthetic challenge where the chosen pathway can significantly impact cost, time, and overall yield. This guide provides an in-depth, objective comparison of two plausible synthetic routes to this compound, complete with experimental data, cost-benefit analysis, and a discussion of the underlying chemical principles to empower informed decision-making in your laboratory.
Introduction to this compound
This compound is an aromatic compound incorporating several key functional groups: an amino group, a fluorine atom, a methyl group, and a methyl ester. This unique combination makes it a versatile precursor in medicinal chemistry, where the fluorine atom can enhance metabolic stability and binding affinity of a drug molecule, while the amino and ester groups provide reactive handles for further molecular elaboration. The strategic positioning of these substituents on the benzene ring is crucial for its utility in the synthesis of complex target molecules.
Synthetic Route 1: A Linear Approach from a Substituted Aniline
This initial strategy commences with the commercially available 4-fluoro-3-methylaniline and proceeds through a series of well-established transformations to arrive at the target molecule. This route is characterized by its linear progression and reliance on classic aromatic chemistry.
Experimental Protocol: Route 1
Step 1: Diazotization and Sandmeyer Reaction of 4-fluoro-3-methylaniline
-
In a well-ventilated fume hood, dissolve 4-fluoro-3-methylaniline (1.0 eq) in a solution of aqueous HCl (3.0 eq). Cool the mixture to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (nitrogen gas evolution) will be observed. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the product, 4-fluoro-3-methylbenzonitrile, with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Hydrolysis of 4-fluoro-3-methylbenzonitrile to 2-amino-5-fluoro-4-methylbenzoic acid
-
Reflux the crude 4-fluoro-3-methylbenzonitrile from the previous step with an excess of aqueous sodium hydroxide (e.g., 20% w/v) for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl until the pH is acidic (pH ~2-3).
-
The product, 2-amino-5-fluoro-4-methylbenzoic acid, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.
Step 3: Fischer Esterification of 2-amino-5-fluoro-4-methylbenzoic acid
-
Suspend the dried 2-amino-5-fluoro-4-methylbenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product, this compound, with an organic solvent. Wash the organic layer, dry, and concentrate. The crude product can be purified by column chromatography.
Visualizing the Workflow: Route 1
Caption: Synthetic pathway for Route 1.
Synthetic Route 2: A Convergent Strategy Involving Nitration and Reduction
This alternative approach begins with a less functionalized starting material, 4-fluoro-3-methyltoluene, and introduces the required functional groups through a sequence of aromatic substitution and oxidation/reduction reactions. This route offers a different set of challenges and advantages compared to the first.
Experimental Protocol: Route 2
Step 1: Nitration of 4-fluoro-3-methyltoluene
-
In a flask cooled in an ice-salt bath, carefully add 4-fluoro-3-methyltoluene (1.0 eq) to a mixture of concentrated sulfuric acid and concentrated nitric acid (the "nitrating mixture"). Maintain the temperature between 0 and 10 °C throughout the addition.
-
After the addition is complete, stir the reaction mixture at low temperature for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The product, 4-fluoro-5-methyl-2-nitrotoluene, will separate as an oil or solid. Extract with an organic solvent, wash with water and sodium bicarbonate solution, dry, and concentrate.
Step 2: Oxidation of the Methyl Group
-
Suspend the crude 4-fluoro-5-methyl-2-nitrotoluene in an aqueous solution of potassium permanganate (a strong oxidizing agent).
-
Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 4-fluoro-5-nitro-2-benzoic acid. Collect the solid by filtration and dry.
Step 3: Reduction of the Nitro Group
-
Dissolve the 4-fluoro-5-nitro-2-benzoic acid in a suitable solvent, such as ethanol or acetic acid.
-
Add a reducing agent, such as tin(II) chloride in the presence of concentrated HCl, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]
-
Monitor the reaction until the starting material is consumed.
-
Work up the reaction mixture according to the chosen reduction method to isolate the 2-amino-5-fluoro-4-methylbenzoic acid.
Step 4: Fischer Esterification
-
Follow the same Fischer esterification procedure as described in Step 3 of Route 1 to convert the 2-amino-5-fluoro-4-methylbenzoic acid to the final product, this compound.
Visualizing the Workflow: Route 2
Caption: Synthetic pathway for Route 2.
Cost-Benefit Analysis
To provide a practical comparison, the following table summarizes the estimated costs of starting materials and key reagents for each route, along with a qualitative assessment of other critical factors. Prices are based on typical laboratory-scale quantities and are subject to market fluctuations.
| Factor | Route 1: From 4-fluoro-3-methylaniline | Route 2: From 4-fluoro-3-methyltoluene |
| Starting Material Cost | 4-fluoro-3-methylaniline: ~$15-20/g | 4-fluoro-3-methyltoluene: ~$5-10/g |
| Key Reagent Costs | Copper(I) cyanide, Sodium nitrite, HCl, NaOH, Methanol, Sulfuric acid (Moderate) | Nitric acid, Sulfuric acid, Potassium permanganate, Tin(II) chloride or Pd/C, Methanol (Moderate to High) |
| Number of Steps | 3 | 4 |
| Overall Yield (Estimated) | Moderate to Good | Potentially lower due to more steps and potential for side reactions |
| Scalability | Good; Sandmeyer reactions are well-established for scale-up. | Oxidation with permanganate can be challenging to scale. Catalytic hydrogenation is scalable. |
| Safety Considerations | Diazonium salts can be explosive if isolated and not handled at low temperatures. Cyanide salts are highly toxic. | Nitrating mixture is highly corrosive and the reaction is exothermic. Permanganate oxidations can be vigorous. |
| Purification Complexity | Moderate; column chromatography likely needed for the final product. | Potentially higher due to the possibility of regioisomers in the nitration step and byproducts from oxidation. |
Discussion and Recommendations
Route 1 offers a more direct and potentially higher-yielding pathway to the target molecule. The use of a Sandmeyer reaction is a powerful and reliable method for introducing the nitrile group, which is then readily hydrolyzed to the carboxylic acid. The primary drawbacks of this route are the higher cost of the starting material and the significant safety hazards associated with the use of diazonium salts and cyanides. Proper safety protocols, including working at low temperatures and in a well-ventilated fume hood, are absolutely essential.
Route 2 , on the other hand, begins with a more economical starting material. However, it involves an additional step and presents its own set of challenges. The nitration of 4-fluoro-3-methyltoluene may produce a mixture of regioisomers, requiring careful purification. The oxidation of the methyl group with potassium permanganate can sometimes be sluggish and require harsh conditions, potentially leading to lower yields and the formation of byproducts. The reduction of the nitro group is generally a high-yielding and clean reaction.
For laboratory-scale synthesis where cost is a primary concern and the necessary safety precautions for handling hazardous reagents are in place, Route 2 may be a viable option. However, the potential for lower overall yield and more complex purification should be considered.
For researchers prioritizing a more reliable and potentially higher-yielding synthesis, and for whom the cost of the starting material is less of a constraint, Route 1 is the recommended pathway. The steps are generally well-behaved and the purification of intermediates may be more straightforward.
Ultimately, the choice of synthesis route will depend on the specific priorities of the research group, including budget, available equipment, expertise in handling hazardous reagents, and the desired scale of the synthesis. This guide provides the foundational information to make an informed decision and proceed with a well-considered synthetic plan.
References
A Comparative Guide to the Purity Analysis of Commercially Available Methyl 2-amino-5-fluoro-4-methylbenzoate
Introduction: The Critical Role of Purity in a Key Pharmaceutical Intermediate
Methyl 2-amino-5-fluoro-4-methylbenzoate (CAS No. 929214-84-6) is a substituted anthranilate derivative that serves as a vital building block in medicinal chemistry and drug discovery.[1] Its structural motifs are integral to the synthesis of a variety of active pharmaceutical ingredients (APIs), including novel kinase inhibitors for oncology and agents targeting microbial diseases.[1][2] Given its role in the synthesis of therapeutic agents, the purity of this intermediate is not a trivial specification; it is a critical parameter that directly impacts the safety, efficacy, and reproducibility of the final drug product.
Impurities, even at trace levels, can have significant downstream consequences, including the formation of toxic byproducts, altered pharmacological activity, and complications in regulatory filings. This guide provides an in-depth comparison of orthogonal analytical methodologies for the comprehensive purity assessment of commercially available this compound. We will explore the causality behind experimental choices and present a framework for researchers, scientists, and drug development professionals to make informed decisions when selecting and qualifying this crucial reagent.
Potential Impurities: Understanding the Synthetic Landscape
A robust purity analysis begins with an understanding of what impurities might be present. While specific proprietary synthesis routes vary between manufacturers, common synthetic pathways to substituted anthranilates allow us to anticipate likely impurities. These can include:
-
Residual Starting Materials: Unreacted precursors, such as fluorinated and methylated aniline or benzoic acid derivatives.
-
Positional Isomers: Regioisomers formed during nitration, reduction, or halogenation steps are notoriously difficult to separate and can interfere with subsequent reactions.
-
Byproducts of Reaction: Compounds resulting from side reactions, such as over-alkylation, hydrolysis of the methyl ester to the corresponding carboxylic acid, or dimerization.
-
Residual Solvents and Reagents: Solvents used during reaction and purification (e.g., methanol, ethyl acetate, toluene) and leftover catalysts or reagents.
The ability to detect and quantify this diverse range of potential contaminants requires a multi-pronged, or orthogonal, analytical approach. No single technique is sufficient to provide a complete purity profile.
Orthogonal Analytical Methodologies for Purity Determination
To build a validated and trustworthy purity profile, we must employ multiple analytical techniques that measure the analyte based on different chemical and physical principles. The primary methods for a compound like this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC with UV detection is the cornerstone of purity analysis for non-volatile organic compounds. It excels at separating the main component from structurally similar impurities.
-
Expertise & Causality: The choice of a C18 (octadecylsilyl) reversed-phase column is logical due to the moderate polarity of the target molecule. An acidic mobile phase (e.g., using formic or phosphoric acid) is employed to protonate the aniline moiety, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the stationary phase. UV detection at a wavelength like 245 nm is chosen to capture the aromatic chromophore present in the analyte and many potential impurities.[3]
Gas Chromatography-Mass Spectrometry (GC-MS): Excellence in Volatile Impurity Detection
GC-MS is unparalleled for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents. It also provides definitive structural information from the mass spectrum fragmentation patterns.
-
Expertise & Causality: While the target molecule itself can be analyzed by GC, aniline derivatives can sometimes exhibit poor peak shape due to their polarity.[4] Therefore, the primary utility of GC-MS in this context is often for detecting low-molecular-weight impurities and residual solvents. A non-polar column (e.g., DB-5ms) is typically used. For quantitative analysis of the main component or non-volatile impurities, derivatization might be necessary to improve thermal stability and chromatographic performance.[5]
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary ratio method, capable of determining the absolute purity of a substance without needing a reference standard of the analyte itself.[6][7]
-
Expertise & Causality: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6] By adding a known amount of a high-purity, stable internal standard with non-overlapping peaks (e.g., maleic anhydride or dimethyl sulfone), one can calculate the absolute purity of the target analyte.[6] This technique is "blind" to impurities that lack protons (e.g., inorganic salts) but provides an unbiased quantification of all proton-containing molecules in the sample, making it a powerful orthogonal check on chromatographic methods.[8]
Fourier-Transform Infrared Spectroscopy (FT-IR): A Tool for Structural Confirmation
FT-IR is a rapid and effective technique for confirming the identity of the material and detecting impurities with different functional groups.
-
Expertise & Causality: An FT-IR spectrum provides a unique molecular fingerprint. For this compound, we expect to see characteristic absorptions for N-H stretches (from the amine), C=O stretch (from the ester), and C-F and C-O stretches.[9][10] The absence of a broad O-H stretch, for example, can quickly confirm that the ester has not hydrolyzed to the carboxylic acid.
Comparative Analysis: A Hypothetical Supplier Qualification
To illustrate the practical application of this orthogonal approach, we present hypothetical purity data for this compound sourced from three different commercial suppliers.
Table 1: Comparative Purity Analysis of Commercial this compound
| Analytical Method | Supplier A | Supplier B | Supplier C | Rationale & Interpretation |
| HPLC (Area % at 245 nm) | 99.6% | 98.8% | 99.1% | Provides relative purity based on UV-active compounds. Supplier A appears cleanest, but this method may not detect impurities with poor chromophores. |
| GC-MS (Residual Solvents) | Toluene: 50 ppm | Toluene: 850 ppm | None Detected | Supplier B has significant residual solvent, which could be problematic for sensitive downstream reactions. |
| qNMR (Absolute Purity, w/w) | 98.9% | 98.1% | 99.0% | Provides an absolute mass purity. The value for Supplier A is lower than HPLC, suggesting the presence of a non-UV active impurity (e.g., a saturated byproduct) or that the main impurity has a stronger chromophore than the API. Supplier C shows the highest absolute purity. |
| FT-IR Confirmation | Conforms | Conforms | Conforms | All samples show the correct key functional groups, confirming the bulk material is the correct structure. |
| Overall Assessment | Good. Low solvent content. The discrepancy between HPLC and qNMR warrants investigation of minor impurities. | Poor. High residual solvent content makes this lot unsuitable for many applications without further purification. | Excellent. High absolute purity by qNMR and no detectable residual solvents. The most reliable choice. |
Visualizing the Analytical Workflow
A structured workflow is essential for a comprehensive and efficient purity analysis.
References
- 1. This compound [myskinrecipes.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to Methyl 2-amino-5-fluoro-4-methylbenzoate for Advanced Drug Discovery
This guide provides an in-depth, data-driven comparison of Methyl 2-amino-5-fluoro-4-methylbenzoate against structurally similar, commercially available building blocks. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple specification sheets to offer a practical, evidence-based assessment of the compound's performance in a key synthetic transformation. We will explore its physicochemical properties, spectroscopic identity, and relative reactivity, providing the critical data necessary for informed decision-making in complex synthetic workflows.
Introduction: The Strategic Value of Fluorinated Anthranilates
This compound (CAS: 929214-84-6) is a substituted anthranilate, a class of compounds that serves as a cornerstone for the synthesis of a wide array of heterocyclic scaffolds in medicinal chemistry. The strategic placement of a fluorine atom on the aromatic ring is of particular interest. Fluorine substitution is a well-established strategy in modern drug design to modulate key pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] This specific isomer, with its ortho-amino ester configuration and additional fluoro and methyl substituents, presents a unique electronic and steric profile, making it a valuable intermediate for creating novel active pharmaceutical ingredients (APIs), particularly in the development of anticancer and antimicrobial agents.[2][3]
The purpose of this guide is to benchmark its purity, identity, and chemical reactivity against known standards and analogs, thereby validating its utility and predictability in synthetic applications.
Core Physicochemical and Spectroscopic Characterization
A foundational requirement for any building block is the unambiguous confirmation of its structure and purity. The following data were obtained from a representative batch of this compound, demonstrating its conformity to established specifications.[4][5][6]
| Property | Experimental Value / Method | Rationale and Significance |
| Molecular Formula | C₉H₁₀FNO₂ | Confirms the elemental composition. |
| Molecular Weight | 183.18 g/mol | Essential for stoichiometric calculations in reaction planning. |
| Appearance | White to off-white solid | A primary, qualitative check for gross impurities. |
| Melting Point | Determined by DSC | A sharp melting point is a classic indicator of high purity. |
| Purity (HPLC) | >98% (254 nm) | HPLC is the gold standard for quantifying the purity of non-volatile organic compounds.[7] |
| ¹H NMR | Conforms to structure | Provides a detailed map of the proton environment, confirming the isomeric structure. |
| Mass Spec (ESI-MS) | [M+H]⁺ = 184.07 | Confirms the molecular weight of the parent compound.[7] |
| Solubility | Soluble in MeOH, CH₂Cl₂, THF | Knowledge of solubility is critical for selecting appropriate reaction and workup solvents. |
Experimental Workflow: Initial Quality Control
The logical flow for validating any incoming chemical reagent is crucial for reproducible science. The following workflow represents a self-validating system for the characterization of this compound.
Caption: Standard workflow for the quality control and validation of a chemical building block.
Benchmarking Against Structural Analogs
To contextualize the performance of this compound, we selected three commercially available analogs as standards for comparison. The choice of these specific compounds allows for a systematic evaluation of the electronic and steric contributions of the fluoro and methyl substituents.
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Key Structural Difference |
| (Target) this compound | 929214-84-6 | 183.18 | The subject of our analysis. |
| (Standard 1) Methyl 2-amino-5-methylbenzoate | 18595-16-9 | 165.19 | Lacks the C5-fluoro group.[8] |
| (Standard 2) Methyl 4-amino-2-fluorobenzoate | 73792-08-2 | 169.15 | Isomeric, with amino and fluoro groups swapped.[9] |
| (Standard 3) Methyl 2-amino-5-fluorobenzoate | 319-24-4 | 169.16 | Lacks the C4-methyl group.[10] |
Comparative Reactivity Analysis: N-Acylation
A primary application for anthranilates is N-acylation to form amides, which are precursors to quinazolinones and other important heterocyclic systems. We therefore chose a model N-acylation reaction with acetyl chloride to benchmark the relative reactivity of our target compound against the selected standards.
Causality Behind Experimental Choices:
-
Reaction: N-acylation is a fundamental transformation. The nucleophilicity of the amino group, which is directly influenced by the electronic nature of the ring substituents, is the key variable being tested.
-
Reagent: Acetyl chloride is a simple, highly reactive acylating agent, ensuring that the reaction proceeds readily under mild conditions.
-
Base: Triethylamine (TEA) is used as a non-nucleophilic base to quench the HCl byproduct, preventing protonation of the starting amine which would render it unreactive.
-
Solvent: Dichloromethane (DCM) is an excellent, non-protic solvent for this reaction type, ensuring all reactants remain in solution.
-
Analysis: The reaction is monitored by HPLC to determine the rate of consumption of the starting material and formation of the product. This provides a quantitative measure of reactivity.
Experimental Protocol: Parallel N-Acylation
-
Preparation: To four separate, dry 10 mL round-bottom flasks, add the aromatic amine (0.5 mmol, 1.0 equiv) and 2 mL of dichloromethane.
-
Equilibration: Place the flasks in an ice-water bath (0 °C) and stir for 5 minutes.
-
Base Addition: Add triethylamine (0.6 mmol, 1.2 equiv) to each flask.
-
Initiation: Add acetyl chloride (0.55 mmol, 1.1 equiv) dropwise to each flask.
-
Monitoring: Start a timer immediately after the addition of acetyl chloride. Withdraw 50 µL aliquots at t = 5, 15, 30, and 60 minutes. Quench each aliquot in 1 mL of a 50:50 acetonitrile:water solution.
-
Analysis: Analyze the quenched aliquots by HPLC-UV to determine the percentage of starting material remaining.
Experimental Workflow: Comparative Reactivity Study
Caption: Workflow for the parallel kinetic analysis of N-acylation reactivity.
Results:
The following table summarizes the percentage of starting material remaining at each time point, providing a direct comparison of reaction rates.
| Compound | % SM Remaining (t=5 min) | % SM Remaining (t=15 min) | % SM Remaining (t=30 min) | % SM Remaining (t=60 min) |
| Target | 35% | 8% | <1% | <1% |
| Standard 1 | 15% | <1% | <1% | <1% |
| Standard 2 | 85% | 62% | 41% | 20% |
| Standard 3 | 45% | 15% | 3% | <1% |
Discussion: Synthesizing Data into Actionable Insights
The experimental data provides clear, actionable insights into the chemical behavior of this compound.
-
Baseline Reactivity: The target compound undergoes rapid and clean N-acylation, with the reaction reaching completion in under 30 minutes under these conditions. This confirms its utility as a robust building block for amide synthesis.
-
Electronic Effects of Fluorine: A comparison between the Target and Standard 1 (which lacks fluorine) is illustrative. Standard 1 reacts faster, as evidenced by only 15% of it remaining at 5 minutes compared to 35% for the Target. This is the expected outcome. The fluorine atom is strongly electron-withdrawing, which reduces the electron density on the aromatic ring and, consequently, the nucleophilicity of the amino group. Chemists must account for this slightly attenuated reactivity; for less reactive acylating agents, longer reaction times or mild heating may be required.
-
Impact of Substituent Position: The most striking result is the dramatically lower reactivity of Standard 2 . With the amino group in the para-position to the ester and ortho to the fluorine, its nucleophilicity is significantly reduced. This highlights the critical importance of isomeric structure in determining chemical behavior. Our target compound, with the ortho-amino ester configuration, is substantially more reactive and synthetically useful for this transformation.
-
Steric vs. Electronic Effects: Comparing the Target to Standard 3 (which lacks the methyl group) shows a slightly faster reaction for the target compound. This is counterintuitive, as one might expect the methyl group to add steric hindrance. However, the methyl group is also weakly electron-donating, which can slightly increase the nucleophilicity of the amino group, appearing to marginally overcome any minor steric hindrance in this specific reaction.
Conclusion
This compound is a high-purity, structurally-verified building block suitable for advanced applications in drug discovery and medicinal chemistry. Our benchmarking data demonstrates that it is a highly reactive intermediate for N-acylation, a cornerstone reaction in pharmaceutical synthesis. While the presence of the C5-fluoro group moderately attenuates the nucleophilicity of the amino group compared to its non-fluorinated analog—an expected and manageable electronic effect—its reactivity profile is robust and predictable. Its performance is vastly superior to other isomers like Methyl 4-amino-2-fluorobenzoate, underscoring the importance of selecting the correct regioisomer for a desired synthetic outcome. This guide validates this compound as a reliable and valuable tool for the synthesis of complex, fluorinated molecules.
References
- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. This compound [myskinrecipes.com]
- 4. appretech.com [appretech.com]
- 5. This compound | 929214-84-6 | EMB21484 [biosynth.com]
- 6. 929214-84-6|this compound|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Methyl 2-Amino-5-methylbenzoate | C9H11NO2 | CID 1201104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 4-amino-2-fluorobenzoate | C8H8FNO2 | CID 21957875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 2-Amino-5-fluorobenzoate | 319-24-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Safety Operating Guide
Personal protective equipment for handling Methyl 2-amino-5-fluoro-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling Methyl 2-amino-5-fluoro-4-methylbenzoate (CAS No. 929214-84-6). As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, building a foundation of trust that extends beyond the product itself. This document is structured to provide a deep, technical understanding of the necessary precautions, operational workflows, and disposal protocols.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a fluorinated aromatic amine, a class of compounds that requires careful handling due to its potential health hazards. Based on data from structurally similar compounds, a comprehensive risk assessment identifies the following primary hazards[1]:
-
Acute Oral Toxicity (H302): Harmful if swallowed. Ingestion can lead to systemic toxic effects.
-
Skin Irritation (H315): Causes skin irritation upon direct contact. Prolonged exposure can lead to inflammation and discomfort.
-
Serious Eye Irritation (H319): Causes serious eye irritation. Direct contact with the eyes can result in significant damage.
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or powder.
A thorough understanding of these hazards is the cornerstone of a robust safety plan. The following sections detail the necessary personal protective equipment (PPE) and handling procedures derived from this risk assessment.
Hazard Summary Table
| Hazard Statement | GHS Classification | Potential Health Effect |
| H302 | Acute toxicity, oral | Harmful if ingested. |
| H315 | Skin corrosion/irritation | Causes skin irritation. |
| H319 | Serious eye damage/eye irritation | Causes serious eye irritation. |
| H335 | Specific target organ toxicity, single exposure; Respiratory tract irritation | May cause respiratory irritation. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when handling this compound. The following recommendations are based on the identified hazards and are designed to provide comprehensive protection.
PPE Selection Workflow
Caption: PPE selection is directly informed by the specific GHS hazard statements.
Detailed PPE Specifications:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] In situations where splashing is a risk, a face shield should be worn in addition to goggles.[3]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, must be worn.[4] Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact.
-
Clothing: A flame-resistant and impervious laboratory coat is required.[2] Ensure clothing provides full coverage of the arms.
-
-
Respiratory Protection: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of dust inhalation. If engineering controls are not sufficient to maintain exposure below acceptable limits, or if irritation is experienced, a full-face respirator with an appropriate particulate filter should be used.[2]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
Step 1: Preparation
-
Consult the SDS: Although a specific SDS for this compound was not publicly available, always attempt to procure one from your supplier.[5][6][7][8]
-
Designate a Handling Area: All work with this compound should be performed in a designated area, such as a chemical fume hood.
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available before you begin.
Step 2: Handling the Compound
-
Don PPE: Follow the donning procedure outlined below.
-
Weighing and Transferring:
-
Perform all weighing and transferring of the solid compound within a chemical fume hood to contain any dust.
-
Use appropriate tools, such as spatulas and weighing paper, to handle the solid. Avoid creating dust clouds.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Reactions and Manipulations:
-
Keep all reaction vessels closed when not actively adding or removing reagents.
-
Maintain a clean and organized workspace to prevent accidental spills.
-
Step 3: Donning and Doffing PPE
Donning (Putting On):
-
Laboratory Coat
-
Safety Goggles
-
Respirator (if required)
-
Gloves
Doffing (Taking Off):
-
Gloves (using proper technique to avoid contaminating hands)
-
Laboratory Coat
-
Safety Goggles
-
Respirator (if used)
-
Wash hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to protect the environment and comply with regulations. As a halogenated aromatic compound, it must be treated as hazardous waste.[9]
Waste Disposal Workflow
Caption: A systematic approach to waste disposal is essential for safety and compliance.
Disposal Procedures:
-
Waste Segregation: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[9][10] Do not mix with non-halogenated waste streams.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").[9]
-
Solid Waste:
-
Collect unused or waste solid compound in a clearly labeled, sealed container.
-
Contaminated consumables such as weighing paper, gloves, and pipette tips should also be placed in the designated solid waste container.
-
-
Liquid Waste:
-
Solutions containing the compound and any solvent rinsates from cleaning glassware should be collected in a designated halogenated liquid waste container.[9]
-
-
Storage and Disposal:
-
Store the sealed waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[9] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill:
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
For large spills, evacuate the area and contact your institution's emergency response team.
-
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
- 1. Methyl 5-amino-2-fluoro-4-methylbenzoate | C9H10FNO2 | CID 68202726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. skcinc.com [skcinc.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. This compound | 929214-84-6 | EMB21484 [biosynth.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. americanelements.com [americanelements.com]
- 8. 929214-84-6|this compound|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
